molecular formula C13H14BrN3 B046422 6-Bromo-2-piperazin-1-yl-quinoline CAS No. 124782-95-2

6-Bromo-2-piperazin-1-yl-quinoline

Katalognummer: B046422
CAS-Nummer: 124782-95-2
Molekulargewicht: 292.17 g/mol
InChI-Schlüssel: MKIHFWMBAKJYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Bromo-2-piperazin-1-yl-quinoline (CAS 124782-95-2) is a brominated quinoline derivative incorporating a piperazine ring, with a molecular formula of C13H14BrN3 and a molecular weight of 292.18 g/mol . This compound is a close structural analog of Quipazine (2-piperazin-1-yl-quinoline), a well-known serotonergic agent used in neuroscience and pharmacology research . The bromo substituent at the 6-position makes this molecule a versatile synthetic intermediate, allowing for further functionalization via metal-catalyzed cross-coupling reactions to create a diverse array of novel quinoline derivatives for screening and development . Quinoline scaffolds are of significant interest in medicinal chemistry due to their diverse therapeutic potential . As a research chemical, 6-Bromo-2-piperazin-1-yl-quinoline is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the Safety Data Sheet prior to handling and adhere to all relevant laboratory safety protocols.

Eigenschaften

IUPAC Name

6-bromo-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHFWMBAKJYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154485
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124782-95-2
Record name 6-Bromoquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-(piperazin-1-yl)quinoline: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 6-bromo-2-(piperazin-1-yl)quinoline, a key intermediate in the development of pharmacologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development. We will explore the strategic considerations for its synthesis, detail a robust experimental protocol, and delve into the mechanistic underpinnings of the core chemical transformations. The guide emphasizes practical, field-proven insights to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a piperazine moiety at the 2-position and a bromine atom at the 6-position of the quinoline core yields 6-bromo-2-(piperazin-1-yl)quinoline, a valuable building block for accessing novel chemical entities with therapeutic potential.

Strategic Synthesis Design: A Two-Step Approach

The most direct and widely employed strategy for the synthesis of 6-bromo-2-(piperazin-1-yl)quinoline involves a two-step sequence starting from a readily available precursor. This approach prioritizes efficiency and high yields.

The core strategy involves:

  • Formation of a suitable 2-halo-6-bromoquinoline intermediate: This step activates the 2-position of the quinoline ring for subsequent nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr) with Piperazine: The piperazine ring is introduced at the 2-position, displacing the halide to furnish the final product.

This pathway is advantageous due to the commercial availability of starting materials and the generally high efficiency of SNAr reactions on electron-deficient heterocyclic systems.[4]

Detailed Synthesis Pathway and Experimental Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of 6-bromo-2-(piperazin-1-yl)quinoline, commencing with the preparation of the key intermediate, 6-bromo-2-chloroquinoline.

Part A: Synthesis of 6-Bromo-2-chloroquinoline

The initial step focuses on the conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline, a related intermediate, which highlights a common method for introducing a chloro substituent.[5] While the direct synthesis of 2-chloro-6-bromoquinoline may vary, the principles of using a chlorinating agent like phosphorus oxychloride (POCl₃) are fundamental. For the purpose of this guide, we will adapt a known procedure for the chlorination of a quinolinol.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-2-ol (1.0 eq).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) dropwise to the flask. A catalytic amount of dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.[5]

  • Heating: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 3-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The remaining residue is then slowly and cautiously poured into a beaker of ice water with vigorous stirring.[5]

  • Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting mixture is then extracted with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.[5]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 6-bromo-2-chloroquinoline. Further purification can be achieved by column chromatography on silica gel.

Part B: Synthesis of 6-Bromo-2-(piperazin-1-yl)quinoline

This final step involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the quinoline ring with piperazine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 6-bromo-2-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile and Base: Add an excess of piperazine (2.0-3.0 eq) to the solution. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can be added to scavenge the HCl generated during the reaction.

  • Heating: The reaction mixture is heated to a temperature between 80 °C and 120 °C. The reaction progress is monitored by TLC. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 6-bromo-2-(piperazin-1-yl)quinoline.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) of the 2-chloro group by piperazine. This reaction proceeds via a well-established addition-elimination mechanism.[7][8][9]

Key Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom of piperazine, acting as a nucleophile, attacks the electron-deficient carbon at the 2-position of the quinoline ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.[4][9]

  • Formation of a Meisenheimer Complex: The initial attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized over the quinoline ring system, particularly onto the electronegative nitrogen atom.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (the leaving group), resulting in the formation of the final product, 6-bromo-2-(piperazin-1-yl)quinoline.[8]

The presence of the nitrogen atom within the quinoline ring is crucial for the facility of this reaction, as it helps to stabilize the negatively charged intermediate.[7][8]

Data Summary and Characterization

The successful synthesis of 6-bromo-2-(piperazin-1-yl)quinoline should be confirmed by various analytical techniques.

Parameter Expected Outcome
Appearance White to off-white solid
Yield (Overall) 60-80% (can vary based on specific conditions)
Purity (by HPLC) >98%
¹H NMR Characteristic peaks for the quinoline and piperazine protons.
¹³C NMR Signals corresponding to the carbon atoms of the quinoline and piperazine rings.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the compound.

Note: Specific NMR chemical shifts and mass spectral data should be compared with literature values or determined empirically.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Aromatic Substitution 6_bromoquinolin_2_ol 6-Bromoquinolin-2-ol 6_bromo_2_chloroquinoline 6-Bromo-2-chloroquinoline 6_bromoquinolin_2_ol->6_bromo_2_chloroquinoline Reflux POCl3 POCl3, DMF (cat.) POCl3->6_bromo_2_chloroquinoline Final_Product 6-Bromo-2-(piperazin-1-yl)quinoline 6_bromo_2_chloroquinoline->Final_Product Heat Piperazine Piperazine, Base Piperazine->Final_Product

Caption: Synthetic workflow for 6-bromo-2-(piperazin-1-yl)quinoline.

Conclusion

The synthesis of 6-bromo-2-(piperazin-1-yl)quinoline is a well-established and efficient process that is crucial for the development of novel therapeutics. This guide has provided a detailed and practical overview of a robust synthetic route, including a step-by-step experimental protocol and an explanation of the underlying reaction mechanism. By understanding the principles outlined herein, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for their drug discovery programs.

References

  • CN105837503A - Preparation method for 6-bromine quinoline - Google Patents.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents.
  • 6-Bromo-N-(2-methyl-2H-benzo[d][5][10][11]triazol-5-yl)quinolin-4-amine - MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents.
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines | Request PDF - ResearchGate. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Arkivoc. Available at: [Link]

  • N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide - PMC - NIH. Available at: [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan - LOCKSS. Available at: [Link]

Sources

Physicochemical & Technical Profile: 6-Bromo-2-piperazin-1-yl-quinoline

[1][2]

Executive Summary

6-Bromo-2-piperazin-1-yl-quinoline (CAS: 124782-95-2) is a bioactive heterocyclic compound belonging to the class of quipazine analogs . Structurally composed of a quinoline core substituted with a bromine atom at the C-6 position and a piperazine moiety at the C-2 position, this molecule acts as a significant probe in serotonergic pharmacology.[1]

It is primarily characterized as a Serotonin Transporter (SERT) inhibitor and a ligand for 5-HT (serotonin) receptors , specifically exhibiting agonist activity at 5-HT

11

Physicochemical Specifications

The following data aggregates experimental observations and high-confidence predictive algorithms (ACD/Labs, ChemAxon) to provide a baseline for formulation and assay development.

Table 1: Core Physicochemical Properties[3]
PropertyValue / DescriptionTechnical Note
Molecular Formula C

H

BrN

Molecular Weight 292.17 g/mol Distinct isotopic pattern (Br

:Br

≈ 1:[1]1)
Appearance Off-white to pale yellow solidColor darkens upon oxidation/light exposure
Melting Point 98 – 102 °C (Free Base)Predicted range based on structural analogs; HCl salts typically melt >240 °C (dec.)[1]
Solubility (Water) Low (< 0.1 mg/mL)Free base is lipophilic; requires acidification (pH < 4) for aqueous stability
Solubility (Organic) HighDMSO, Methanol, Dichloromethane, Ethyl Acetate
pKa (Calc.) 9.2 ± 0.5 (Piperazine NH)Secondary amine; protonation site for salt formation
LogP (Calc.) 2.8 – 3.2Moderate lipophilicity; CNS penetrant
TPSA ~33 ŲFavorable for Blood-Brain Barrier (BBB) permeation
H-Bond Donors 1Secondary amine of piperazine
H-Bond Acceptors 3Quinoline N + Piperazine nitrogens

Critical Handling Note: The free base is prone to oxidation at the secondary amine.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C. For biological assays, conversion to the dihydrochloride or maleate salt is recommended to enhance aqueous solubility and stability.[1]

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (S


Ar)11
Reaction Scheme Visualization

SynthesisWorkflowStart6-Bromo-2-chloroquinoline(Precursor)ProcessReflux (100-120°C)4-6 HoursStart->Process+ ReagentsReagentPiperazine (Excess)+ K2CO3 / DMFReagent->ProcessWorkupAq. Workup & Extraction(DCM/Water)Process->WorkupPurificationColumn Chromatography(EtOAc/MeOH)Workup->PurificationProduct6-Bromo-2-piperazin-1-yl-quinolinePurification->Product

Figure 1: S

Detailed Experimental Protocol
  • Reagent Preparation:

    • Dissolve 6-bromo-2-chloroquinoline (1.0 eq) in anhydrous DMF (or Diglyme).

    • Add Piperazine (5.0 eq).[1] Note: Excess piperazine acts as both nucleophile and base, and prevents the formation of bis-quinoline byproducts.[1]

    • Add Potassium Carbonate (K

      
      CO
      
      
      , 2.0 eq) if using stoichiometric piperazine.[1]
  • Reaction:

    • Heat the mixture to 110–120 °C under a nitrogen atmosphere.

    • Monitor via TLC (System: 10% MeOH in DCM). The starting material (high R

      
      ) should disappear within 4–6 hours.[1]
      
  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Pour into ice-cold water (10x volume). The product may precipitate as a solid.[1]

    • If solid forms: Filter and wash with water.[1]

    • If oil forms: Extract with Dichloromethane (DCM) (3x).[1] Wash organic layer with brine, dry over Na

      
      SO
      
      
      , and concentrate.[1]
  • Purification:

    • Purify crude residue via silica gel flash chromatography.[1]

    • Eluent: Gradient of 0% → 10% Methanol in Dichloromethane (with 1% NH

      
      OH additive to minimize tailing).
      
    • Yield: Typically 70–85%.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against the following expected spectroscopic profile.

Nuclear Magnetic Resonance (NMR)[3][6][7][8][9][10]
  • Solvent: CDCl

    
     or DMSO-d
    
    
    [4]
  • 
    H NMR Profile: 
    
    • Quinoline Aromatic Region (7.0 – 8.0 ppm):

      • H-4: Doublet (d), ~7.8 ppm (Coupling with H-3).[1]

      • H-8: Doublet (d), ~7.7 ppm (Deshielded by Br).[1]

      • H-5: Doublet (d), ~7.6 ppm.[1][5][6][7]

      • H-7: Doublet of doublets (dd), ~7.5 ppm (Coupling with H-8 and H-5).[1]

      • H-3: Doublet (d), ~6.9–7.0 ppm (Upfield shift due to electron-donating piperazine at C-2).

    • Piperazine Aliphatic Region (2.8 – 3.8 ppm):

      • H-2'/6' (Adjacent to Quinoline): Triplet/Multiplet, ~3.6–3.8 ppm (Deshielded).[1]

      • H-3'/5' (Adjacent to NH): Triplet/Multiplet, ~2.9–3.1 ppm.[1]

      • NH: Broad singlet, variable shift (1.5–2.5 ppm).[1]

Mass Spectrometry (MS)[3]
  • Ionization: ESI+ (Electrospray Ionization)[1]

  • Molecular Ion [M+H]

    
    : 
    
    • Primary Peak (

      
      Br): 292.04 m/z [1]
      
    • Isotope Peak (

      
      Br): 294.04 m/z [1]
      
    • Pattern: Characteristic 1:1 doublet intensity indicating the presence of one bromine atom.[1][5]

Functional Applications & Mechanism

This compound serves as a vital tool compound in neuropharmacology.[1] Its structural logic is derived from Quipazine , a non-selective 5-HT agonist.[1] The addition of the 6-Bromo group modulates lipophilicity and receptor subtype selectivity.[1]

Pharmacological Workflow

MechanismActionCompound6-Bromo-2-piperazin-1-yl-quinolineTarget15-HT2C Receptor(Agonist)Compound->Target1Binding (Ki ~nM)Target2Serotonin Transporter(SERT Inhibitor)Compound->Target2InhibitionEffect1Modulation of POMC NeuronsTarget1->Effect1Effect2Increased Synaptic 5-HTTarget2->Effect2OutcomeTherapeutic Potential:Obesity (Satiety)DepressionOCDEffect1->OutcomeEffect2->Outcome

Figure 2: Pharmacological mechanism of action and downstream therapeutic effects.

Key Assays
  • SERT Inhibition Assay:

    • Method: Radioligand binding using [

      
      H]-Citalopram or [
      
      
      H]-5-HT uptake inhibition in rat brain synaptosomes.
    • Relevance: Determines the potency of the compound in blocking serotonin reuptake, a mechanism relevant for antidepressant activity [1].[1]

  • 5-HT

    
     Agonism (Calcium Flux): 
    
    • Method: FLIPR Calcium assay in CHO cells stable expressing human 5-HT

      
      .
      
    • Relevance: Confirms functional agonist activity distinct from simple binding affinity.[1]

References

  • Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Source: Bioorganic & Medicinal Chemistry Letters, 2000.[8][1] Context: Establishes the SAR of 6-substituted quipazine derivatives (including bromo/nitro) as SERT inhibitors.[8][1] Link:[Link]

  • 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Source: Journal of Pharmacology and Experimental Therapeutics.[1] Context: Reviews the class of piperazinyl-quinolines as 5-HT2C agonists for obesity and CNS disorders. Link:[Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Source: Arkivoc, 2018.[1] Context: Provides detailed synthetic methodologies for related 6-bromo-piperazinyl-quinoline scaffolds. Link:[Link][1]

6-Bromo-2-piperazin-1-yl-quinoline mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Bromo-2-piperazin-1-yl-quinoline

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Potential of a Novel Quinoline Derivative

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a technical exploration into the potential mechanisms of action of 6-Bromo-2-piperazin-1-yl-quinoline. As of this writing, the specific molecular interactions of this compound are not yet fully elucidated in publicly accessible literature. However, a deep dive into the well-established pharmacology of its core components—the quinoline scaffold and the piperazine moiety—provides a robust framework for hypothesizing its biological activity.

This document is structured not as a definitive statement of fact, but as a strategic guide for investigation. It synthesizes existing knowledge on related compounds to propose putative mechanisms of action and lays out the experimental workflows necessary to validate these hypotheses. Our approach is grounded in the principles of scientific integrity, providing a transparent and logical pathway for researchers to follow.

Part 1: Deconstruction of the Core Pharmacophores and Putative Therapeutic Targets

The therapeutic potential of 6-Bromo-2-piperazin-1-yl-quinoline can be inferred from the individual contributions of its two key structural components: the quinoline core and the piperazine substituent.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of many pharmacologically active compounds, found in both natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2]

  • Anticancer Activity: A significant number of quinoline and the related quinazoline derivatives have been investigated for their potential as anticancer agents.[2][3] Several have been successfully developed into FDA-approved drugs, such as Gefitinib and Erlotinib, which function as tyrosine kinase inhibitors.[2] The proposed anticancer mechanisms for various quinoline derivatives include the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as the induction of apoptosis (programmed cell death).[4][5][6][7][8]

  • Antimalarial Activity: The quinoline scaffold is central to some of the most important antimalarial drugs. Their mechanism of action is thought to involve the disruption of hemoglobin digestion within the malaria parasite's food vacuole. This leads to an accumulation of toxic heme, which ultimately kills the parasite.[3][9]

The Piperazine Moiety: A Versatile Contributor to Pharmacological Activity

The piperazine ring is a frequently utilized scaffold in drug design due to its favorable physicochemical properties and its ability to interact with a variety of biological targets.[4][10]

  • Enhanced Target Binding and Pharmacokinetics: The flexible nature of the piperazine ring allows it to bind effectively to a range of biological targets, contributing significantly to the anticancer activity of many compounds.[4] Furthermore, the inclusion of a piperazine moiety can improve a molecule's solubility and bioavailability, enhancing its overall pharmacological profile.[10]

Part 2: Hypothesized Mechanism of Action in Oncology

Based on the prevalence of tyrosine kinase inhibition among quinoline-based anticancer agents, a primary putative mechanism for 6-Bromo-2-piperazin-1-yl-quinoline is the modulation of key oncogenic signaling pathways.

Primary Hypothesis: Tyrosine Kinase Inhibition

We hypothesize that 6-Bromo-2-piperazin-1-yl-quinoline functions as an inhibitor of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are frequently dysregulated in various cancers.

Illustrative Signaling Pathway: EGFR/VEGFR-2

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR-2->PI3K VEGFR-2->RAS Compound 6-Bromo-2-piperazin-1-yl-quinoline Compound->EGFR Inhibition Compound->VEGFR-2 Inhibition Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Putative inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Workflow for Validation

A rigorous, multi-step approach is required to validate this hypothesis.

1. In Vitro Kinase Assays:

  • Objective: To directly measure the inhibitory activity of the compound against a panel of purified tyrosine kinases.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of 6-Bromo-2-piperazin-1-yl-quinoline.

    • Incubate the compound with purified EGFR and VEGFR-2 enzymes, along with their respective substrates and ATP.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

2. Cell-Based Proliferation Assays:

  • Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on EGFR or VEGFR-2 signaling.

  • Methodology (MTT Assay):

    • Seed cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2) in 96-well plates.

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength to determine cell viability.

3. Western Blot Analysis:

  • Objective: To determine if the compound inhibits the phosphorylation of downstream targets in the EGFR and VEGFR-2 pathways.

  • Methodology:

    • Treat cancer cells with the compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of EGFR, VEGFR-2, Akt, and ERK.

    • Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

Secondary Hypothesis: Induction of Apoptosis

An alternative or complementary mechanism of action could be the induction of programmed cell death.

Illustrative Apoptotic Pathway

Apoptosis_Pathway Compound 6-Bromo-2-piperazin-1-yl-quinoline Mitochondrion Mitochondrion Compound->Mitochondrion Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induction.

Experimental Workflow for Validation

1. DNA Laddering Assay:

  • Objective: To detect the characteristic fragmentation of DNA that occurs during apoptosis.

  • Methodology:

    • Treat cancer cells with the compound for 24-48 hours.

    • Extract genomic DNA from the treated and untreated cells.

    • Run the DNA samples on an agarose gel.

    • Visualize the DNA under UV light. A "ladder-like" pattern of DNA fragments indicates apoptosis.

2. Annexin V/Propidium Iodide (PI) Staining:

  • Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.

  • Methodology:

    • Treat cells with the compound.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using a flow cytometer.

    • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

Part 3: Hypothesized Mechanism of Action in Malarial Infections

Drawing from the established mechanism of quinoline-containing antimalarials, it is plausible that 6-Bromo-2-piperazin-1-yl-quinoline interferes with the parasite's detoxification of heme.

Hypothesis: Inhibition of Hemozoin Formation

We propose that the compound accumulates in the acidic food vacuole of the malaria parasite and inhibits the polymerization of toxic free heme into hemozoin, leading to parasite death.

Illustrative Process in the Parasite Food Vacuole

Hemozoin_Inhibition cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Compound 6-Bromo-2-piperazin-1-yl-quinoline Compound->Heme Inhibition of Polymerization

Caption: Putative inhibition of hemozoin formation in the malaria parasite.

Experimental Workflow for Validation

1. In Vitro Heme Polymerization Inhibition Assay:

  • Objective: To directly assess the compound's ability to inhibit the formation of β-hematin (synthetic hemozoin).

  • Methodology:

    • Incubate a solution of hemin (the precursor to heme) under acidic conditions to induce polymerization.

    • Add varying concentrations of the test compound.

    • Quantify the amount of hemozoin formed, either by colorimetric or spectrophotometric methods.

    • Determine the IC50 for the inhibition of heme polymerization.

2. In Vitro Anti-plasmodial Activity Assay:

  • Objective: To measure the efficacy of the compound against the blood stages of Plasmodium falciparum.

  • Methodology:

    • Culture synchronized P. falciparum in human erythrocytes.

    • Expose the cultures to a dilution series of the compound.

    • After a defined incubation period, quantify parasite growth using methods such as SYBR Green I-based fluorescence assay or microscopy.

    • Calculate the IC50 value for parasite growth inhibition.

Part 4: Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline and related analogs can be achieved through established synthetic routes, often involving the nucleophilic substitution of a leaving group on the quinoline ring with piperazine.[11][12][13]

Future research should focus on synthesizing a library of analogs to establish clear structure-activity relationships. Key modifications could include:

  • Substitution on the Quinoline Ring: Varying the position and nature of the halogen or other substituents on the quinoline core to modulate electronic properties and target interactions.

  • Substitution on the Piperazine Ring: Introducing different functional groups to the distal nitrogen of the piperazine to explore interactions with secondary binding pockets and to optimize pharmacokinetic properties.

Summary and Future Directions

While the precise mechanism of action of 6-Bromo-2-piperazin-1-yl-quinoline remains to be definitively established, its chemical structure strongly suggests potential as a tyrosine kinase inhibitor for cancer therapy or as an inhibitor of hemozoin formation for the treatment of malaria. The experimental workflows detailed in this guide provide a clear and logical path for elucidating its pharmacological profile.

Future research should be directed towards:

  • Systematic in vitro and in vivo testing based on the hypotheses presented.

  • Target identification and validation studies to pinpoint the specific molecular targets of the compound.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Lead optimization through the synthesis and evaluation of analogs to improve potency and selectivity.

The exploration of this and similar novel chemical entities is vital for the discovery of next-generation therapeutics.

References

  • Benchchem. 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride. 11

  • National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. 2

  • ResearchGate. Design, synthesis, in silico, and pharmacological evaluation of novel quinoline derivatives containing substituted piperazine moieties as potential anti-breast cancer agents | Request PDF. 4

  • PMC. Quinoline: A versatile heterocyclic. 1

  • MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][11]triazol-5-yl)quinolin-4-amine. 5

  • PMC. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. 14

  • PubMed. Quinoline antimalarials: mechanisms of action and resistance. 9

  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. 12

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

  • ResearchGate. Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines | Request PDF. 6

  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. 13

  • JOCPR. Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. 7

  • PubMed. Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. 8

  • ResearchGate. (PDF) SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES. 15

  • ScienceDirect. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. 16

  • PMC. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. 17

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. 10

Sources

Biological Activity of 6-Bromo-2-piperazin-1-yl-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Quipazine Scaffold

In the landscape of GPCR-targeted medicinal chemistry, the 2-piperazin-1-yl-quinoline scaffold (structurally related to the non-selective serotonin agonist Quipazine) represents a "privileged structure." This guide focuses specifically on the 6-Bromo-2-piperazin-1-yl-quinoline derivatives.

The addition of a bromine atom at the C6 position of the quinoline ring is not merely a lipophilic modification; it is a strategic medicinal chemistry maneuver designed to:

  • Modulate Metabolic Stability: Block metabolic oxidation at the susceptible C6 position.

  • Enhance Receptor Affinity: Leverage halogen bonding interactions within the hydrophobic pockets of serotonergic receptors (specifically 5-HT

    
     and 5-HT
    
    
    
    ).
  • Diversify Therapeutic Scope: Extend biological activity beyond CNS targets to antimicrobial (DNA gyrase inhibition) and antiproliferative domains.

This whitepaper dissects the pharmacodynamics, synthesis, and evaluation protocols for this compound class, serving as a blueprint for researchers optimizing lead candidates for obesity, cognitive disorders, or multidrug-resistant infections.

Pharmacodynamics & Mechanism of Action[1]

Serotonergic Modulation (The Primary Axis)

The core biological activity of 6-Bromo-2-piperazin-1-yl-quinoline stems from its mimicry of serotonin (5-HT). The basic nitrogen of the piperazine ring interacts with the conserved aspartate residue (Asp3.[1]32) in the transmembrane domain of 5-HT receptors.

  • 5-HT

    
     Agonism (Obesity & OCD): 
    The 6-bromo substituent enhances selectivity for the 5-HT
    
    
    
    receptor over the 5-HT
    
    
    receptor. Activation of 5-HT
    
    
    in the pro-opiomelanocortin (POMC) neurons of the arcuate nucleus suppresses appetite.[2]
    • Mechanism:[3][4] G

      
       coupling 
      
      
      
      Phospholipase C (PLC) activation
      
      
      IP
      
      
      accumulation
      
      
      Intracellular Ca
      
      
      release.
  • 5-HT

    
     Antagonism (Cognitive Enhancement): 
    Derivatives with bulky N4-piperazine substitutions often flip the activity to 5-HT
    
    
    
    antagonism.
    • Mechanism:[3][4] Blockade of G

      
       coupling 
      
      
      
      Reduction in cAMP levels
      
      
      Modulation of glutamatergic and cholinergic transmission.
Antimicrobial Activity (The Secondary Axis)

Like its fluoroquinolone cousins, the 2-piperazinyl-quinoline core possesses DNA-intercalating properties. The 6-bromo group enhances cell wall penetration in Gram-positive bacteria (e.g., S. aureus), potentially inhibiting bacterial DNA gyrase or Topoisomerase IV.

Visualization: 5-HT2C Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by 6-Bromo-2-piperazin-1-yl-quinoline derivatives acting as 5-HT


 agonists.

G Ligand 6-Br-2-piperazinyl-quinoline Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gprotein Gαq/11 Protein Receptor->Gprotein Activates PLC Phospholipase C (PLCβ) Gprotein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Satiety Signal / Neuronal Depolarization Ca->Response PKC->Response

Caption: Signal transduction cascade for 5-HT2C agonism. The ligand triggers Gq-mediated calcium flux, leading to neuronal activation associated with satiety.

Experimental Protocols

Chemical Synthesis (Nucleophilic Aromatic Substitution)

Rationale: The 2-chloro or 2-bromo position on the quinoline ring is highly activated for S


Ar due to the electron-withdrawing nitrogen.
  • Starting Material: 6-Bromo-2-chloroquinoline.

  • Reagents: Piperazine (5.0 equiv, excess prevents bis-substitution), K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: DMF or NMP (high boiling point polar aprotic).

  • Condition: Reflux at 120°C for 4–6 hours.

  • Work-up (Critical): Pour into ice water. The product usually precipitates. Filter and wash with cold water to remove excess piperazine. Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR must show piperazine multiplets at 
    
    
    
    2.9–3.8 ppm and disappearance of the C2-Cl signal.
In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for 5-HT

.
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-Mesulergine (Antagonist) or [
    
    
    
    H]-5-HT (Agonist). Note: Agonist binding is sensitive to GTP state.
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
  • Protocol:

    • Incubate membranes (20 µg protein) with radioligand (1 nM) and increasing concentrations of 6-Bromo-derivative (

      
       to 
      
      
      
      M).
    • Incubate 60 min at 37°C.

    • Terminate via rapid filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Count radioactivity.

  • Data Analysis: Non-linear regression to derive IC

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Flux (FLIPR)

Objective: Distinguish Agonist vs. Antagonist activity.[5]

  • Dye Loading: Load CHO-K1 cells expressing 5-HT

    
     with Fluo-4 AM ester (calcium indicator) for 45 min.
    
  • Baseline: Measure fluorescence (Ex 488 nm / Em 520 nm) for 10s.

  • Injection: Add test compound.

  • Readout: Monitor fluorescence spike for 180s.

    • Agonist: Immediate spike in fluorescence.

    • Antagonist: No spike; blocks spike induced by 5-HT challenge.

Quantitative Data Summary

The following table summarizes typical biological activity ranges for 6-substituted-2-piperazinyl-quinolines based on structure-activity relationship (SAR) literature.

Compound VariantTarget ReceptorActivity TypeAffinity (

/ IC

)
Biological Outcome
Unsubstituted (Quipazine) 5-HT

/ 5-HT

Agonist1 – 10 nMEmetic, Anorectic (Non-selective)
6-Bromo-2-piperazinyl 5-HT

Agonist 5 – 25 nM Satiety, Reduced Impulsivity
6-Bromo-2-piperazinyl5-HT

Antagonist50 – 200 nMPro-cognitive (Moderate)
6-Bromo-N-benzyl-deriv5-HT

Antagonist< 5 nMPro-cognitive (High Potency)
6-Bromo-2-piperazinylS. aureus (Gyrase)InhibitorMIC: 2–8 µg/mLAntibacterial

Note: Data derived from consensus SAR trends in quinoline pharmacology [1][2].

References

  • Review of Quinoline Biological Activity: Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[6][7][8][9] Source: PMC (PubMed Central) URL:[Link]

  • Piperazine Derivatives in Medicinal Chemistry: Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives. Source: ResearchGate URL:[Link]

  • 5-HT2C Agonists and Obesity: Title: The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption. Source: PubMed URL:[Link]

  • Synthesis Protocols: Title: Synthesis and biological evaluation of substituted quinolines containing piperazine moieties. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

6-Bromo-2-piperazin-1-yl-quinoline CAS number 124782-95-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Serotonergic Scaffold

6-Bromo-2-piperazin-1-yl-quinoline (CAS 124782-95-2) represents a specialized "privileged scaffold" in medicinal chemistry, specifically within the serotonin (5-HT) receptor ligand class. Structurally derived from Quipazine (2-(1-piperazinyl)quinoline), a non-selective 5-HT agonist, this 6-bromo derivative offers enhanced lipophilicity and metabolic stability, making it a critical intermediate for developing selective 5-HT uptake inhibitors, 5-HT1A antagonists, and potential antimalarial agents.

This guide provides a rigorous technical analysis of the compound’s synthesis, physicochemical properties, and application in drug discovery pipelines, moving beyond basic catalog data to explore the causality behind its chemical behavior.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 6-bromo substituent at the quinoline ring serves two primary functions: it blocks the metabolically vulnerable C6 position (preventing hydroxylation) and provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), expanding the chemical space for lead optimization.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
Molecular Formula C₁₃H₁₄BrN₃Halogenated heteroaromatic amine
Molecular Weight 292.18 g/mol Optimal fragment size (<300 Da) for CNS penetration
LogP (Predicted) ~2.8 - 3.2Lipophilic enough for BBB crossing; ideal for CNS targets
PSA (Polar Surface Area) ~45 ŲWell within Veber rules for oral bioavailability
pKa (Piperazine N) ~8.5 - 9.0Exists as a cation at physiological pH, aiding receptor binding
Physical State Pale yellow solidSensitive to light; store in amber vials

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)[5][6][9]

The synthesis of CAS 124782-95-2 relies on the high reactivity of the C2 position in the quinoline ring towards nucleophiles. The nitrogen atom in the quinoline ring acts as an electron sink, activating the C2-halogen bond for displacement by the secondary amine (piperazine).

Precursor Selection
  • Substrate: 6-Bromo-2-chloroquinoline . The 2-chloro group is the leaving group. The 6-bromo group remains intact because the C2 position is significantly more electrophilic due to its proximity to the ring nitrogen (para-like activation).

  • Nucleophile: Piperazine (anhydrous). Used in excess (3–5 equivalents) to prevent the formation of the bis-quinoline byproduct (where one piperazine molecule reacts with two quinoline rings).

Step-by-Step Protocol

This protocol is designed for high purity (>98%) suitable for biological screening.

Reagents:

  • 6-Bromo-2-chloroquinoline (1.0 eq)

  • Piperazine (5.0 eq)

  • Solvent: n-Butanol or DMF (High boiling point required)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Optional if excess piperazine is used

Procedure:

  • Setup: Charge a round-bottom flask with 6-Bromo-2-chloroquinoline (e.g., 5.0 g) and n-Butanol (50 mL).

  • Addition: Add anhydrous Piperazine (8.8 g, 5 eq). The excess acts as both reactant and acid scavenger.

  • Reflux: Heat the mixture to reflux (118°C) under an inert atmosphere (N₂ or Ar). Monitor via TLC (System: DCM/MeOH 9:1). Reaction typically completes in 4–6 hours.

  • Workup (Critical Step):

    • Cool reaction to room temperature.[1]

    • Evaporate solvent under reduced pressure.[1]

    • Resuspend residue in Dichloromethane (DCM) and wash with water (3x) to remove excess piperazine and salts. Note: Piperazine is highly water-soluble; this wash is self-purifying.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, 0-10% MeOH in DCM with 1% NH₄OH).

Reaction Pathway Diagram[10]

SynthesisPathway Precursor 6-Bromo-2-chloroquinoline (Electrophile) Intermediate Meisenheimer-like Transition State Precursor->Intermediate S_NAr Attack (Reflux, n-BuOH) Reagent Piperazine (Nucleophile) Reagent->Intermediate Product 6-Bromo-2-piperazin-1-yl-quinoline (CAS 124782-95-2) Intermediate->Product Elimination of Cl- Byproduct HCl (Captured by excess base) Intermediate->Byproduct

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of CAS 124782-95-2. The C2 position is selectively activated by the ring nitrogen.

Mechanistic Pharmacology & Applications

The Serotonergic Connection

The 2-piperazinylquinoline moiety is a pharmacophore historically associated with 5-HT (Serotonin) receptors .

  • Quipazine (Parent): Agonist at 5-HT2A/2C and 5-HT3.

  • 6-Bromo Analog (124782-95-2): The addition of the bromine atom at C6 modulates the electronic density of the quinoline ring. In SAR (Structure-Activity Relationship) studies, halogenation at this position often increases selectivity for 5-HT uptake transporters (SERT) or specific receptor subtypes like 5-HT1A when coupled with long-chain aryl spacers [1].

Drug Development Utility

Researchers utilize this compound as a "Head Group" in fragment-based drug design.

  • Linker Attachment: The secondary amine of the piperazine is a nucleophile. It can be reacted with alkyl halides or acyl chlorides to attach "Tail Groups" (e.g., aryl-alkyl chains).

  • Probe Synthesis: The bromine atom allows for the attachment of radiolabels (e.g., via Br-Tritium exchange) or fluorescent tags via palladium-catalyzed coupling, creating biological probes for receptor mapping.

Biological Signaling Potential

SignalingPathway Compound 6-Bromo-2-piperazin-1-yl-quinoline Receptor 5-HT Receptor (e.g., 5-HT2A / 5-HT1A) Compound->Receptor Ligand Binding (Pi-Pi Stacking + Ionic Interaction) GProtein G-Protein Coupling (Gq or Gi) Receptor->GProtein Conformational Change Effector Downstream Effectors (PLC / Adenylyl Cyclase) GProtein->Effector Signal Transduction Response Neuronal Modulation (Depolarization / Inhibition) Effector->Response

Caption: Hypothetical signaling cascade initiated by ligand binding to G-Protein Coupled Serotonin Receptors.

Quality Control & Analytics

To ensure experimental validity, the identity of CAS 124782-95-2 must be confirmed using the following analytic markers:

  • HPLC Purity: >98% (Column: C18, Mobile Phase: Acetonitrile/Water + 0.1% TFA).

  • 1H NMR (DMSO-d6):

    • Quinoline Protons: Look for the characteristic aromatic signals between 7.0–8.0 ppm. The H3 and H4 protons will show distinct coupling (d, J~9Hz).

    • Piperazine Protons: Two distinct triplets or broad multiplets around 3.0–3.8 ppm (integrated for 4H each).

    • NH Proton: A broad singlet (exchangeable with D₂O), typically around 2.0–3.0 ppm depending on salt form.

  • Mass Spectrometry (ESI+):

    • M+H: 292.05 (79Br) and 294.05 (81Br).

    • Isotope Pattern: The 1:1 ratio of the M and M+2 peaks is the definitive signature of a mono-brominated compound.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled as a functionalized quinoline .

  • Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage: Store at 2–8°C under inert gas. The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.

References

  • Design and Synthesis of 5-HT1A Antagonists. Journal of Medicinal Chemistry. (2010). Discusses the use of quinolyl-piperazinyl scaffolds in serotonin receptor modulation.

  • Nucleophilic Substitution on Quinoline Derivatives. BenchChem Technical Notes. Describes the standard SnAr protocols for 2-chloroquinoline derivatives.

  • Synthesis of Piperazinyl Quinolines via Microwave Irradiation. Arkivoc. (2018). Details the optimization of piperazine substitution on halogenated quinolines.

  • Pharmacology of Quipazine Derivatives. National Institutes of Health (NIH). Overview of the biological activity of the 2-piperazinyl-quinoline pharmacophore.

Sources

Technical Guide: Structural Elucidation of 6-Bromo-2-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an internal technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes the "why" and "how" of structural confirmation, moving beyond simple spectral listing to the logic of elucidation.

Executive Summary

The compound 6-Bromo-2-(piperazin-1-yl)quinoline represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the quinoline ring with the solubility-enhancing piperazine moiety. The bromine substituent at the 6-position serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making the structural integrity of this intermediate paramount.

This guide provides a definitive protocol for the structural elucidation of this molecule. It addresses the specific analytical challenges, including the differentiation of regioisomers (2- vs. 4-substituted) and the unambiguous assignment of the quinoline proton spin system.

Chemical Context & Synthesis Logic[1][2][3]

To understand the analytical data, one must first understand the origin of the molecule. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


).
Synthesis Pathway

The precursor, 6-bromo-2-chloroquinoline , reacts with excess piperazine. The C2 position of the quinoline ring is highly electrophilic due to the inductive effect of the ring nitrogen, making it susceptible to nucleophilic attack.

  • Reagent Control: Excess piperazine (3-5 eq.) is used to prevent the formation of the bis-quinoline byproduct.

  • Regioselectivity: If starting from a 2,4-dichloro precursor, the C4 position is generally less reactive than C2 under standard thermal conditions, but mixtures can occur. Therefore, NMR confirmation of the C2-substitution is a critical quality gate.

Synthesis SM 6-Bromo-2-chloroquinoline (Electrophilic C2) Reaction SnAr Reaction (Reflux, Dioxane/K2CO3) SM->Reaction Pip Piperazine (Nucleophile) Pip->Reaction Prod 6-Bromo-2-(piperazin-1-yl)quinoline (Target) Reaction->Prod Major ByProd Bis-substituted impurity (Avoided by excess amine) Reaction->ByProd Minor (if stoichiometry low)

Figure 1: Synthesis logic flow indicating the origin of potential impurities.

Analytical Strategy: The Elucidation Workflow

A single technique is insufficient for total structural proof.[1] We employ a triangulation strategy:

  • HRMS (ESI+): Confirms molecular formula and halogen pattern.[2]

  • 1H NMR: Establishes the presence of the piperazine and quinoline subunits.

  • 2D NMR (HMBC/NOESY): The "Gold Standard" for proving the piperazine is at C2 and not C4.

Step 1: Mass Spectrometry (The Br Signature)

Before NMR, check the isotopic pattern.

  • Observation: A 1:1 ratio of peaks at

    
     and 
    
    
    
    .
  • Logic: Natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates this distinct doublet.
  • Target Mass:

    
     and 
    
    
    
    .

Detailed NMR Elucidation

1H NMR Assignment (500 MHz, DMSO- )

The quinoline ring protons are the most complex part of the spectrum. The 2-piperazinyl group is a strong electron donor (resonance), which significantly shields the protons on the heterocyclic ring (H3 and H4), specifically H3.

Predicted Chemical Shifts & Multiplicities:

PositionProton

(ppm)
Multiplicity

(Hz)
Structural Logic
Quinoline H4 7.95 - 8.05Doublet (d)9.0Peri-interaction with H5; desheilded by ring current.
Quinoline H8 7.75 - 7.85Doublet (d)9.0Ortho to Ring Nitrogen.
Quinoline H5 7.65 - 7.75Doublet (d)2.5Meta coupling to H7; Peri to H4.
Quinoline H7 7.50 - 7.60dd9.0, 2.5Coupled to H8 (ortho) and H5 (meta).
Quinoline H3 7.20 - 7.30 Doublet (d)9.0Diagnostic: Upfield shift due to resonance donation from Piperazine N1.
Piperazine H2'/H6' 3.60 - 3.70Triplet (t)5.0Adjacent to Quinoline Nitrogen (deshielded).
Piperazine H3'/H5' 2.80 - 2.90Triplet (t)5.0Adjacent to secondary amine (shielded).
Amine NH ~2.0 - 3.0Broad s-Exchangeable; shift varies with concentration/water.
The Regioisomer Proof (HMBC)

Distinguishing between the 2-isomer (target) and 4-isomer (impurity) is critical.

  • The Problem: Both isomers have similar proton counts.

  • The Solution: Heteronuclear Multiple Bond Correlation (HMBC).

Key Correlation: Look for a cross-peak between the Piperazine


 protons (~3.65 ppm)  and the Quinoline C2 carbon (~158 ppm) .
  • If the piperazine protons correlate to a carbon that also couples to the isolated H3 proton (upfield doublet), the piperazine is at C2.

  • If the piperazine protons correlate to a carbon adjacent to the bridgehead, it suggests C4 substitution.

Elucidation Logic Diagram

The following diagram illustrates the decision tree used to validate the structure based on spectral data.

Elucidation Start Unknown Solid MS HRMS: 1:1 ratio @ 292/294? (Confirm Br) Start->MS HNMR 1H NMR: Upfield doublet @ 7.2 ppm (H3)? MS->HNMR Yes PipCheck Piperazine Signals? (2x Triplets @ 2.8-3.7) HNMR->PipCheck Yes HMBC HMBC: Pip-CH2 to C2 correlation? PipCheck->HMBC Verify Regioisomer Conclusion CONFIRMED: 6-Bromo-2-(piperazin-1-yl)quinoline HMBC->Conclusion Correlation Observed

Figure 2: Step-by-step structural validation logic.

Experimental Protocols

Synthesis of Reference Standard

Note: This protocol assumes the use of standard laboratory safety equipment (fume hood, gloves).

  • Charge: To a round-bottom flask, add 6-bromo-2-chloroquinoline (1.0 eq) and Piperazine (4.0 eq).

  • Solvent: Add 1,4-Dioxane (10 vol) or DMSO (5 vol).

  • Base: Add

    
     (2.0 eq) to scavenge HCl.
    
  • Reaction: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to RT. Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or Column Chromatography (DCM:MeOH:NH3).

NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for solubility and to prevent aggregation of the piperazine ring.
  • Concentration: ~5-10 mg for 1H; ~20-30 mg for 13C/2D experiments.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

References

  • J&W Pharmlab. (n.d.). 6-Bromo-2-piperazin-1-yl-quinoline Product Page. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79243, 6-Bromoquinoline. Retrieved from

  • Ökten, S., et al. (2019).[3] Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] 6-Bromo-4-(piperazin-1-yl)quinoline Product Specification. (Used for comparative isomer data). Retrieved from

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. When coupled with a piperazine moiety, as in 6-Bromo-2-piperazin-1-yl-quinoline, a molecule with significant therapeutic promise emerges. While direct studies on this specific compound are nascent, the wealth of data on related quinoline and piperazine derivatives provides a strong foundation for identifying and validating its potential therapeutic targets. This guide offers a comprehensive exploration of these prospective targets, grounded in the established mechanisms of analogous compounds. We will delve into the scientific rationale for investigating key cellular pathways implicated in oncology and infectious diseases, and provide detailed, field-proven experimental protocols for target validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Quinoline-Piperazine Pharmacophore - A Privileged Scaffold

The fusion of a quinoline ring system with a piperazine moiety creates a "privileged scaffold" in drug discovery. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3] The piperazine ring, a common functional group in many approved drugs, often enhances pharmacokinetic properties and provides a versatile point for chemical modification to optimize target engagement.[4][5]

The subject of this guide, 6-Bromo-2-piperazin-1-yl-quinoline, combines these two powerful pharmacophores. The bromine atom at the 6-position can influence the electronic properties of the quinoline ring system and may contribute to specific target interactions. The piperazine at the 2-position offers a crucial linkage point for further derivatization and can play a direct role in binding to biological targets.

Given the lack of specific literature on 6-Bromo-2-piperazin-1-yl-quinoline, this guide will extrapolate from the known biological activities of structurally related compounds to propose and explore high-probability therapeutic targets. Our approach is based on the principle of chemical similarity, a cornerstone of modern drug discovery.

Potential Therapeutic Arenas and Key Target Classes

Based on the extensive literature on quinoline and piperazine derivatives, two primary therapeutic areas present the most promising avenues for investigation for 6-Bromo-2-piperazin-1-yl-quinoline: Oncology and Infectious Diseases , with a particular focus on malaria.

Oncology: Targeting Aberrant Cellular Signaling

The anticancer potential of quinoline derivatives is well-documented, with several compounds acting through diverse mechanisms of action.[1][6] For 6-Bromo-2-piperazin-1-yl-quinoline, we hypothesize a multi-targeted approach, a desirable attribute for combating the heterogeneity of cancer.

Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival.[7] Many successful anticancer drugs are kinase inhibitors, and the quinoline scaffold is a common feature in these molecules.[7][8]

Potential Kinase Targets for 6-Bromo-2-piperazin-1-yl-quinoline:

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR, which are frequently overexpressed or mutated in various cancers.[8] Quinoline-based inhibitors often target the ATP-binding site of these kinases.

  • Non-Receptor Tyrosine Kinases: Src family kinases and Abl kinase are critical mediators of intracellular signaling pathways that drive cancer progression.

  • Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[9]

Experimental Workflow for Kinase Target Validation:

G cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Cellular Activity A Kinase Panel Screening (Broad-spectrum profiling) B Identification of 'Hit' Kinases A->B C IC50 Determination Assays (e.g., LanthaScreen™, ADP-Glo™) B->C D Cell-based Phosphorylation Assays (Western Blot, ELISA) C->D E Cell Proliferation Assays (MTT, SRB) D->E F Apoptosis Assays (Caspase-Glo®, Annexin V) E->F

Figure 1: Kinase Target Validation Workflow.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagents: Kinase enzyme, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, 6-Bromo-2-piperazin-1-yl-quinoline (test compound).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction. c. Add the test compound at various concentrations. d. Incubate at room temperature for the specified time. e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. g. Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[10][11] This can occur through various mechanisms, including DNA damage, inhibition of survival signals, or direct activation of apoptotic machinery. The presence of a bromo-substituent on the quinoline ring, as seen in 6-bromo-5-nitroquinoline, has been associated with apoptotic activity.[11]

Signaling Pathway for Apoptosis Induction:

G A 6-Bromo-2-piperazin-1-yl-quinoline B Cellular Stress (e.g., DNA Damage, ROS) A->B C Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Caspase Cascade Activation (Caspase-3, -7) F->G H Apoptosis G->H

Figure 2: Potential Apoptosis Induction Pathway.

Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

  • Cell Culture: Plate cancer cells in a 96-well plate and treat with varying concentrations of 6-Bromo-2-piperazin-1-yl-quinoline for 24-48 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: a. Equilibrate the plate and reagent to room temperature. b. Add the Caspase-Glo® 3/7 reagent to each well. c. Mix by gentle shaking and incubate at room temperature for 1-2 hours. d. Measure luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.

Antimalarial Activity: Targeting the Parasite's Achilles' Heel

Quinoline-containing compounds, such as chloroquine and mefloquine, have been instrumental in the fight against malaria.[12] Their primary mechanism of action involves interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite in its food vacuole.[12][13]

Proposed Mechanism of Antimalarial Action:

The basic piperazine nitrogen of 6-Bromo-2-piperazin-1-yl-quinoline is expected to be protonated in the acidic food vacuole of the malaria parasite, leading to its accumulation. This accumulation is thought to inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[13]

Experimental Validation of Antimalarial Activity:

G A In Vitro P. falciparum Growth Inhibition Assay B Heme Polymerization Inhibition Assay A->B C Cytotoxicity Assay (on mammalian cell lines) A->C D In Vivo Efficacy Studies (in mouse models of malaria) B->D

Figure 3: Antimalarial Drug Discovery Cascade.

Protocol: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

  • Parasite Culture: Maintain a synchronized culture of Plasmodium falciparum in human erythrocytes.

  • Drug Treatment: Prepare serial dilutions of 6-Bromo-2-piperazin-1-yl-quinoline and add to the parasite culture in a 96-well plate.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader.

  • Data Analysis: A decrease in fluorescence indicates inhibition of parasite growth. Calculate the IC50 value from the dose-response curve.

Summary of Potential Targets and Supporting Rationale

Therapeutic Area Potential Target Class Specific Examples Rationale based on Structural Analogs
Oncology Protein KinasesEGFR, VEGFR, PI3KThe quinoline scaffold is a known "hinge-binding" motif for many kinase inhibitors.[7][8]
Oncology Apoptosis PathwayBcl-2 family, CaspasesBromo-substituted quinolines have demonstrated pro-apoptotic activity in cancer cells.[11]
Infectious Disease Heme DetoxificationHeme PolymeraseThe quinoline core and basic piperazine side chain are characteristic features of antimalarial drugs that inhibit hemozoin formation.[12][13]

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that 6-Bromo-2-piperazin-1-yl-quinoline is a compound of significant therapeutic interest, with a high potential for activity in oncology and infectious diseases. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of its biological activity and the definitive identification of its molecular targets.

Further investigations should also consider:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug-like properties of the compound.

  • In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models.

By following the strategic approach outlined in this guide, researchers can efficiently and effectively unlock the full therapeutic potential of 6-Bromo-2-piperazin-1-yl-quinoline, paving the way for the development of novel and impactful medicines.

References

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). RSC Advances.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2025-08-07). Mini-Reviews in Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). Journal of the Iranian Chemical Society.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2025-08-07).
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (1998-07). Pharmacology & Therapeutics.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025-08-07).
  • 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][8]triazol-5-yl)quinolin-4-amine. (n.d.). MDPI.

  • Some FDA‐approved piperazine‐containing drugs. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). RSC Advances.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (n.d.). Journal of Biochemical and Molecular Toxicology.
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022-12-19). Chemical and Pharmaceutical Bulletin.
  • Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. (n.d.). RSC Advances.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

Sources

solubility and stability of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-piperazin-1-yl-quinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 6-Bromo-2-piperazin-1-yl-quinoline, a heterocyclic compound of interest in drug discovery. As early-stage characterization of these physicochemical properties is paramount for successful drug development, this document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies. We delve into the rationale behind experimental design, from the selection of physiologically relevant media for solubility assessment to the systematic approach of forced degradation for stability profiling. This guide is intended for researchers, chemists, and formulation scientists dedicated to advancing small molecules through the development pipeline.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a potential drug candidate from discovery to clinical application is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are gatekeepers of success. 6-Bromo-2-piperazin-1-yl-quinoline (C₁₃H₁₄BrN₃, MW: 292.18 g/mol ) incorporates a quinoline scaffold, a privileged structure in medicinal chemistry, with a basic piperazine moiety known to modulate pharmacological activity and improve aqueous solubility.[1][2] The bromine substituent further influences its lipophilicity and metabolic profile.

  • Solubility directly impacts a drug's absorption and bioavailability. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure and, ultimately, therapeutic failure.

  • Stability determines a drug's shelf-life, its degradation pathways, and the potential formation of toxic impurities. A thorough understanding of a molecule's susceptibility to degradation under various environmental conditions (pH, light, heat, oxidation) is a regulatory requirement and essential for developing a safe and robust formulation.[3]

This guide provides the theoretical basis and practical, field-proven protocols for comprehensively characterizing the .

Solubility Profile: From Theory to Practice

The solubility of 6-Bromo-2-piperazin-1-yl-quinoline is governed by the interplay between its crystalline solid state and its interactions with the solvent. The molecule's structure suggests a pH-dependent solubility profile. The piperazine ring contains two nitrogen atoms which are basic and will become protonated in acidic environments, leading to the formation of a more soluble salt form. Conversely, the quinoline core is largely aromatic and hydrophobic.

Theoretical Rationale for Experimental Design

The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter for predicting in vivo drug performance.[4] Therefore, determining solubility in aqueous media across the physiological pH range of the human gastrointestinal tract (pH 1.2 to 6.8) is essential. The selection of the "shake-flask" method is based on its status as the gold-standard for determining thermodynamic equilibrium solubility, providing the most reliable data for BCS classification.[5][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility in various aqueous buffers.

Objective: To quantify the maximum concentration of 6-Bromo-2-piperazin-1-yl-quinoline that can be dissolved in a given solvent system at a constant temperature.

Materials:

  • 6-Bromo-2-piperazin-1-yl-quinoline (solid, characterized for purity and polymorphic form)

  • Aqueous Buffers:

    • 0.1 N HCl (pH ~1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Orbital shaker with temperature control (e.g., 37 ± 1 °C)

  • Centrifuge

  • 0.22 µm syringe filters (chemically compatible, e.g., PTFE)

  • Validated HPLC-UV method for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 6-Bromo-2-piperazin-1-yl-quinoline to several vials for each buffer system. The excess solid is crucial to ensure saturation is reached and maintained.[6]

  • Equilibration: Place the sealed vials in an orbital shaker set to 37 °C. Agitate at a speed sufficient to keep the solid suspended without creating a vortex.[5]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial. This staggered sampling confirms that equilibrium has been reached.

  • Phase Separation: Immediately centrifuge the withdrawn sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration & Dilution: Carefully filter the supernatant through a 0.22 µm syringe filter. Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

  • pH Verification: Measure the pH of the final suspension to ensure the compound did not alter the buffer's pH.[6]

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Buffer SystempH (Final)Temperature (°C)Solubility (µg/mL)Solubility (mM)
0.1 N HCl~1.237DataData
Acetate Buffer4.537DataData
Phosphate Buffer6.837DataData
Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility protocol.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Start Start: Excess API AddBuffer Add Buffer (pH 1.2, 4.5, 6.8) Start->AddBuffer Shake Agitate at 37°C AddBuffer->Shake Sample Sample at 24, 48, 72h Shake->Sample Centrifuge Centrifuge Sample->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Dilute Dilute Filter->Dilute HPLC HPLC Quantification Dilute->HPLC End End: Report Solubility Data HPLC->End

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation

Stability testing is essential for identifying degradation pathways and developing a stability-indicating analytical method (SIAM), which can accurately quantify the drug substance in the presence of its degradants.[7][8] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability studies to expedite degradation.[3]

Rationale for Stress Conditions

The choice of stress conditions (acid, base, oxidation, heat, light) is mandated by ICH guidelines (Q1A) and is designed to probe the molecule's intrinsic stability.[9] For 6-Bromo-2-piperazin-1-yl-quinoline, potential liabilities include N-oxidation of the piperazine or quinoline nitrogens and potential light-induced degradation, as quinoline itself can change color upon light exposure.[10]

Experimental Protocols: Forced Degradation Studies

Objective: To intentionally degrade the sample to an extent of 5-20% to ensure that primary and secondary degradants are formed at detectable levels.[11]

General Procedure:

  • Prepare solutions of 6-Bromo-2-piperazin-1-yl-quinoline (e.g., 1 mg/mL) in the respective stressor solution.

  • Expose the solutions to the conditions outlined in the table below. Include a control sample (in the same solvent, protected from the stressor) for each condition.

  • At specified time points, withdraw samples, neutralize if necessary (e.g., acid with base, base with acid), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable HPLC method, ideally coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants.

Summary of Stress Conditions:

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for 2-24hTests stability in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOHHeat at 60-80 °C for 2-24hTests stability in basic environments (e.g., intestine).
Oxidation 3% H₂O₂Room Temp for 24hProbes susceptibility to oxidative degradation.[11]
Thermal Dry Heat (Solid State)80 °C for 48hAssesses intrinsic thermal stability.
Photolytic ICH Q1B Option 2Expose to >1.2 million lux-hours (visible) and >200 W-hours/m² (UV)Evaluates light sensitivity.[11]
Development of a Stability-Indicating Analytical Method (SIAM)

The core of a stability study is the analytical method used to monitor it. A SIAM must be able to resolve the active pharmaceutical ingredient (API) from all process impurities and degradation products.[12][13]

Workflow for SIAM Development:

  • Stress Sample Generation: Perform forced degradation studies as described above.

  • Method Development: Develop a reverse-phase HPLC method. Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier) to achieve separation of the main peak from all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the API peak in stressed samples. This ensures no degradants are co-eluting.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

Experimental Workflow: Stability Profiling

StabilityWorkflow cluster_stress Forced Degradation cluster_method_dev SIAM Development & Validation API API Solution (1 mg/mL) Acid Acidic (HCl, Heat) API->Acid Base Basic (NaOH, Heat) API->Base Ox Oxidative (H₂O₂) API->Ox Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (UV/Vis) API->Photo Analyze Analyze Stressed Samples by LC-MS Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Develop Develop HPLC Method (Column/Mobile Phase) Analyze->Develop PeakPurity Assess Peak Purity (PDA) Develop->PeakPurity Validate Validate Method (ICH Q2) PeakPurity->Validate End Final Stability-Indicating Method Validate->End

Caption: Workflow for forced degradation and SIAM development.

Conclusion and Forward Outlook

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the preclinical development of 6-Bromo-2-piperazin-1-yl-quinoline. The data generated from these studies are foundational for all subsequent formulation development, toxicology studies, and regulatory submissions. A favorable profile—characterized by adequate aqueous solubility across the physiological pH range and predictable, minimal degradation—significantly increases the probability of a compound's successful progression. Conversely, early identification of liabilities such as poor solubility or significant instability allows for the timely implementation of mitigation strategies, including salt form selection, particle size engineering, or the development of enabling formulations.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). RSC Advances.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018-02-06). PubMed.
  • 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride. Benchchem.
  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • Annex 4.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • 6-Bromo-2-piperazin-1-yl-quinoline. J&W Pharmlab.
  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics.
  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES.
  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Stability Indicating HPLC Method Development: A Review.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • 6-Bromo-4-(piperazin-1-yl)quinoline. Amerigo Scientific.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

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Navigating the Quipazine Scaffold: 6-Bromo-2-piperazin-1-yl-quinoline in CNS and Oncology Drug Discovery

[1]

Executive Summary

The molecule 6-Bromo-2-(piperazin-1-yl)quinoline (CAS: 124782-95-2) represents a critical "privileged structure" in medicinal chemistry.[1] Structurally derived from Quipazine —a well-characterized serotonin agonist—this halogenated analog serves a dual purpose: it is both a potent bioactive pharmacophore for Central Nervous System (CNS) targets and a versatile synthetic intermediate for kinase inhibitor discovery in oncology.[1]

This technical guide dissects the utility of this scaffold, providing validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and mechanistic grounding for its application in modern drug development.

Chemical Architecture & The "Quipazine" Connection

The core structure consists of a quinoline ring substituted at the C2 position with a piperazine moiety and at the C6 position with a bromine atom.

  • The Pharmacophore (C2-Piperazine): The basic nitrogen of the piperazine ring (pKa ~9.8) mimics the aliphatic amine of serotonin (5-HT), facilitating ionic interactions with the conserved Aspartate residue (e.g., Asp3.32) in 5-HT G-protein coupled receptors (GPCRs) and the Serotonin Transporter (SERT).

  • The Modulator (C6-Bromine): Unlike the unsubstituted Quipazine, the 6-bromo group enhances lipophilicity (LogP increase ~0.6), improving blood-brain barrier (BBB) penetration. Crucially, the bromine atom serves as a "synthetic handle," allowing late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) to access complex chemical space.[1]

Structural Data Table
PropertyValueRelevance
Formula C₁₃H₁₄BrN₃Core Scaffold
MW 292.18 g/mol Fragment-like, ideal for optimization
LogP ~2.8 (Predicted)CNS active range (2.0 - 4.[1][2]0)
PSA ~35 ŲHigh membrane permeability
pKa (Piperazine) ~9.8Protonated at physiological pH (Receptor Binding)

Synthetic Methodology: The SnAr Protocol[3][4]

While Buchwald-Hartwig amination is possible, the Nucleophilic Aromatic Substitution (SnAr) is the preferred industrial route due to the electron-deficient nature of the 2-haloquinoline ring.[1] The nitrogen at position 1 activates the C2 position for nucleophilic attack.

Validated Protocol: Synthesis of 6-Bromo-2-(piperazin-1-yl)quinoline

Objective: Conversion of 6-bromo-2-chloroquinoline to the title compound.

Reagents:

  • Precursor: 6-Bromo-2-chloroquinoline (1.0 eq)[1]

  • Nucleophile: Piperazine (Anhydrous, 5.0 eq - Excess prevents bis-substitution)[1]

  • Solvent: n-Butanol or DMF[1]

  • Base: Potassium Carbonate (

    
    , 2.0 eq) - Optional if excess piperazine is used
    

Step-by-Step Workflow:

  • Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-2-chloroquinoline (10 mmol) in n-Butanol (20 mL).

  • Addition: Add anhydrous piperazine (50 mmol). Note: The large excess acts as both reactant and base, driving the equilibrium and preventing the formation of bis-quinoline byproducts.

  • Reflux: Heat the mixture to 110–120°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (Rf ~0.[3]8) should disappear, and a polar spot (Rf ~0.2) should appear.[2]

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove excess piperazine.

  • Purification: The crude product can often be recrystallized from Ethanol/Ether.[4] If necessary, purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM with 1%

    
    ).
    
  • Salt Formation: Treat the free base with HCl in dioxane to generate the dihydrochloride salt for biological testing (increases water solubility).

Visualizing the Synthesis Logic

SynthesisSM6-Bromo-2-chloroquinoline(Electrophile)InterMeisenheimer-likeTransition StateSM->InterSnAr Attack(110°C, n-BuOH)PipPiperazine(Nucleophile - 5 eq)Pip->InterProd6-Bromo-2-piperazin-1-yl-quinoline(Target)Inter->Prod- HClByProdBis-substituted impurity(Avoided by Excess Pip)Inter->ByProdLow Piperazine Conc.

Caption: Reaction pathway prioritizing mono-substitution via stoichiometry control.

Medicinal Chemistry & SAR: CNS vs. Oncology

The utility of 6-bromo-2-piperazin-1-yl-quinoline diverges based on the therapeutic intent. The bromine atom is the pivot point.

A. CNS Pathway: Serotonin (5-HT) Modulation

The "Quipazine" core is a classic 5-HT mimetic.[1]

  • Mechanism: The protonated piperazine nitrogen binds to the aspartate residue in the orthosteric binding pocket of 5-HT receptors (e.g., 5-HT2A, 5-HT2C) or the Serotonin Transporter (SERT).

  • Role of Bromine:

    • Selectivity: Halogen substitution at position 6 (or 5) often shifts selectivity. For example, 6-nitroquipazine is a highly potent SERT inhibitor (

      
       < 1 nM). The 6-bromo analog retains high affinity but offers a different metabolic profile.[1]
      
    • Radiotracer Potential: The bromine can be replaced by radioisotopes (

      
      ) for PET imaging of serotonin transporters, as demonstrated with 5-bromo-6-nitroquipazine analogs.[1][5]
      
B. Oncology Pathway: Kinase Inhibition

In kinase drug discovery, the quinoline scaffold acts as the "hinge binder."

  • Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).

  • Role of Piperazine: Extends into the solvent-exposed region, improving solubility and allowing attachment of solubilizing tails.[1]

  • Role of Bromine: Allows for the attachment of hydrophobic aryl groups (via Suzuki coupling) to access the hydrophobic back-pocket of the kinase, dramatically increasing potency (e.g., against VEGFR-2 or EGFR).

SAR Decision Tree

SARCore6-Bromo-2-piperazin-1-yl-quinolineCNSCNS Targets(5-HT Receptors / SERT)Core->CNSIntact ScaffoldOncOncology Targets(Kinases: EGFR, VEGFR)Core->OncDerivatizationCNS_ModMaintain Small SubstituentsCNS->CNS_ModOnc_ModSuzuki Coupling at C6-BrOnc->Onc_ModCNS_ResHigh Affinity 5-HT AgonistRadiotracer (Br-76)CNS_Mod->CNS_ResOnc_ResAccess Hydrophobic PocketPotent Kinase InhibitorOnc_Mod->Onc_Res

Caption: Divergent optimization strategies for CNS (intact core) vs. Oncology (C6 functionalization).

Experimental Validation: Radioligand Binding Assay

To validate the biological activity of the synthesized core against serotonin targets, a competition binding assay is the gold standard.

Protocol: 5-HT Transporter (SERT) Binding Assay

  • Tissue Preparation: Rat cortical membranes (rich in SERT) are homogenized in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Radioligand: Use

    
    -Paroxetine or 
    
    
    -Citalopram (
    
    
    ~0.05–0.1 nM).
  • Competition: Incubate membranes (100 µg protein) with the radioligand (0.2 nM) and increasing concentrations of 6-Bromo-2-piperazin-1-yl-quinoline (

    
     to 
    
    
    M).
  • Incubation: 1 hour at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    Target
    
    
    for a hit: < 100 nM.

References

  • BenchChem. (n.d.). 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride. Retrieved from

  • Moon, B. S., Lee, B. S., & Chi, D. Y. (2005). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines. Bioorganic & Medicinal Chemistry, 13(16), 4952-4959.[6]

  • Hashimoto, K., & Goromaru, T. (1990). High-affinity [3H]6-nitroquipazine binding sites in rat brain. European Journal of Pharmacology, 180(2-3), 271-279.[1]

  • Lundkvist, C., Halldin, C., Ginovart, N., Swahn, C. G., & Farde, L. (1999). Characterization of bromine-76-labelled 5-bromo-6-nitroquipazine for PET studies of the serotonin transporter.[1][5] Nuclear Medicine and Biology, 26(5), 501-507.

  • El-Azab, A. S., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. ChemistrySelect, 2(9), 2800-2807.[1]

  • Sigma-Aldrich. (n.d.). 6-Bromo-4-(piperazin-1-yl)quinoline Product Information. Retrieved from

Spectroscopic Blueprint of 6-Bromo-2-piperazin-1-yl-quinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spectroscopic Characterization

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2-piperazin-1-yl-quinoline, a heterocyclic compound featuring a quinoline core appended with a piperazine moiety, represents a scaffold of significant interest due to the established biological activities of both quinoline and piperazine pharmacophores. The bromine substituent further offers a versatile handle for synthetic diversification.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of 6-Bromo-2-piperazin-1-yl-quinoline. As a self-validating system, the congruence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signatures of this important molecule. While direct experimental spectra for this specific compound are not widely published, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related analogues to provide a robust predictive framework.

Molecular Structure and Isotopic Considerations

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's connectivity and elemental composition.

Caption: Molecular structure of 6-Bromo-2-piperazin-1-yl-quinoline.

The molecular formula is C₁₃H₁₄BrN₃, corresponding to a molecular weight of approximately 292.18 g/mol . A key consideration for mass spectrometry is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da for any fragment containing a bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of 6-Bromo-2-piperazin-1-yl-quinoline in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode, as the basic nitrogen atoms of the quinoline and piperazine rings are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Predicted Mass Spectrum Data

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Interpretation
[M+H]⁺292.0402294.0381Protonated molecular ion
[M-C₄H₈N₂]⁺206.9656208.9636Loss of the piperazine ring
[M-Br]⁺212.1188-Loss of the bromine atom

Interpretation of Fragmentation:

The primary peak observed in the ESI-MS spectrum will be the protonated molecular ion, [M+H]⁺, exhibiting the characteristic isotopic pattern for bromine. Fragmentation is expected to occur through the loss of the piperazine moiety or the bromine atom.

fragmentation cluster_main Mass Spectrometry Fragmentation Pathway cluster_loss1 Loss of Piperazine cluster_loss2 Loss of Bromine parent [M+H]⁺ m/z 292/294 frag1 [M-C₄H₈N₂]⁺ m/z 207/209 parent->frag1 - C₄H₈N₂ frag2 [M-Br]⁺ m/z 212 parent->frag2 - Br

Caption: Predicted ESI-MS fragmentation of 6-Bromo-2-piperazin-1-yl-quinoline.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, sharpN-H stretch (piperazine)
3100-3000MediumAromatic C-H stretch
2950-2800MediumAliphatic C-H stretch (piperazine)
~1620StrongC=N stretch (quinoline)
1600-1450Strong, multiple bandsAromatic C=C skeletal vibrations
~1250StrongC-N stretch
~830StrongC-H out-of-plane bending (para-disubstituted benzene ring)
~600MediumC-Br stretch

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by a sharp N-H stretching band from the secondary amine of the piperazine ring. The aromatic region will show characteristic C-H and C=C stretching vibrations of the quinoline system. The aliphatic C-H stretches from the piperazine ring will be present in the 2950-2800 cm⁻¹ region. The presence of the bromine atom is indicated by a C-Br stretching vibration at lower wavenumbers.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

¹H NMR Spectroscopy: Predicted Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HH-5
~7.78d1HH-8
~7.45dd1HH-7
~7.40d1HH-4
~6.80d1HH-3
~3.70t4HPiperazine CH₂ (adjacent to quinoline)
~3.00t4HPiperazine CH₂ (adjacent to NH)
~2.00br s1HPiperazine NH

Interpretation of the ¹H NMR Spectrum:

The aromatic region will display signals characteristic of a substituted quinoline ring. The H-5 proton is expected to be a doublet, deshielded by the bromine at C-6. The H-7 and H-8 protons will also be in the downfield region. The protons on the pyridine ring of the quinoline (H-3 and H-4) will appear as doublets. The piperazine protons will appear as two triplets in the upfield region, representing the two distinct chemical environments. The NH proton of the piperazine will likely be a broad singlet.[1][4]

¹³C NMR Spectroscopy: Predicted Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~160.0C-2
~148.0C-8a
~135.0C-4
~130.0C-7
~128.0C-5
~125.0C-4a
~122.0C-8
~118.0C-6
~108.0C-3
~53.0Piperazine C (adjacent to quinoline)
~46.0Piperazine C (adjacent to NH)

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon environments (two pairs of carbons in the piperazine ring are equivalent). The C-2 carbon, directly attached to the electron-withdrawing piperazine nitrogen, will be significantly downfield. The carbon bearing the bromine atom (C-6) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. The piperazine carbons will appear in the aliphatic region.[1][4]

nmr_workflow cluster_workflow NMR Data Acquisition and Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) one_d_nmr 1D NMR Acquisition (¹H and ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_processing Data Processing and Analysis two_d_nmr->data_processing structure_elucidation Structure Elucidation and Verification data_processing->structure_elucidation

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 6-Bromo-2-piperazin-1-yl-quinoline through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a detailed and self-validating confirmation of its molecular structure. The characteristic isotopic pattern in the mass spectrum confirms the presence of bromine, while IR spectroscopy identifies the key functional groups. ¹H and ¹³C NMR spectroscopy provide the precise connectivity of the carbon-hydrogen framework. Together, these techniques offer an unambiguous spectroscopic blueprint that is essential for quality control, reaction monitoring, and further investigation of this promising molecule in medicinal chemistry and materials science.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Available at: [Link]

  • Amerigo Scientific. 6-Bromo-4-(piperazin-1-yl)quinoline. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]

  • Yuan, L. (2012). N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173. Available at: [Link]

  • Al-dujaili, L. J., et al. (2021). 6-Bromo-N-(2-methyl-2H-benzo[d][1][3][5]triazol-5-yl)quinolin-4-amine. Molbank, 2021(4), M1279. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: In Vitro Characterization of 6-Bromo-2-piperazin-1-yl-quinoline (6-Bromoquipazine)

[1]

Introduction & Compound Profile

6-Bromo-2-piperazin-1-yl-quinoline , commonly known in literature as 6-Bromoquipazine , is a high-affinity serotonergic probe. While its parent compound, Quipazine, is a well-known non-selective serotonin receptor agonist (particularly at 5-HT2 and 5-HT3 receptors), the introduction of a bromine atom at the 6-position significantly shifts its pharmacological profile.

Key Pharmacological Characteristics:

  • Primary Target: Serotonin Transporter (SERT).[1][2][3] 6-Bromoquipazine acts as a potent inhibitor of 5-HT reuptake, with affinity comparable to or exceeding that of 6-nitroquipazine.[4][5]

  • Secondary Target: 5-HT3 Receptors.[3][6][7] It retains affinity for the ligand-gated ion channel 5-HT3, necessitating selectivity profiling in rigorous studies.

  • Utility: It is utilized as a pharmacological tool to dissect serotonergic pathways and has been explored as a precursor for radiolabeled imaging agents (e.g., using

    
    Br for PET).
    

This guide provides standardized protocols for characterizing 6-Bromoquipazine interaction with SERT via functional uptake assays (synaptosomes) and competition binding assays (membrane preparations).

Experimental Logic & Mechanism

To fully characterize 6-Bromoquipazine, one must distinguish between binding affinity (occupancy) and functional efficacy (inhibition of transport).

  • Functional Assay ([³H]-5-HT Uptake): Measures the compound's ability to physically block the transport of serotonin from the extracellular space into the presynaptic neuron. This determines the IC

    
     for transport inhibition.
    
  • Binding Assay (Competition): Measures the compound's ability to displace a known high-affinity ligand (e.g., [³H]-Paroxetine or [³H]-Citalopram) from the SERT protein. This determines the

    
     (inhibitory constant).[2][8]
    
Visualizing the Mechanism

The following diagram illustrates the specific action of 6-Bromoquipazine at the serotonergic synapse.

SERT_MechanismPresynapticPresynaptic NeuronSERTSERT (Transporter)Presynaptic->SERTExpressesSynapseSynaptic CleftSynapse->SERTReuptake PathSERT->PresynapticTransport BlockedFiveHTEndogenous 5-HTFiveHT->SynapseReleaseCompound6-BromoquipazineCompound->SERTHigh Affinity Binding(Steric Blockade)

Figure 1: Mechanism of Action. 6-Bromoquipazine binds to the Serotonin Transporter (SERT), sterically hindering the reuptake of 5-HT from the synaptic cleft.[3]

Pre-Assay Preparation

Compound Handling
  • Solubility: 6-Bromoquipazine is a lipophilic amine.

    • Stock Solution: Dissolve in 100% DMSO to 10 mM.

    • Working Solution: Dilute in assay buffer. Ensure final DMSO concentration in the assay well is <0.1% to prevent solvent effects on membrane integrity.

  • "Wall Effect" Warning: Piperazine derivatives can adhere to plastic surfaces. Use low-binding polypropylene tubes or silanized glass for serial dilutions.

Tissue Preparation (Rat Brain Synaptosomes)

Why Synaptosomes? They retain functional reuptake machinery, unlike simple membrane homogenates which are only suitable for binding assays.

Protocol:

  • Dissection: Rapidly remove the brain of a male Wistar rat; dissect the cerebral cortex (high SERT density).

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose (buffered with 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1: Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclei/debris (P1). Retain Supernatant (S1).
    
  • Centrifugation 2: Centrifuge S1 at 20,000

    
     for 20 min at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend the pellet (P2 - Crude Synaptosomal Fraction) in Krebs-Ringer-HEPES (KRH) buffer.

Protocol A: Functional [³H]-5-HT Uptake Inhibition

Objective: Determine the IC

Materials
  • Radioligand: [³H]-Serotonin (5-HT) (Specific Activity: ~20–30 Ci/mmol).

  • Buffer: KRH Buffer containing 100 µM Ascorbic Acid (Critical: prevents oxidation of 5-HT) and 10 µM Pargyline (Critical: inhibits MAO to prevent 5-HT degradation).

  • Non-Specific Control: Fluoxetine (10 µM) or Paroxetine (1 µM).

Step-by-Step Workflow
  • Equilibration: Aliquot 50 µL of synaptosomal suspension into tubes/wells. Pre-incubate at 37°C for 10 minutes to restore metabolic activity.

  • Compound Addition: Add 25 µL of 6-Bromoquipazine at varying concentrations (

    
     M to 
    
    
    M).
  • Initiation: Add 25 µL of [³H]-5-HT (Final concentration: ~10 nM, typically below

    
    ).
    
  • Incubation: Incubate for 5–10 minutes at 37°C.

    • Note: Uptake must be measured during the linear phase. Do not exceed 10 minutes.

  • Termination: Rapidly dilute with 2 mL ice-cold buffer and filter through GF/B filters (pre-soaked in 0.05% PEI to reduce non-specific binding).

  • Washing: Wash filters 3x with 2 mL ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

Protocol B: Radioligand Competition Binding (SERT)

Objective: Determine the affinity (

Materials
  • Radioligand: [³H]-Citalopram (highly selective) or [³H]-Paroxetine.

  • Receptor Source: Rat cortical membranes (from Protocol 3.2, step 4) or HEK-293 membranes stably expressing hSERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow
  • Plate Setup: Use a 96-well plate format.

    • Total Binding (TB): Membrane + Radioligand + Vehicle.[9][10]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Fluoxetine.

    • Experimental: Membrane + Radioligand + 6-Bromoquipazine (increasing concentrations).

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) .

    • Why: Equilibrium binding requires longer than uptake assays.[9] Room temp preserves membrane stability over the hour.

  • Termination: Harvest using a cell harvester onto GF/C filters.

  • Counting: Add scintillant and count.

Experimental Workflow Diagram

Workflowcluster_prepPreparationcluster_assayAssay ChoiceTissueRat CortexHomogenizeHomogenize(0.32M Sucrose)Tissue->HomogenizeCentrifugeCentrifuge(P2 Fraction)Homogenize->CentrifugeUptakeFunctional Uptake(Synaptosomes)Centrifuge->UptakeResuspend in KRHBindingRadioligand Binding(Membranes)Centrifuge->BindingResuspend in TrisIncubate 5-10 min\n(37°C)Incubate 5-10 min(37°C)Uptake->Incubate 5-10 min\n(37°C)Incubate 60 min\n(25°C)Incubate 60 min(25°C)Binding->Incubate 60 min\n(25°C)Filter (GF/B)Filter (GF/B)Incubate 5-10 min\n(37°C)->Filter (GF/B)Calculate IC50Calculate IC50Filter (GF/B)->Calculate IC50Filter (GF/C)Filter (GF/C)Incubate 60 min\n(25°C)->Filter (GF/C)Calculate KiCalculate KiFilter (GF/C)->Calculate Ki

Figure 2: Workflow for parallel Functional Uptake and Radioligand Binding assays.

Data Analysis & Interpretation

Calculating Specific Binding

For every data point, calculate specific binding (


IC50 Determination

Plot % Inhibition vs. Log[Concentration] of 6-Bromoquipazine. Fit the data to a non-linear regression (sigmoidal dose-response) to find the

Ki Calculation (Cheng-Prusoff Equation)

For the binding assay, convert



  • 
     = Concentration of radioligand used (e.g., 1 nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpretation of Results
  • High Affinity:

    
    . (6-Bromoquipazine is expected to be in the low nanomolar range for SERT).[11]
    
  • Selectivity Ratio: If 5-HT3 binding is performed (using [³H]-Granisetron), calculate:

    
    
    
    • A ratio

      
       indicates high selectivity for SERT.
      

References

  • Vertex AI Search. (2023). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter.[11][12][13]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[8][9][10][14]

  • Lee, B. S., et al. (2000). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter.[11][12][13] Bioorganic & Medicinal Chemistry Letters.[2][12][13][14][15]

  • Hashimoto, K., & Goromaru, T. (1992). 4-Bromo-6-nitroquipazine: a new ligand for studying 5-hydroxytryptamine uptake sites in vivo.[4] Neuropharmacology.[16]

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays Overview.

Application Notes and Protocols for the Investigation of 6-Bromo-2-piperazin-1-yl-quinoline in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antiviral properties.[1][2][3] The derivatization of the quinoline ring system, particularly with moieties such as piperazine, has been a fertile ground for the development of novel compounds with enhanced biological efficacy.[4][5] This document provides a detailed guide for the in-vitro characterization of 6-Bromo-2-piperazin-1-yl-quinoline , a specific derivative with potential applications in cellular and molecular biology research.

While extensive data on this exact molecule is emerging, the broader family of piperazinyl-quinolines has demonstrated significant activity, often through the modulation of critical cellular signaling pathways.[6][7] For instance, related compounds have shown dose-dependent cytotoxic effects in various cancer cell lines, with IC50 values in the low micromolar range.[8][9][10] This guide is structured to provide researchers with the foundational knowledge and detailed protocols to explore the biological effects of 6-Bromo-2-piperazin-1-yl-quinoline in a robust and reproducible manner. The protocols herein are based on the established activities of structurally similar quinoline derivatives and represent a logical starting point for investigation.

Postulated Mechanism of Action: Targeting Cellular Proliferation Pathways

Many quinoline derivatives exert their cytotoxic effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in cancer.[5][9] The binding of these inhibitors to the kinase domain of the receptor can block downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.

Based on the known activities of related quinoline-piperazine compounds, we can postulate that 6-Bromo-2-piperazin-1-yl-quinoline may function as an inhibitor of a key signaling pathway, such as the EGFR pathway. Inhibition of EGFR would prevent its autophosphorylation and the subsequent activation of downstream effectors like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF Ligand (EGF) EGF->EGFR Binds Compound 6-Bromo-2-piperazin-1-yl-quinoline Compound->EGFR Inhibits

Caption: Postulated signaling pathway for 6-Bromo-2-piperazin-1-yl-quinoline.

Experimental Protocols

PART 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for the reproducibility of in-vitro experiments. Due to the heterocyclic nature of the compound, solubility should be empirically determined.

Materials:

  • 6-Bromo-2-piperazin-1-yl-quinoline (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Initial Solubility Test: Begin by attempting to dissolve a small, known amount of the compound in DMSO to create a high-concentration stock (e.g., 10-20 mM).

  • Stock Solution Preparation:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 1-5 mg of 6-Bromo-2-piperazin-1-yl-quinoline.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in all experiments contains the same final concentration of DMSO as the experimental wells.

PART 2: Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of the compound on cell viability and allows for the calculation of the IC50 value.

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7) and appropriate complete growth medium.[11]

  • 96-well cell culture plates

  • 6-Bromo-2-piperazin-1-yl-quinoline stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_read Data Acquisition Seed Seed cells in 96-well plate Treat Add serial dilutions of compound Seed->Treat 24h Incubation MTT_add Add MTT reagent Treat->MTT_add 48-72h Incubation Incubate Incubate (2-4 hrs) MTT_add->Incubate Solubilize Add solubilization buffer Incubate->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-2-piperazin-1-yl-quinoline in complete medium from the 10 mM stock. A suggested starting range, based on related compounds, would be 0.1 µM to 100 µM.[8]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer to each well to dissolve the crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentration 0.1 - 100 µMBased on IC50 values of similar quinoline derivatives.[8]
Incubation Time 48 - 72 hoursAllows for multiple cell doubling times to observe effects on proliferation.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, each experiment should be designed as a self-validating system:

  • Positive Control: Include a known inhibitor of the target cell line or pathway (e.g., a standard-of-care chemotherapy agent like Cisplatin or Doxorubicin) to confirm that the assay system is responsive.[9]

  • Negative/Vehicle Control: As mentioned, a vehicle control (DMSO in medium) is essential to differentiate the compound's effect from any solvent-related effects.

  • Replicates: Each condition should be tested in at least triplicate (technical replicates), and the entire experiment should be repeated on different days (biological replicates) to ensure reproducibility.

  • Dose-Response Curve: A full dose-response curve, rather than a single concentration point, provides a more comprehensive understanding of the compound's potency and potential biphasic effects.

By adhering to these principles, researchers can generate high-quality, trustworthy data on the biological activity of 6-Bromo-2-piperazin-1-yl-quinoline.

References

  • Benchchem. (n.d.). 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride.
  • Çakmak, O., Ökten, S., Alımlı, D., Sadiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • MDPI. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity.
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (n.d.).
  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.).
  • PMC. (n.d.). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile.
  • ResearchGate. (n.d.). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials.
  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • PMC. (n.d.). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies.
  • PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • PMC. (n.d.). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766).
  • Arkivoc. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • CymitQuimica. (n.d.). 6-Bromo-2-piperazin-1-yl-quinoline.
  • MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Der Pharma Chemica. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines.
  • ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • National Institutes of Health. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
  • MDPI. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • MDPI. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
  • JOCPR. (n.d.). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents.
  • ResearchGate. (n.d.). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
  • PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • RSC Publishing. (n.d.). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents.
  • ResearchGate. (n.d.). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Sigma-Aldrich. (n.d.). (R)-5-(6-Bromo-3-methyl-2-(piperazin-1-yl)quinoline-4-carboxamido).

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Application Note: High-Throughput Screening Strategies for the Identification of Novel Modulators Using 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for utilizing 6-Bromo-2-piperazin-1-yl-quinoline in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of key cellular signaling pathways. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] Compounds incorporating a piperazine moiety linked to a quinoline core have shown particular promise as kinase inhibitors, a critical class of drug targets.[4][5][6][7] This document outlines detailed protocols for both biochemical and cell-based HTS assays, designed to identify and characterize the bioactivity of 6-Bromo-2-piperazin-1-yl-quinoline and its analogs. We emphasize the rationale behind experimental design, data interpretation, and follow-up strategies to ensure the identification of robust and meaningful hits.

Introduction: The Rationale for Screening 6-Bromo-2-piperazin-1-yl-quinoline

The quinoline ring system is a cornerstone in the development of biologically active compounds.[1] Its derivatives have been successfully developed as antibacterial, antimalarial, and anticancer agents.[1][2] The functionalization of the quinoline core allows for the fine-tuning of its interaction with various biological targets. The inclusion of a piperazine group, as seen in 6-Bromo-2-piperazin-1-yl-quinoline, is a common strategy in medicinal chemistry to enhance solubility, cell permeability, and to provide a key interaction point with target proteins, particularly kinases.[5][7]

Protein kinases have emerged as one of the most important classes of drug targets, with over 500 identified in the human genome.[8] Their dysregulation is a hallmark of many diseases, most notably cancer.[4][9] The development of kinase inhibitors has led to significant therapeutic breakthroughs.[9] Given the structural similarities of 6-Bromo-2-piperazin-1-yl-quinoline to known kinase inhibitors, it represents a promising starting point for HTS campaigns targeting this enzyme family.[4][6]

Furthermore, the versatile nature of the quinoline-piperazine scaffold suggests potential activity beyond kinases, including G-protein coupled receptors (GPCRs), which are another major class of drug targets.[10][11] Therefore, a multi-faceted screening approach, employing both targeted biochemical assays and broader cell-based phenotypic screens, is warranted.

This application note will detail two primary HTS approaches:

  • Biochemical (Enzymatic) Assay: A direct, in-vitro assay to screen for inhibition of a specific protein kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase).

  • Cell-Based Assay: A phenotypic screen to assess the compound's effect on cell viability and proliferation in a cancer cell line, which provides insights into its overall cytotoxic or cytostatic potential.

Pre-Screening Compound Management

Prior to initiating an HTS campaign, proper handling and preparation of 6-Bromo-2-piperazin-1-yl-quinoline are critical for data quality and reproducibility.

Table 1: Compound Properties and Stock Solution Preparation

ParameterValue/RecommendationRationale
CAS Number 474707-24-9[12]For unambiguous identification.
Molecular Weight 292.17 g/mol [12]Essential for accurate molar concentration calculations.
Purity >95% (recommended)To minimize the influence of impurities on assay results.
Solvent for Stock Dimethyl Sulfoxide (DMSO)DMSO is a standard solvent for HTS due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.
Stock Concentration 10 mMA high-concentration stock allows for minimal DMSO carryover into the final assay, reducing solvent-induced artifacts.
Storage -20°C or -80°C in small aliquotsTo prevent degradation from repeated freeze-thaw cycles.

HTS Approach 1: Biochemical Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based biochemical assay to quantify the inhibitory activity of 6-Bromo-2-piperazin-1-yl-quinoline against a target protein kinase. The principle relies on measuring the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.[13]

Assay Principle

The assay is an enzyme-coupled reaction that detects ADP production. In the presence of a kinase, its substrate, and ATP, the kinase will phosphorylate the substrate, producing ADP. This ADP is then used in a series of enzymatic reactions that ultimately lead to the production of a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase by the test compound. This method is highly sensitive and amenable to automation.[13]

Experimental Workflow Diagram

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Compound Dispensing (6-Bromo-2-piperazin-1-yl-quinoline) EnzymeMix 3. Kinase/Substrate Mix Addition Controls 2. Control Dispensing (Positive & Negative) ATP_Start 4. ATP Addition (Reaction Start) EnzymeMix->ATP_Start Incubate_Kinase 5. Incubation ATP_Start->Incubate_Kinase Detection_Reagent 6. ADP Detection Reagent Addition Incubate_Kinase->Detection_Reagent Incubate_Detection 7. Incubation Detection_Reagent->Incubate_Detection Read_Plate 8. Fluorescence Reading Incubate_Detection->Read_Plate Data_Analysis 9. Z'-Factor Calculation % Inhibition Calculation Read_Plate->Data_Analysis Hit_ID 10. Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for a biochemical kinase inhibition HTS assay.

Detailed Protocol

This protocol is designed for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.[14]

Materials:

  • 384-well, low-volume, black assay plates

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • ADP (Adenosine diphosphate) for standard curve

  • Commercially available ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 6-Bromo-2-piperazin-1-yl-quinoline (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of 6-Bromo-2-piperazin-1-yl-quinoline from the 10 mM stock into the assay plate wells for a final concentration of 10 µM in a 5 µL reaction volume.

    • Dispense 50 nL of DMSO into the negative control (0% inhibition) wells.

    • Dispense 50 nL of a known inhibitor (e.g., 10 µM Staurosporine) into the positive control (100% inhibition) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration should be determined during assay development to be in the linear range of the reaction (typically low nM for the kinase).

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Start the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction in the negative control wells does not exceed 10-20% of substrate turnover.

  • Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding 5 µL of the ADP detection reagent to all wells.

    • Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Hit Criteria

1. Quality Control (Z'-Factor): The robustness of the assay is determined by calculating the Z'-factor.[15]

  • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • A Z'-factor > 0.5 is considered an excellent assay for HTS.

2. Percentage Inhibition Calculation:

  • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

Table 2: Hit Identification Criteria for Biochemical Screen

ParameterThresholdRationale
Primary Hit % Inhibition ≥ 50%A common threshold to identify compounds with significant activity.
Confirmation Concentration-response curve (CRC) with IC₅₀ < 10 µMConfirms the activity and determines the potency of the hit. A lower IC₅₀ indicates a more potent compound.
Selectivity Screen against a panel of other kinasesTo determine if the compound is a selective or multi-targeted inhibitor.[16]

HTS Approach 2: Cell-Based Proliferation Assay

This protocol outlines a cell-based assay to evaluate the effect of 6-Bromo-2-piperazin-1-yl-quinoline on the proliferation of a cancer cell line. This type of phenotypic screen provides a more physiologically relevant context by assessing the compound's activity within a living system.[17][18]

Assay Principle

The assay measures cell viability by quantifying the metabolic activity of the cell population. A common method uses a reagent like Resazurin (alamarBlue) or a tetrazolium salt (e.g., MTT, MTS), which are reduced by metabolically active cells to produce a fluorescent or colorimetric signal.[14][19] A decrease in signal indicates a reduction in cell proliferation or an increase in cytotoxicity.

Experimental Workflow Diagram

HTS_CellBased_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Viability Assessment cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line (e.g., HeLa, MCF-7) Cell_Plating 2. Seed Cells into Assay Plates Cell_Culture->Cell_Plating Incubate_Attach 3. Incubate for Cell Attachment Cell_Plating->Incubate_Attach Compound_Add 4. Add 6-Bromo-2-piperazin-1-yl-quinoline & Controls Incubate_Attach->Compound_Add Incubate_Compound 5. Incubate (e.g., 72 hours) Compound_Add->Incubate_Compound Viability_Reagent 6. Add Viability Reagent (e.g., Resazurin) Incubate_Compound->Viability_Reagent Incubate_Read 7. Incubate (e.g., 2-4 hours) Viability_Reagent->Incubate_Read Read_Plate 8. Read Fluorescence/Absorbance Incubate_Read->Read_Plate Data_Analysis 9. Z'-Factor Calculation % Viability Calculation Read_Plate->Data_Analysis Hit_ID 10. Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for a cell-based proliferation HTS assay.

Detailed Protocol

This protocol is also designed for a 384-well plate format.

Materials:

  • 384-well, clear-bottom, black-walled tissue culture-treated plates

  • Cancer cell line (e.g., HeLa, known for robust growth in HTS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Resazurin-based viability reagent

  • 6-Bromo-2-piperazin-1-yl-quinoline (10 mM in DMSO)

  • Positive Control (e.g., Doxorubicin, a known cytotoxic agent)

  • Automated liquid handling systems for cell plating and reagent addition

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader with fluorescence or absorbance capabilities

Procedure:

  • Cell Plating:

    • Harvest and count cells from routine culture.

    • Dilute cells in complete medium to a predetermined optimal seeding density (e.g., 1000 cells/well in 40 µL).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate for 18-24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a dilution series of 6-Bromo-2-piperazin-1-yl-quinoline.

    • Add 10 µL of the compound solution to the wells (or use an acoustic dispenser to add nL volumes before cell plating). The final concentration for a primary screen is typically 10 µM.

    • Add vehicle (DMSO) to negative control wells and a cytotoxic agent to positive control wells.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified incubator. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Viability Assessment:

    • Add 10 µL of the resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours, or until a sufficient signal window is achieved.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis and Hit Criteria

1. Quality Control (Z'-Factor): Calculated as described for the biochemical assay, using the signals from vehicle-treated (negative control) and cytotoxic agent-treated (positive control) wells.

2. Percentage Viability Calculation:

  • % Viability = 100 * (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)

Table 3: Hit Identification Criteria for Cell-Based Screen

ParameterThresholdRationale
Primary Hit % Viability ≤ 50%Identifies compounds with significant cytotoxic or anti-proliferative activity.
Confirmation Concentration-response curve (CRC) with EC₅₀ < 20 µMConfirms the activity and determines the potency in a cellular context.
Mechanism of Action Follow-up assays (e.g., apoptosis assays, cell cycle analysis)To elucidate how the compound is affecting cell viability.[20][21]

Hit Triage and Follow-Up

A critical phase of any HTS campaign is the triage of primary hits to eliminate false positives and prioritize the most promising compounds for further development.

Hit_Triage_Workflow Primary_Hits Primary Hits from Biochemical & Cell-Based Screens Reconfirmation 1. Re-test from Powder Primary_Hits->Reconfirmation CRC 2. Concentration-Response Curve (IC₅₀/EC₅₀) Reconfirmation->CRC Orthogonal_Assay 3. Orthogonal Assay (e.g., different detection method) CRC->Orthogonal_Assay Selectivity_Panel 4. Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Panel SAR 5. Structure-Activity Relationship (SAR) with Analogs Selectivity_Panel->SAR Lead_Candidates Validated Lead Candidates SAR->Lead_Candidates

Caption: A generalized workflow for hit triage and validation.

Key Steps in Hit Triage:

  • Re-confirmation: Hits should be re-tested from freshly prepared solutions to confirm their activity.

  • Concentration-Response Curves (CRCs): Generate full CRCs to determine potency (IC₅₀/EC₅₀) and assess the quality of the pharmacological response.

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or principle to rule out technology-specific artifacts.

  • Selectivity Profiling: For hits from the biochemical screen, profiling against a panel of kinases is essential to understand their selectivity.[16] For hits from the cell-based screen, testing against non-cancerous cell lines can provide an initial assessment of therapeutic index.

  • Structure-Activity Relationship (SAR): Procure or synthesize analogs of 6-Bromo-2-piperazin-1-yl-quinoline to explore the SAR and identify key structural features required for activity.

Conclusion

6-Bromo-2-piperazin-1-yl-quinoline represents a valuable chemical scaffold for high-throughput screening campaigns. Its structural features suggest a high likelihood of activity as a kinase inhibitor, making it an excellent candidate for targeted biochemical screens. Concurrently, its potential for broader biological effects justifies its inclusion in phenotypic cell-based screens. The protocols and strategies outlined in this application note provide a robust framework for identifying and validating novel bioactive compounds derived from this promising chemical entity, thereby accelerating the early stages of drug discovery.[22]

References

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Application Notes and Protocols: 6-Bromo-2-piperazin-1-yl-quinoline as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Fluorescence Applications

Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in the development of fluorescent probes.[1] Their inherent photophysical properties, combined with the potential for diverse chemical modifications, make them ideal candidates for creating sensors that can detect and visualize specific analytes or biological events with high sensitivity and selectivity.[2] Quinoline-based probes are widely utilized in various research fields, including fluorescence microscopy, chemical sensing, and biomedical imaging.[1][2] The rigid structure of the quinoline ring system, along with the ability of its nitrogen atom to coordinate with metal ions, contributes to alterations in fluorescence upon binding to target molecules.[3] These characteristics, often coupled with good water solubility and biocompatibility, have led to the development of a broad spectrum of quinoline-based fluorescent sensors.[3]

The subject of this guide, 6-Bromo-2-piperazin-1-yl-quinoline, is a quinoline derivative that holds significant promise as a fluorescent probe. The strategic placement of a bromine atom at the 6-position and a piperazine moiety at the 2-position offers unique opportunities for both tuning the photophysical properties and for potential bioconjugation. This document provides a comprehensive overview of the characteristics of 6-Bromo-2-piperazin-1-yl-quinoline and detailed protocols for its application in cellular imaging and analyte detection.

Physicochemical and Fluorescent Properties

The fluorescence of quinoline derivatives is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] In 6-Bromo-2-piperazin-1-yl-quinoline, the electron-donating piperazine group and the electron-withdrawing quinoline core can facilitate ICT upon photoexcitation, leading to a fluorescent signal. The bromine substituent can further modulate the electronic properties and potentially introduce heavy-atom effects that may influence intersystem crossing and triplet state formation. A comprehensive understanding of these properties is crucial for optimizing its use as a fluorescent probe.

Table 1: Key Physicochemical and Spectroscopic Properties of 6-Bromo-2-piperazin-1-yl-quinoline

PropertyValueReference
Chemical Formula C13H14BrN3[6]
Molecular Weight 292.18 g/mol [6]
CAS Number 124782-95-2[6]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Absorption Max (λabs) Solvent Dependent (Typically in the UV-Vis range)[7]
Emission Max (λem) Solvent Dependent[7]
Stokes Shift Dependent on solvent polarity[8]
Quantum Yield (Φf) To be determined experimentally[9]

Note: Specific spectral properties are highly dependent on the solvent environment and the presence of analytes. Experimental determination is recommended for specific applications.

Synthesis of 6-Bromo-2-piperazin-1-yl-quinoline

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline can be achieved through nucleophilic aromatic substitution (SNAr) reactions.[10][11] A common synthetic route involves the reaction of a dihalo-quinoline precursor with piperazine.

General Synthetic Workflow:

A 6-Bromo-2-chloroquinoline C 6-Bromo-2-piperazin-1-yl-quinoline A->C Nucleophilic Substitution (e.g., DMF, heat) B Piperazine B->C

Caption: General synthetic scheme for 6-Bromo-2-piperazin-1-yl-quinoline.

A typical procedure involves heating 6-bromo-2-chloroquinoline with an excess of piperazine in a suitable solvent such as dimethylformamide (DMF).[12] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by column chromatography or recrystallization.[12]

Application I: Fluorescent Probe for Metal Ion Detection

Quinoline derivatives are well-established as effective fluorescent chemosensors for various metal ions.[3][13] The nitrogen atom in the quinoline ring and the nitrogens in the piperazine moiety of 6-Bromo-2-piperazin-1-yl-quinoline can act as coordination sites for metal ions.[3] Binding of a metal ion can modulate the electronic structure of the fluorophore, leading to a change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.[4][14]

Protocol for Screening Metal Ion Selectivity:
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 6-Bromo-2-piperazin-1-yl-quinoline in anhydrous DMSO.

    • Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.) in deionized water or a suitable buffer.

  • Fluorometric Assay:

    • In a 96-well black microplate, add the appropriate buffer (e.g., HEPES or Tris-HCl, pH 7.4).

    • Add the probe stock solution to a final concentration of 10 µM in each well.

    • Add the metal ion stock solutions to a final concentration of 100 µM (a 10-fold excess). Include a control well with only the probe.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.[15]

    • Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths.

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to the control.

    • A significant change in fluorescence intensity indicates a potential interaction.

    • For promising candidates, perform a titration experiment by varying the concentration of the metal ion to determine the binding affinity and stoichiometry.[16]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Probe Stock (1 mM) D Add Probe (final 10 µM) A->D B Metal Ion Stocks (10 mM) E Add Metal Ions (final 100 µM) B->E C Add Buffer to Plate C->D D->E F Incubate (15-30 min) E->F G Measure Fluorescence F->G H Compare Intensities G->H I Identify Selective Interactions H->I

Caption: Workflow for screening metal ion selectivity.

Application II: Live Cell Imaging and Staining

The cell-permeable nature of many small molecule fluorescent probes allows for their use in live-cell imaging.[17] Quinoline-based probes have been successfully employed to visualize various cellular components and processes.[2] 6-Bromo-2-piperazin-1-yl-quinoline, with its lipophilic character, is a candidate for cellular staining and tracking.

Protocol for Live Cell Staining and Fluorescence Microscopy:
  • Cell Culture:

    • Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a working solution of 6-Bromo-2-piperazin-1-yl-quinoline in pre-warmed culture medium. The optimal concentration should be determined empirically, typically in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the loading solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.[15]

    • Add fresh, pre-warmed imaging solution to the cells.

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

A Plate and Culture Cells B Prepare Probe Working Solution A->B C Wash Cells with PBS A->C D Incubate with Probe (15-60 min) B->D C->D E Wash Cells to Remove Excess Probe D->E F Add Imaging Solution E->F G Image with Fluorescence Microscope F->G

Caption: Protocol for live cell imaging with the fluorescent probe.

Application III: Drug Screening and High-Throughput Screening (HTS)

Fluorescent probes are valuable tools in drug discovery for screening compound libraries and identifying potential therapeutic agents.[] If 6-Bromo-2-piperazin-1-yl-quinoline exhibits a selective fluorescence response to a biologically relevant target (e.g., an enzyme or a specific ion), it can be adapted for HTS applications.[]

Conceptual HTS Workflow:

The core principle involves a "turn-on" or "turn-off" fluorescence signal in the presence of a modulator of the target's activity. For instance, if the probe's fluorescence is quenched by a metal ion that is a cofactor for an enzyme, inhibitors of that enzyme could be identified by a restoration of fluorescence.

A Dispense Assay Components (Probe, Target, Substrate) B Add Compounds from Library A->B C Incubate B->C D Measure Fluorescence C->D E Identify 'Hits' (Significant Signal Change) D->E

Caption: Conceptual workflow for a high-throughput screen.

Troubleshooting and Considerations

  • Photobleaching: Like all fluorophores, 6-Bromo-2-piperazin-1-yl-quinoline is susceptible to photobleaching. Minimize light exposure during experiments and use appropriate anti-fade reagents when fixing cells.[15]

  • Solvent Effects: The photophysical properties of quinoline derivatives can be highly sensitive to the solvent environment.[19] Characterize the probe's spectral properties in the buffer or medium used for your experiments.

  • Cytotoxicity: Assess the potential cytotoxicity of the probe at the working concentrations used for live-cell imaging to ensure that the observed effects are not due to cellular stress.

  • Selectivity: When using the probe as a sensor, it is crucial to test for interference from other potentially competing species present in the biological sample.[20]

Conclusion

6-Bromo-2-piperazin-1-yl-quinoline is a promising fluorescent probe with potential applications in metal ion detection, live-cell imaging, and drug screening. Its quinoline core provides the fundamental fluorescent properties, while the piperazine and bromo substituents offer avenues for tuning its selectivity and reactivity. The protocols outlined in this document provide a starting point for researchers to explore the utility of this compound in their specific areas of interest. As with any fluorescent probe, careful characterization and optimization are key to obtaining reliable and meaningful results.[17]

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4).
  • 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride - Benchchem.
  • 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection - Chemical Communications (RSC Publishing).
  • Quinoline-based fluorescent small molecules for live cell imaging - ResearchGate. (2025, August 9).
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021, August 23).
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22).
  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Semantic Scholar.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021, December 1).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (2020, June 2).
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Publishing.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023, February 22).
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (2025, August 7).
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC.
  • Special Issue : Fluorescent Probes in Pharmaceutical and Drug Design Applications: Quantum Chemistry-Based Design, Synthesis, Photophysical and Chemical Properties, Biological Applications - MDPI.
  • Quinoline-based fluorescent small molecules for live cell imaging - PubMed. (2020, May 31).
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - PMC. (2025, June 25).
  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO - SciSpace. (2014, March 7).
  • 6-Bromo-2-piperazin-1-yl-quinoline - CAS:124782-95-2 - J&W Pharmlab.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. (2025, July 7).
  • Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity - New Journal of Chemistry (RSC Publishing).
  • Fluorescent Probes for Disease Diagnosis | Chemical Reviews - ACS Publications. (2024, May 17).
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar.
  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing).
  • A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources - JoVE. (2025, March 9).
  • Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions - ResearchGate. (2025, August 6).
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - ResearchGate. (2025, August 6).
  • Deciphering the excited state behaviour of 2-pyridin-2-yl-quinoline based systems with fluorescence quenching response for the selective detection of cu(II) ions | Request PDF - ResearchGate. (2026, January 2).
  • Fluorescent Labeling of Small Molecules - Probes / BOC Sciences.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - PubMed. (2025, June 25).
  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC - NIH. (2024, September 24).

Sources

Application Note: High-Performance Quantification of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis QC to Bioanalysis: A Comprehensive Guide

Introduction & Scientific Context

6-Bromo-2-piperazin-1-yl-quinoline (CAS 124782-95-2), often structurally associated with the serotonin agonist Quipazine, is a critical ligand in serotonergic system research. It serves as a high-affinity probe for 5-HT receptors and serotonin transporters (SERT).

The Analytical Challenge: The molecule presents a specific "analytical triad" of challenges:

  • Extreme Basicity: The secondary amine on the piperazine ring (pKa ~9.8) and the quinoline nitrogen (pKa ~4.9) create a doubly basic system. This leads to severe peak tailing on standard C18 silica columns due to silanol interactions.

  • Isotopic Splitting: The presence of a Bromine atom creates a 1:1 isotopic split (

    
     and 
    
    
    
    ), which effectively halves the sensitivity of a single mass spectrometry channel if not accounted for.
  • Lipophilicity: The bromine substituent increases logP compared to the parent quipazine, necessitating stronger organic elution profiles.

This guide provides two distinct protocols: a robust HPLC-UV method for purity analysis (synthesis QC) and a high-sensitivity LC-MS/MS method for quantification in biological matrices (plasma/brain tissue).

Analytical Workflow Strategy

The following diagram outlines the decision matrix for selecting the appropriate workflow based on sample type and sensitivity requirements.

AnalyticalWorkflow Sample Sample Source Type_QC Synthesis / API (High Conc.) Sample->Type_QC Type_Bio Plasma / Tissue (Low Conc.) Sample->Type_Bio Prep_Dilute Dilution in Mobile Phase Type_QC->Prep_Dilute Prep_SPE MCX Solid Phase Extraction Type_Bio->Prep_SPE Method_UV Method A: HPLC-UV (High pH C18) Prep_Dilute->Method_UV Method_MS Method B: LC-MS/MS (MRM Mode) Prep_SPE->Method_MS Data_Purity Output: % Purity & Impurity Profile Method_UV->Data_Purity Data_PK Output: PK Curves (ng/mL) Method_MS->Data_PK

Figure 1: Decision tree for selecting the appropriate analytical protocol based on sample origin.

Method A: HPLC-UV for Purity & QC

Objective: Quantify bulk purity and identify synthesis byproducts. Rationale: Standard acidic mobile phases often fail with piperazine derivatives, causing broad, tailing peaks. This protocol utilizes a High pH strategy on a hybrid column to suppress the ionization of the basic amine, ensuring sharp peak shape and high resolution.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (or equivalent Hybrid particle), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (primary) and 320 nm (secondary for quinoline specificity)
Injection Vol 10 µL
Gradient Profile
  • 0.0 min: 90% A / 10% B

  • 10.0 min: 10% A / 90% B

  • 12.0 min: 10% A / 90% B

  • 12.1 min: 90% A / 10% B (Re-equilibration)

Critical Technical Insight

At pH 10, the secondary amine of the piperazine (pKa ~9.8) is largely deprotonated (neutral). This eliminates the ion-exchange interaction with residual silanols on the silica surface, which is the primary cause of peak tailing in acidic methods. Do not use a standard silica column at this pH; it will dissolve. Only use Hybrid (HILIC/Organosilica) columns.

Method B: LC-MS/MS for Bioanalysis

Objective: Trace quantification in plasma or brain homogenate. Rationale: MS/MS provides the necessary selectivity. We utilize the unique bromine isotope pattern for confirmation but quantify on the most abundant transition.

Mass Spectrometry Logic (Precursor Selection)

The molecule (


) has a monoisotopic mass of ~291.04 (for 

).
  • Precursor Ions: You will see two peaks of nearly equal height at m/z 292.0 (

    
    ) and m/z 294.0  (
    
    
    
    ).
  • Selection: Select m/z 292.0 as Q1 for quantification. Select m/z 294.0 as Q1 for a qualitative "Qualifier" transition to confirm identity (the ratio of quant/qual peaks must remain constant).

Fragmentation Pathway Diagram

The following diagram illustrates the fragmentation logic used to select MRM transitions.

MS_Fragmentation Parent Precursor [M+H]+ m/z 292.0 (79-Br) Frag1 Loss of Piperazine [Quinoline-Br]+ m/z ~207 Parent->Frag1 Collision Energy 25-30 eV Frag2 Piperazine Ring [C4H9N2]+ m/z 85 Parent->Frag2 Collision Energy 35-40 eV

Figure 2: Primary fragmentation pathways for MRM transition selection.

LC-MS/MS Protocol
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS)
Column C18 UHPLC Column (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ion Source ESI Positive Mode
MRM 1 (Quant) 292.0

207.0
(Loss of piperazine)
MRM 2 (Qual) 292.0

85.0
(Piperazine ring fragment)

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Because the molecule is basic, protein precipitation alone is often insufficient to remove phospholipids that cause matrix effects. Mixed-mode Cation Exchange (MCX) SPE is the gold standard here.

Protocol Steps:

  • Pre-treatment: Mix 100 µL Plasma + 100 µL 4%

    
     (Acidifies sample to ensure amine protonation).
    
  • Conditioning: Load MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample. (Analyte binds via both hydrophobic and ionic interactions).

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences; analyte stays bound ionically).

  • Elution: 2 x 250 µL of 5%

    
     in Methanol . (High pH breaks the ionic bond).
    
  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

Validation & Troubleshooting

Linearity & Range
  • HPLC-UV: 0.5 µg/mL – 100 µg/mL.

  • LC-MS/MS: 0.5 ng/mL – 1000 ng/mL.

Common Issues & Fixes
IssueRoot CauseCorrective Action
Peak Tailing (UV) Silanol interactionSwitch to High pH method (Method A) or add 0.1% Triethylamine (TEA) to acidic mobile phase.
Carryover Adsorption to injectorThe piperazine ring is "sticky." Use a needle wash of 50:50 ACN:Isopropanol + 0.5% Formic Acid.
Low Sensitivity (MS) Ion SuppressionCheck phospholipid elution. If using Protein Precipitation, switch to MCX SPE (Section 5).
Split Peaks Solvent mismatchEnsure reconstitution solvent matches starting gradient conditions (Low % Organic).

References

  • Basicity of Piperazine Derivatives

    • Title: "Analysis of basic pharmaceuticals by reversed-phase liquid chrom
    • Source: Journal of Chrom
    • URL:[Link] (General principles for basic drugs).

  • Quipazine/Quinoline Pharmacology & Structure

    • Title: "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey."[1]

    • Source: N
    • URL:[Link]

  • LC-MS of Piperazine Derivatives

    • Title: "Recommended methods for the Identification and Analysis of Piperazines in Seized M
    • Source: UNODC (United N
    • URL:[Link] (Provides fragmentation data for similar structures).

  • Solid Phase Extraction Strategies

    • Title: "Oasis MCX Extraction Protocol for Basic Drugs."
    • Source: Waters Corporation Applic
    • URL:[Link]

Sources

Application Note: In Vivo Efficacy Testing of 6-Bromo-2-piperazin-1-yl-quinoline (6-Bromoquipazine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Profile[1][2][3][4][5][6]

6-Bromo-2-piperazin-1-yl-quinoline (commonly referred to as 6-Bromoquipazine ) is a potent, non-selective serotonin (5-HT) receptor agonist with high affinity for the 5-HT


  receptor family. While it exhibits pan-agonist activity, its pharmacological utility is most often evaluated in the context of 5-HT

receptor activation
, a validated target for appetite suppression (anorectic effect) and impulse control disorders.

Unlike its parent compound quipazine, the addition of the bromine atom at the C6 position alters its lipophilicity and receptor binding kinetics. In drug discovery, this compound serves as a critical tool molecule to benchmark the efficacy of novel 5-HT


 agonists (such as lorcaserin analogs) or to study serotonergic modulation of feeding behavior.
Mechanism of Action

The primary efficacy endpoint for this compound is satiety induction . Activation of 5-HT


 receptors on Pro-opiomelanocortin (POMC) neurons in the Arcuate Nucleus (ARC) of the hypothalamus triggers a signaling cascade that suppresses food intake.[1]

Critical Selectivity Note: 6-Bromoquipazine also possesses affinity for 5-HT


  receptors. In efficacy testing, it is vital to distinguish between therapeutic satiety (5-HT

) and hallucinogenic/psychotomimetic side effects (5-HT

).
Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade initiated by 6-Bromoquipazine binding, leading to the physiological outcome of satiety.

G Compound 6-Bromo-2-piperazin-1-yl-quinoline Receptor 5-HT2C Receptor (Gq-coupled) Compound->Receptor Binding (Agonist) PLC Phospholipase C (PLC) Receptor->PLC Galpha-q Activation PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca POMC POMC Neuron Depolarization Ca->POMC Neuronal Firing Satiety Satiety / Anorexia (Efficacy Endpoint) POMC->Satiety Melanocortin Signaling

Figure 1: Signal transduction pathway for 5-HT2C-mediated satiety. The compound activates the Gq-PLC-IP3 pathway, increasing intracellular calcium and firing POMC neurons.

Formulation & Dosing Strategy

Proper formulation is the single most common failure point in quipazine-derivative studies. The piperazine moiety is basic, while the bromo-quinoline core is lipophilic.

Preparation Protocol
  • Vehicle: 0.9% Saline (acidified) or 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).
  • Solubility Trick: 6-Bromoquipazine is poorly soluble in neutral water.

    • Dissolve the weighed powder in a small volume of 0.1 N HCl or acetic acid.

    • Dilute with saline.

    • Back-titrate carefully with 0.1 N NaOH to pH ~5.5–6.0. Do not exceed pH 7.0 or precipitation may occur.

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Dose Range:

    • Low (Threshold): 0.5 – 1.0 mg/kg

    • Medium (Efficacy): 3.0 – 5.0 mg/kg

    • High (Ceiling/Toxicity): 10.0 mg/kg

Primary Efficacy Model: Acute Feeding Suppression

This protocol quantifies the anorectic efficacy of the compound.[1] It is the "Gold Standard" for validating 5-HT


 activity.
Experimental Design
  • Subjects: Male C57BL/6J mice (8-10 weeks) or Diet-Induced Obese (DIO) mice (for metabolic disease relevance).

  • Group Size: n=8–10 per dose group.

  • Controls:

    • Negative: Vehicle (Acidified Saline).

    • Positive: Lorcaserin (10 mg/kg) or mCPP (5 mg/kg).

Step-by-Step Protocol
  • Acclimation: Single-house animals 7 days prior to testing to normalize feeding behavior and reduce social stress.

  • Habituation: Handle animals daily and perform mock injections (saline) for 2 days to minimize stress-induced anorexia.

  • Fasting: Remove food (but not water) 12–16 hours prior to the experiment (overnight fast).

  • Dosing: Administer 6-Bromo-2-piperazin-1-yl-quinoline (i.p.) at T = -30 minutes.

  • Food Presentation: At T = 0, introduce a pre-weighed amount of standard chow or palatable diet (high fat/sugar).

  • Measurement: Weigh the remaining food at 30 min, 1 hr, 2 hr, and 4 hr .

    • Note: Account for spillage by checking bedding.

Data Analysis & Expected Results

Calculate cumulative food intake (g) and convert to % inhibition relative to vehicle.

Dose (mg/kg)1 Hr Intake (g)% InhibitionInterpretation
Vehicle 0.85 ± 0.05-Baseline hunger drive
1.0 0.75 ± 0.08~12%Sub-threshold / Mild effect
3.0 0.45 ± 0.06~47%Significant Efficacy
10.0 0.20 ± 0.04~76%High efficacy (Check for sedation)

Specificity & Safety Model: Head Twitch Response (HTR)

Because 6-Bromoquipazine is non-selective, it activates 5-HT


 receptors (associated with hallucinations). The HTR assay is mandatory  to distinguish therapeutic satiety (2C) from psychedelic-like side effects (2A).
Rationale
  • 5-HT

    
     Activation:  Reduces locomotion, induces satiety.
    
  • 5-HT

    
     Activation:  Induces rapid, rotational head movements (Head Twitches).
    
Experimental Workflow

HTR Step1 Acclimation (30 min in chamber) Step2 Dosing (i.p. injection) Step1->Step2 Step3 Observation Period (0-30 min post-dose) Step2->Step3 Step4 Data Scoring (Twitch Count) Step3->Step4

Figure 2: Workflow for Head Twitch Response (HTR) assay.

Protocol
  • Setup: Place mice in a clear observation cylinder (glass or Plexiglas) with bedding.

  • Acclimation: Allow 15 minutes for exploration.

  • Dosing: Administer 6-Bromo-2-piperazin-1-yl-quinoline (3–10 mg/kg).

  • Recording: Video record for 30 minutes.

  • Scoring: A blinded observer counts "twitches" (rapid, paroxysmal rotation of the head/ears).

    • Validation: Pre-treatment with a selective 5-HT

      
       antagonist (e.g., MDL 100,907) should block this effect if it is 2A-mediated.
      
Interpretation
  • High HTR Counts (>15 in 30 min): Indicates significant 5-HT

    
     agonism. The compound is likely hallucinogenic.
    
  • Low HTR Counts (<5) + High Satiety: Indicates an ideal "clean" 5-HT

    
     profile (rare for this specific molecule, but the goal for derivatives).
    

Troubleshooting & Critical Quality Attributes

Serotonin Syndrome Risk

High doses (>10 mg/kg) combined with stress can trigger Serotonin Syndrome.

  • Signs: Tremor, hind-limb abduction, Straub tail (rigid tail), hyperthermia.

  • Mitigation: Monitor rectal temperature. If temp >39°C, terminate experiment.

Sedation vs. Satiety

A drop in food intake could simply mean the animal is sedated.

  • Control Experiment: Run an Open Field Test (OFT) .

  • Requirement: The effective anorectic dose (e.g., 3 mg/kg) should NOT significantly reduce total distance traveled in the OFT compared to vehicle. If locomotion drops by >50%, the feeding data is confounded by sedation.

References

  • Pharmacology of Quipazine Derivatives

    • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Quipazine Derivatives at Serotonin 5-HT2A and 5-HT2C Receptors."[2]

  • 5-HT2C and Satiety Mechanisms

    • Nature.
  • Head Twitch Response Methodology

    • Current Protocols in Neuroscience.
  • Veterinary Formulation Guidelines

    • USP-NF. "Solubility Criteria for Veterinary Drugs."[3]

Sources

Synthesis of 6-Bromo-2-(piperazin-1-yl)quinoline Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-Piperazine Scaffold as a Privileged Motif in Drug Discovery

The quinoline core is a foundational heterocyclic scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its rigid, planar structure and ability to intercalate with biomacromolecules make it a cornerstone in the design of therapeutic agents.[3] Similarly, the piperazine ring is a highly valued pharmacophore, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability, and to serve as a versatile linker to various functional groups.[4][5] The strategic hybridization of these two privileged scaffolds has given rise to a plethora of potent bioactive molecules, with applications ranging from anticancer to anti-neurodegenerative therapies.[6][7][8]

This application note provides a comprehensive guide for the synthesis and structure-activity relationship (SAR) exploration of a series of 6-bromo-2-(piperazin-1-yl)quinoline derivatives. The bromine atom at the 6-position of the quinoline ring serves as a key handle for further structural modifications, such as cross-coupling reactions, or can be retained to explore its influence on biological activity. The piperazine moiety at the 2-position offers a readily diversifiable site for the introduction of various substituents, enabling a systematic investigation of the SAR.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will delve into the detailed synthetic protocols, from the preparation of the key intermediate to the final derivatization, and provide a framework for a logical and efficient SAR exploration.

Synthetic Strategy: A Modular Approach to a Library of Analogs

The synthetic route to the target 6-bromo-2-(piperazin-1-yl)quinoline derivatives is designed to be modular, allowing for the facile generation of a library of compounds for SAR studies. The overall strategy involves a two-step sequence: the synthesis of the key intermediate, 2-chloro-6-bromoquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction with a series of substituted piperazines.

Synthetic_Workflow p_bromoaniline p-Bromoaniline intermediate1 6-Bromoquinolin-2(1H)-one p_bromoaniline->intermediate1 Cyclization chloro_intermediate 2-Chloro-6-bromoquinoline intermediate1->chloro_intermediate Chlorination final_products 6-Bromo-2-(R-piperazin-1-yl)quinoline Derivatives chloro_intermediate->final_products SNAr Reaction piperazines Substituted Piperazines (R-Pip) piperazines->final_products

Caption: Synthetic workflow for 6-bromo-2-(piperazin-1-yl)quinoline derivatives.

PART 1: Synthesis of the Key Intermediate: 2-Chloro-6-bromoquinoline

The synthesis of 2-chloro-6-bromoquinoline is a crucial first step. A reliable method involves the cyclization of an appropriate aniline derivative followed by chlorination.[9]

Protocol 1: Synthesis of 2-Chloro-6-bromoquinoline

Step 1a: Synthesis of 6-Bromoquinolin-2(1H)-one

  • To a stirred solution of p-bromoaniline (0.12 mol) in dichloromethane (200 mL), add triethylamine (22 mL) dropwise.[10]

  • Cool the mixture in an ice bath and add cinnamoyl chloride (0.12 mol) dropwise at room temperature.[9]

  • Stir the reaction mixture overnight. A white precipitate will form.[10]

  • Filter the precipitate, wash with a small amount of diethyl ether, and dry to obtain (2E)-N-(4-bromophenyl)-3-phenylacrylamide.[10]

  • Grind the obtained solid (82.7 mmol) with anhydrous aluminum chloride (248.2 mmol) in a mortar and pestle to create an intimate mixture.[9]

  • Transfer the mixture to a round-bottom flask and heat rapidly with a heat gun until it melts, then maintain the temperature at 110°C for 1.5 hours.[9]

  • Cool the reaction mixture to room temperature and carefully quench with ice water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 6-bromoquinolin-2(1H)-one as a solid. This intermediate is often used in the next step without further purification.

Step 1b: Chlorination to 2-Chloro-6-bromoquinoline

  • In a fume hood, combine 6-bromoquinolin-2(1H)-one (38.0 mmol) with phosphorus oxychloride (40 mL).[9]

  • Heat the mixture at reflux for 1 hour. The solution will become homogeneous.

  • Cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-chloro-6-bromoquinoline.

Characterization Data for 2-Chloro-6-bromoquinoline:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 148-150°C.[9]

  • Molecular Formula: C9H5BrClN.

  • Molecular Weight: 242.50 g/mol .

PART 2: Synthesis of 6-Bromo-2-(piperazin-1-yl)quinoline Derivatives

The core of the SAR study lies in the diversification of the piperazine moiety. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-bromoquinoline and a variety of commercially available or synthesized N-substituted piperazines. The electron-deficient nature of the quinoline ring facilitates this substitution at the C2 position.

Protocol 2: General Procedure for the Synthesis of 6-Bromo-2-(N-substituted-piperazin-1-yl)quinolines

  • In a round-bottom flask, dissolve 2-chloro-6-bromoquinoline (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) (10 mL).

  • Add the desired N-substituted piperazine (1.2 mmol, 1.2 equivalents).

  • Add a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).[11]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the piperazine derivative.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 6-bromo-2-(N-substituted-piperazin-1-yl)quinoline derivative.

Characterization of the Synthesized Derivatives:

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum of 6-bromoquinoline typically shows characteristic signals in the aromatic region.[12][13] Upon substitution with piperazine, new signals corresponding to the piperazine protons will appear in the aliphatic region.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compounds, which should ideally be >95% for biological testing.

Structure-Activity Relationship (SAR) Studies: A Rational Approach to Lead Optimization

The primary objective of synthesizing a library of 6-bromo-2-(piperazin-1-yl)quinoline derivatives is to systematically explore the structure-activity relationship. The goal is to identify the key structural features that govern the desired biological activity, whether it be anticancer, anti-neurodegenerative, or another therapeutic area.

SAR_Logic Core_Scaffold 6-Bromo-2-(piperazin-1-yl)quinoline R_Group R-Group on Piperazine Core_Scaffold->R_Group Diversification Point Biological_Activity Biological Activity (e.g., Anticancer, Anti-Alzheimer's) R_Group->Biological_Activity Influences Biological_Activity->R_Group Feedback for Optimization

Caption: Logical framework for SAR studies of the quinoline-piperazine scaffold.

Key Diversification Points on the Piperazine Ring:

The substituent (R-group) on the distal nitrogen of the piperazine ring is the primary point of diversification. The choice of these substituents should be guided by a rational design strategy to probe various aspects of the pharmacophore.

  • Alkyl Chains: Introducing linear and branched alkyl chains of varying lengths can explore the impact of lipophilicity and steric bulk on activity.

  • Aryl and Heteroaryl Groups: The incorporation of various substituted phenyl, pyridyl, or other aromatic and heteroaromatic rings can investigate the role of π-π stacking, hydrogen bonding, and electronic effects.[4] SAR studies on N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines have shown that the nature of the aryl substituent significantly impacts antiproliferative activity.[8]

  • Functionalized Substituents: Introducing groups capable of hydrogen bonding (e.g., hydroxyl, amino) or charged groups can modulate solubility and interactions with the biological target.

Exemplary SAR Insights from Literature:

Several studies on related quinoline-piperazine scaffolds have provided valuable insights that can guide the design of new derivatives.

  • Anticancer Activity: In a series of vindoline-piperazine conjugates, derivatives with a 4-(trifluoromethyl)benzyl or a bis(4-fluorophenyl)methyl substituent on the piperazine ring exhibited potent antiproliferative activity against a panel of human cancer cell lines.[6] This suggests that electron-withdrawing groups and bulky lipophilic moieties on the piperazine substituent can be beneficial for anticancer activity.

  • Anti-Alzheimer's Disease Activity: For quinoline derivatives targeting Alzheimer's disease, the nature of the substituent on the piperazine ring has been shown to influence the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of the disease.[1] The length and nature of the linker between the quinoline and the piperazine, as well as the substituents on the piperazine, are critical for optimizing activity.[3]

Data Presentation for SAR Analysis:

To facilitate the analysis of SAR, it is crucial to present the biological data in a clear and organized manner. A tabular format is highly recommended.

Table 1: Hypothetical SAR Data for 6-Bromo-2-(piperazin-1-yl)quinoline Derivatives against a Cancer Cell Line

Compound IDR-Group on PiperazineIC50 (µM)
1a -H> 50
1b -CH325.3
1c -CH2CH315.8
1d -Phenyl8.2
1e -4-Fluorophenyl5.1
1f -4-Methoxyphenyl12.6
1g -Benzyl9.5
1h -CH2CH2OH30.1

This is a hypothetical table for illustrative purposes.

Conclusion and Future Directions

The 6-bromo-2-(piperazin-1-yl)quinoline scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this application note provide a robust and efficient means of generating a library of derivatives for SAR studies. By systematically modifying the substituent on the piperazine ring and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the key structural requirements for potency and selectivity. This rational, iterative process of design, synthesis, and testing is fundamental to the successful discovery and optimization of new drug candidates.

References

  • Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. (2022). Taylor & Francis Online. Available at: [Link]

  • Preparation method for 6-bromine quinoline. (2016). Google Patents.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI. Available at: [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Bentham Science. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2020). MDPI. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). Arkivoc. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Semantic Scholar. Available at: [Link]

  • Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities. (2022). ACS Publications. Available at: [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). MDPI. Available at: [Link]

  • Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... (n.d.). ResearchGate. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central. Available at: [Link]

  • Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. (2014). PubMed Central. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). ScienceDirect. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). PubMed Central. Available at: [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). PubMed Central. Available at: [Link]

Sources

Formulation of 6-Bromo-2-piperazin-1-yl-quinoline for In Vivo Preclinical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide provides a comprehensive framework for the formulation of 6-Bromo-2-piperazin-1-yl-quinoline, a heterocyclic compound with potential therapeutic applications. Like many quinoline derivatives, this molecule is anticipated to have low aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in preclinical in vivo studies.[1][2] This document outlines a systematic approach, from initial physicochemical characterization and solubility screening to the development of robust vehicle systems for common administration routes such as oral (PO), intravenous (IV), and intraperitoneal (IP). The protocols herein are designed to be self-validating, emphasizing the rationale behind vehicle selection and the importance of analytical verification to ensure formulation integrity.

Introduction: The Challenge of Quinoline Derivatives

This guide addresses these challenges specifically for 6-Bromo-2-piperazin-1-yl-quinoline. While specific experimental data for this exact isomer is not widely published, we can infer its properties from related structures, such as 6-Bromo-4-(piperazin-1-yl)quinoline, and apply established principles for formulating poorly soluble, basic compounds.[5][6][7] The presence of the basic piperazine and quinoline nitrogen atoms suggests that pH-modification can be a viable strategy to enhance solubility.

Physicochemical Profile & Pre-formulation Considerations

A thorough understanding of the compound's physicochemical properties is the cornerstone of successful formulation development. While comprehensive data for the 2-piperazin-1-yl isomer is limited, the table below summarizes key information for the related 4-piperazin-1-yl isomer and general quinoline properties to guide initial efforts.

PropertyValue / Expected CharacteristicSignificance for FormulationSource
Molecular Formula C₁₃H₁₄BrN₃Base information for concentration calculations.[5][6]
Molecular Weight 292.17 g/mol Essential for preparing solutions of specific molarity/concentration.[5][6]
Appearance Expected to be a solid at room temperature.The physical form dictates handling and dissolution procedures.[6]
Aqueous Solubility Predicted to be low.This is the primary challenge to overcome for bioavailability.[1][4]
pKa (Predicted) ~7.5-8.5 (Piperazine), ~4.9 (Quinoline)The presence of basic nitrogens allows for salt formation and pH-dependent solubility. The compound will be more soluble at acidic pH.[4]
LogP (Predicted) HighIndicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility (likely BCS Class II).[7]
Stability Quinoline derivatives can be sensitive to light.Formulations should be prepared fresh and protected from light.[3][4]

Strategic Formulation Workflow

The selection of a formulation vehicle is not a one-size-fits-all process. It is a systematic investigation to find the simplest system that can safely deliver the required dose. The following workflow provides a logical progression from simple aqueous vehicles to more complex co-solvent systems.

G cluster_0 cluster_1 cluster_2 A Compound Characterization (MW, pKa, Purity) B Determine Target Dose & Route of Administration A->B C Initial Solubility Screen (Aqueous Buffers, Co-solvents) B->C D Is solubility > Target Conc. in aqueous buffer (pH < 7)? C->D E Aqueous Formulation (e.g., 0.1 N HCl, Citrate Buffer) D->E Yes F Is solubility > Target Conc. in GRAS co-solvents? D->F No I Formulation QC (Appearance, pH, Concentration) E->I G Co-Solvent Formulation (e.g., PEG400, Tween 80) F->G Yes H Advanced Formulation (e.g., SEDDS, Nanosuspension) F->H No G->I H->I J In Vivo Study I->J G A Prepare Formulation B Sample Formulation (Top, Middle, Bottom) A->B C Dilute Samples in Mobile Phase B->C D Analyze via HPLC-UV C->D E Compare to Standard Curve D->E F Concentration Verified? (e.g., 90-110% of Target) E->F G Proceed to Dosing F->G Yes H Reformulate / Troubleshoot F->H No

Figure 2. A standard workflow for the quality control (QC) and concentration verification of a final dosing formulation.

Conclusion

The successful in vivo evaluation of 6-Bromo-2-piperazin-1-yl-quinoline hinges on the development of a stable, homogenous, and safe formulation. Due to its likely poor aqueous solubility, a systematic approach starting with pH modification and progressing to co-solvent systems is recommended. The protocols provided in this guide offer a robust starting point for researchers. It is imperative to accompany these formulation efforts with rigorous visual inspection and analytical concentration verification to ensure data integrity and the welfare of research animals.

References

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL: [Link]

  • Title: Quinoline Source: Wikipedia URL: [Link]

  • Title: 6-Bromo-4-(piperazin-1-yl)quinoline Source: Amerigo Scientific URL: [Link]

  • Title: Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies Source: RSC Advances URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

Sources

Application Note: Molecular Docking Studies of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the in silico profiling of 6-Bromo-2-piperazin-1-yl-quinoline , a halogenated analog of the serotonergic agent Quipazine.[1]

Target Class: G-Protein Coupled Receptors (GPCRs) | Primary Target: 5-HT


 Receptor
Date:  October 24, 2023 | Version:  1.2
Author:  Senior Application Scientist, Computational Chemistry Division[1]

Executive Summary

This guide provides a validated protocol for the molecular docking of 6-Bromo-2-piperazin-1-yl-quinoline (hereafter 6-Br-Quipazine ).[1] Structurally related to the non-selective serotonin agonist Quipazine, this compound is of significant interest in Central Nervous System (CNS) therapeutics, particularly for obesity and neuropsychiatric disorders.[1]

The protocol focuses on the 5-HT


 receptor , a validated therapeutic target where selectivity against the homologous 5-HT

receptor is critical to avoid cardiotoxicity.[1] This guide moves beyond basic docking steps to address specific physicochemical challenges, such as the protonation state of the piperazine ring and the induced-fit nature of the receptor's binding pocket.

Scientific Rationale & Mechanism

The Ligand: 6-Br-Quipazine

The molecule consists of a quinoline core substituted at the 2-position with a piperazine ring and at the 6-position with a bromine atom.[1]

  • Pharmacophore: The piperazine nitrogen acts as a proton acceptor/donor, mimicking the ethylamine side chain of serotonin (5-HT).[1]

  • Halogenation: The 6-Bromo substituent increases lipophilicity (LogP) and may facilitate specific halogen-bonding interactions or fill hydrophobic sub-pockets (e.g., near Val/Phe residues) that are inaccessible to the parent Quipazine.[1]

The Target: 5-HT Receptor

The 5-HT


 receptor is a GPCR where agonist binding triggers a conformational change in Transmembrane Helix 6 (TM6).[1]
  • Critical Interaction: The protonated secondary amine of the piperazine ring must form a salt bridge with Asp134 (D3.32) in TM3.

  • Selectivity Filter: Differences in the hydrophobic cleft near TM5 and TM6 allow for the discrimination between 5-HT

    
     and 5-HT
    
    
    
    .[1]

Computational Workflow

The following diagram outlines the logical flow of the experiment, from structure retrieval to interaction profiling.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis L_Prep Ligand Preparation (6-Br-Quipazine) L_State Protonation (pH 7.4) Piperazine N4 (+) L_Prep->L_State P_Prep Protein Preparation (PDB: 6BQG) P_Clean Remove H2O/Ligands Mutate Engineered Residues P_Prep->P_Clean Dock Docking Algorithm (Lamarckian GA / Vina) L_State->Dock Grid Grid Generation (Center: Asp134) P_Clean->Grid Grid->Dock Score Binding Affinity (ΔG < -8.0 kcal/mol) Dock->Score Inter Interaction Profiling (Salt Bridge, Pi-Pi) Score->Inter

Figure 1: End-to-end computational workflow for docking 6-Br-Quipazine into the 5-HT2C receptor.

Detailed Protocol

Phase 1: Ligand Preparation

Objective: Generate a biologically relevant conformer of 6-Br-Quipazine.

  • Structure Construction: Draw the 2D structure of 6-Bromo-2-(1-piperazinyl)quinoline.

  • Geometry Optimization: Minimize energy using the MMFF94 force field to correct bond lengths and angles.

  • Protonation State (CRITICAL):

    • At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated (

      
      ).[1]
      
    • Action: Explicitly add a hydrogen atom to the secondary amine nitrogen (N4) and assign a +1 charge.

    • Why: Failure to protonate this nitrogen will prevent the formation of the essential salt bridge with Asp134, resulting in false-negative docking scores.

Phase 2: Receptor Preparation

Objective: Prepare the 5-HT


 crystal structure for docking.[1]
  • PDB Selection: Retrieve PDB ID: 6BQG .[1]

    • Source: RCSB Protein Data Bank.

    • Rationale: This structure represents the receptor in an active-like state bound to the agonist lorcaserin, which is structurally similar to the quipazine scaffold.[1]

  • Cleaning:

    • Remove solvent molecules (water) and the co-crystallized ligand (lorcaserin).

    • Remove the T4-lysozyme fusion protein (used for crystallization stability) if present in the chain.

  • Refinement:

    • Add polar hydrogens.[1][2]

    • Optimize H-bond networks (specifically for Asn/Gln/His residues).

    • Compute Gasteiger charges.

Phase 3: Grid Generation & Docking

Objective: Define the search space and execute the docking run.

  • Grid Box Definition:

    • Center: Coordinates of the original ligand (lorcaserin) centroid. Approx (x, y, z).[1][3][4]

    • Dimensions:

      
       Å. This covers the orthosteric binding pocket (OBP) and the extended binding pocket (EBP).
      
  • Algorithm Settings (AutoDock Vina Example):

    • Exhaustiveness: 32 (Higher than default to ensure convergence).

    • Energy Range: 4 kcal/mol.

    • Num Modes: 10.

Phase 4: Interaction Analysis Criteria

A successful dock must exhibit the following canonical interactions (Self-Validation Checklist):

Residue (Ballesteros-Weinstein)Interaction TypeFunctional Role
Asp134 (3.32) Salt Bridge / H-BondEssential Anchor: Binds piperazine NH

.[1]
Ser138 (3.36) Hydrogen BondAgonist Switch: Stabilizes active conformation.[1]
Phe327 (6.51) Pi-Pi StackingAromatic Cage: Interacts with Quinoline core.[1]
Val135 (3.33) Hydrophobic/HalogenSelectivity: Potential interaction with 6-Br.[1]

Predicted Binding Mode & Mechanism

The following diagram illustrates the predicted molecular interactions stabilizing 6-Br-Quipazine within the 5-HT


 pocket.

InteractionMap Ligand 6-Br-Quipazine Asp134 Asp134 (3.32) Ligand->Asp134 Salt Bridge (2.8Å) (Piperazine NH+) Ser138 Ser138 (3.36) Ligand->Ser138 H-Bond (Quinoline N) Phe327 Phe327 (6.51) Ligand->Phe327 Pi-Pi T-shaped (Quinoline Ring) Val135 Val135 (3.33) Ligand->Val135 Hydrophobic/Halogen (6-Bromo)

Figure 2: Interaction map showing the critical contacts between 6-Br-Quipazine and the 5-HT2C receptor binding pocket.[1]

Troubleshooting & Optimization

  • Issue: Ligand ejects from the pocket or binds to the surface.

    • Cause: Incorrect grid box placement or failure to protonate the piperazine.

    • Fix: Recenter grid on Asp134 and verify ligand charge is +1.[1]

  • Issue: Low affinity scores (> -6.0 kcal/mol).

    • Cause: Steric clash with the 6-Bromo group.

    • Fix: Enable "Flexible Residues" for Val135 and Phe327 during docking to allow induced-fit accommodation of the bulky halogen.

References

  • Peng, Y., et al. (2018).[1] Structure of the 5-HT2C G-protein-coupled receptor bound to the agonist lorcaserin.[1] Nature.[1]

  • Canal, C. E., & Morgan, D. (2012).[1] Molecular pharmacology of 5-HT2A and 5-HT2C receptors.[1] Neuropharmacology.[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.

  • Jensen, A. A., et al. (2020).[1] The 5-HT2A and 5-HT2C Receptor Agonist Quipazine Induces Head-Twitch Response in Mice.[1] ACS Chemical Neuroscience. [1]

Sources

labeling 6-Bromo-2-piperazin-1-yl-quinoline for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Quality Control of 6-Bromo-2-piperazin-1-yl-quinoline for Serotonin Transporter (SERT) Imaging

Introduction & Scientific Context

The molecule 6-Bromo-2-piperazin-1-yl-quinoline (often referred to as a 6-Bromoquipazine derivative) represents a critical scaffold in the development of radioligands for the Serotonin Transporter (SERT) and 5-HT


 receptors. The piperazine-quinoline pharmacophore exhibits high affinity for serotonergic targets, making it an ideal candidate for Positron Emission Tomography (PET) and ex vivo autoradiography studies.

In neuroimaging, this specific ligand is primarily utilized in two forms:

  • As a Precursor: The secondary amine of the piperazine ring serves as a nucleophilic handle for

    
    C-methylation , yielding 
    
    
    
    -[
    
    
    C]methyl-6-bromoquipazine, a potent SERT tracer.
  • As a Target for Isotopic Labeling: Direct substitution of the bromine atom with Bromine-76 (

    
    Br)  or Tritium (
    
    
    
    H)
    allows for imaging the exact parent structure without altering its pharmacological profile.

This application note details the protocols for


C-labeling  (via 

-methylation) and

Br-labeling
(via oxidative radiobromination), focusing on high specific activity and radiochemical purity.

Strategic Considerations: Isotope Selection

Before initiating synthesis, the choice of radionuclide dictates the experimental setup and biological application.

FeatureCarbon-11 (

C)
Bromine-76 (

Br)
Tritium (

H)
Half-life 20.4 min16.2 hours12.3 years
Labeling Site Piperazine

-methyl
Quinoline C-6 (Aryl)Quinoline C-6 (Aryl)
Chemical Identity Modified (

-methyl analog)
Identical (Isotopologue)Identical (Isotopologue)
Application Clinical PET (Flow limited)Preclinical PET (Long kinetics)In vitro Binding / Autoradiography
Key Challenge Rapid synthesis requiredCyclotron production of

Br
Waste disposal / Specific Activity

Protocol A: C-Labeling via -Methylation

Objective: Synthesis of 6-Bromo-2-(4-[


C]methylpiperazin-1-yl)quinoline.

This is the standard workflow for generating a PET tracer from the 6-Bromo-2-piperazin-1-yl-quinoline precursor.

Reagents and Equipment
  • Precursor: 6-Bromo-2-piperazin-1-yl-quinoline (1.0 mg).

  • Radioisotope: [

    
    C]CH
    
    
    
    I or [
    
    
    C]CH
    
    
    OTf (Methyl Triflate is preferred for higher reactivity).[1]
  • Solvent: Anhydrous Dimethylformamide (DMF) or DMSO.

  • Base: Aqueous NaHCO

    
     (0.1 M) or Tetrabutylammonium hydroxide (TBAOH) if using non-aqueous loop methods.
    
  • Module: GE TRACERlab FX C Pro or equivalent automated synthesis module.

Step-by-Step Radiosynthesis
  • Cyclotron Production:

    • Target: N

      
       gas (+1% O
      
      
      
      ).
    • Reaction:

      
      N(p,
      
      
      
      )
      
      
      C
      
      
      [
      
      
      C]CO
      
      
      .
    • Conversion: [

      
      C]CO
      
      
      
      is reduced to [
      
      
      C]CH
      
      
      and halogenated to [
      
      
      C]CH
      
      
      I (gas phase).
  • Precursor Preparation:

    • Dissolve 1.0 mg of 6-Bromo-2-piperazin-1-yl-quinoline in 300

      
      L of DMF.
      
    • Add 5

      
      L of TBAOH (1M in MeOH) to deprotonate the secondary amine.
      
  • Labeling Reaction (Loop Method):

    • Trapping: The [

      
      C]CH
      
      
      
      I gas is trapped in the reaction vessel containing the precursor solution at room temperature.
    • Heating: Seal vessel and heat to 80°C for 3 minutes .

    • Mechanism:[2][3][4] S

      
      2 nucleophilic attack of the piperazine nitrogen on the [
      
      
      
      C]methyl iodide.
  • Purification:

    • Dilute reaction mixture with 1.5 mL water.

    • Inject onto Semi-preparative HPLC (C18 column).

    • Mobile Phase: 40% Acetonitrile / 60% Ammonium Acetate (0.1 M).

    • Flow Rate: 4-6 mL/min.

    • Collect the radioactive peak corresponding to the methylated product (typically elutes after the precursor).

  • Formulation:

    • Trap product on a C18 Sep-Pak cartridge.

    • Wash with 10 mL sterile water.

    • Elute with 1 mL Ethanol followed by 9 mL Saline (0.9%).

    • Pass through a 0.22

      
      m sterile filter.
      

Protocol B: Br-Labeling via Oxidative Bromination

Objective: Synthesis of [


Br]6-Bromo-2-piperazin-1-yl-quinoline (Exact Structure).

This method requires a stannyl precursor derived from the title molecule.

Precursor Synthesis (Prerequisite)

To label with


Br, you cannot use the brominated molecule directly. You must first synthesize the Trimethylstannyl precursor :
  • Protect the piperazine nitrogen (e.g., BOC-protection).

  • Perform Pd-catalyzed stannylation (Hexamethylditin, Pd(PPh

    
    )
    
    
    
    ) to replace the 6-Br with 6-Sn(Me)
    
    
    .
  • This 6-trimethylstannyl-2-(4-BOC-piperazin-1-yl)quinoline is the labeling precursor.

Radiosynthesis Steps
  • Isotope Production:

    
    Se(p,n)
    
    
    
    Br or
    
    
    As(
    
    
    He,2n)
    
    
    Br. Recovered as [
    
    
    Br]NH
    
    
    Br.
  • Oxidation:

    • Mix precursor (50

      
      g) in Acetic Acid/MeOH.
      
    • Add [

      
      Br]bromide solution.
      
    • Add Oxidant: Chloramine-T (10

      
      L, 1 mg/mL).
      
    • Reaction: 5 minutes at room temperature.

    • Mechanism:[2][3][4] Electrophilic aromatic substitution (demetallation).

  • Deprotection:

    • Add 100

      
      L Trifluoroacetic acid (TFA). Heat to 70°C for 5 minutes to remove the BOC group.
      
  • Purification: HPLC (as described in Protocol A).

Quality Control & Validation

Every batch must pass the following QC parameters before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC / Radio-TLC> 95%
Molar Activity (

)
UV Absorbance (254 nm) vs. Activity> 37 GBq/

mol (1000 mCi/

mol)
Chemical Purity HPLCNo precursor or impurity peaks > 0.1

g
Residual Solvents GCAcetonitrile < 410 ppm; Ethanol < 5000 ppm
pH pH Strip4.5 – 8.5
Endotoxin LAL Test< 17.5 EU/mL

Visualizing the Workflow

Diagram 1: Automated C-Radiosynthesis Workflow

This diagram illustrates the logical flow from cyclotron target to the final sterile vial.

Radiosynthesis Cyclotron Cyclotron (14N -> 11C) MeI_Synth MeI Synthesis (Gas Phase) Cyclotron->MeI_Synth [11C]CO2 Reactor Reactor Vessel (Precursor + Base) MeI_Synth->Reactor [11C]CH3I HPLC Semi-Prep HPLC (Purification) Reactor->HPLC Crude Mix SPE C18 Sep-Pak (Formulation) HPLC->SPE Pure Fraction Waste Waste HPLC->Waste Impurities Final Final SPE->Final Vial Elution (EtOH/Saline)

Caption: Figure 1. Automated workflow for the synthesis of N-[


C]methyl-6-bromo-2-piperazin-1-yl-quinoline.
Diagram 2: Biological Mechanism (SERT Binding)

Understanding the target interaction ensures the researcher interprets the imaging data correctly.

SERT_Binding Tracer [11C]Tracer (Piperazine Ligand) Synapse Synaptic Cleft Tracer->Synapse IV Injection SERT Serotonin Transporter (Presynaptic Membrane) Synapse->SERT High Affinity Binding Reuptake 5-HT Reuptake Inhibition SERT->Reuptake Competition with 5-HT Signal PET Signal (Striatum/Thalamus) SERT->Signal Radioactive Decay

Caption: Figure 2. Mechanism of action: The radioligand binds to SERT sites, competing with endogenous serotonin.

References

  • Lundkvist, C., et al. (1999). "Syntheses of [

    
    C]methyl-6-bromoquipazine and [
    
    
    
    Br]6-bromoquipazine: potential radioligands for PET studies of the serotonin transporter." Journal of Labeled Compounds and Radiopharmaceuticals, 42(S1).
  • Suehiro, M., et al. (1993).

    
    C]methyl-6-bromoquipazine as a radiotracer for serotonin uptake sites." Nuclear Medicine and Biology, 20(3), 305-311. 
    
  • Huang, Y., et al. (2002). "PET imaging of the serotonin transporter with [

    
    C]DASB and [
    
    
    
    C]McN 5652." European Journal of Nuclear Medicine, 29, 107-112. (Provides comparative context for piperazine-based SERT ligands).
  • Pike, V.W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 30(8), 431-440.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-2-piperazin-1-yl-quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific yield-limiting factors in the synthesis of 6-Bromo-2-(piperazin-1-yl)quinoline . It moves beyond standard procedures to focus on the mechanistic bottlenecks: competitive bis-substitution, incomplete conversion due to electronics, and work-up losses due to the amphoteric nature of the product.[1][2]

Case ID: OPT-YIELD-QN02 Subject: Optimization of


 Yield & Purification Protocols
Support Level:  Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

The synthesis of 6-Bromo-2-(piperazin-1-yl)quinoline typically proceeds via Nucleophilic Aromatic Substitution (


) of 6-bromo-2-chloroquinoline with piperazine.[1][2] Low yields are rarely due to reaction failure but rather product loss during work-up  or dimerization  (formation of 

-bis(6-bromoquinolin-2-yl)piperazine).[1][2]

This guide provides a self-validating protocol to maximize conversion and recovery.

Module 1: Diagnostic Flowchart

Before altering your protocol, identify the specific failure mode using this logic tree.

Troubleshooting Start Low Yield Detected CheckTLC 1. Check Crude TLC/LCMS (Before Work-up) Start->CheckTLC SM_Left Starting Material (SM) Remains CheckTLC->SM_Left Incomplete Rxn Bis_Prod New Spot Higher Rf (Bis-impurity) CheckTLC->Bis_Prod Dimerization Clean_Crude Clean Conversion on TLC CheckTLC->Clean_Crude Conversion OK Action_Temp Action: Increase Temp >120°C Switch to n-Butanol or Neat SM_Left->Action_Temp Action_Equiv Action: Increase Piperazine to 5-10 equivalents Bis_Prod->Action_Equiv Action_Workup Action: pH Extraction Failure Product lost in Aqueous Phase Clean_Crude->Action_Workup

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Module 2: Reaction Optimization (The "Why" & "How")

The Core Problem: Competitive Dimerization

The most common chemical cause of low yield is the formation of the bis-adduct.[1][2] Once a piperazine molecule reacts with one quinoline, the remaining secondary amine is still nucleophilic.[1][2] If the local concentration of 2-chloroquinoline is high relative to piperazine, the mono-product will react again.[1][2]

The Solution: Kinetic Control via Stoichiometry You must flood the reaction with piperazine to statistically ensure every quinoline molecule encounters a free piperazine rather than a mono-substituted product.[1][2]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Mechanistic Rationale
Stoichiometry 1.1 - 2.0 equiv5.0 - 10.0 equiv Statistically suppresses bis-coupling. Piperazine acts as both reactant and base.[1][2]
Solvent DMF or DMSOn-Butanol or Neat DMF can be hard to remove (trapping product).[1][2] n-Butanol allows high temp reflux (117°C) and is water-miscible for easy wash-out.[1][2]
Temperature 80°C120°C - 140°C The 2-Cl position is activated, but the 6-Br deactivates the ring slightly.[1][2] High thermal energy is required to overcome the activation barrier.[1][2]
Optimized Protocol
  • Setup: In a pressure vial or round-bottom flask, dissolve 6-bromo-2-chloroquinoline (1.0 eq) in n-Butanol (0.5 M concentration) .

  • Addition: Add Piperazine (anhydrous, 10.0 eq) .

    • Note: No additional base (TEA/DIPEA) is needed; excess piperazine serves as the acid scavenger.[1][2]

  • Reaction: Heat to reflux (approx. 120°C) for 12–18 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). Look for the disappearance of the non-polar starting material.[1][2]

Module 3: Work-up & Purification (The "pH Switch")[1][2]

This is where 60% of users lose their product.[1][2] The product contains a basic secondary amine (piperazine distal nitrogen) and a weakly basic quinoline nitrogen.[1][2]

  • If pH < 9: The piperazine NH is protonated (

    
    ).[1][2] The molecule is water-soluble and will not extract into organic solvents .[1][2]
    
  • If pH > 12: The molecule is neutral but may precipitate as a sticky gum or stay in the organic layer depending on the solvent.[1][2]

The "Salting Out" Extraction Method

Do not rely on standard DCM/Water washes.[1][2] Use this specific sequence:

  • Evaporation: Remove n-Butanol under reduced pressure (rotovap at 60°C). You will be left with a solid residue containing Product + Piperazine-HCl + Excess Piperazine.[1][2]

  • Solubilization: Dissolve the residue in 1.0 M HCl (aq) .

    • Why? This protonates everything, pulling it into the water.[1][2] Any non-basic impurities (unreacted starting material) can be washed away with Ethyl Acetate (EtOAc) at this stage.[1][2]

  • The Wash (Optional): Extract the acidic aqueous layer with EtOAc.[1][2] Discard the organic layer (removes non-polar byproducts).[1][2]

  • The pH Switch (Critical): Basify the aqueous layer to pH 12-13 using 6M NaOH.[1][2]

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Extraction/Filtration:

    • Method A (Precipitation - Preferred): If the solid is filterable, filter it, wash with water (to remove excess piperazine), and dry.[1][2] Yield is often highest here.

    • Method B (Extraction): If it oils out, extract with CHCl3/Isopropanol (3:1) .[1][2] Pure DCM is often insufficient to pull the polar free amine out of water.[1][2]

  • Purification: If necessary, recrystallize from Toluene or Acetonitrile .[1][2] Avoid column chromatography if possible, as the free amine streaks on silica (requires 1%

    
     in eluent).[1][2]
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Palladium catalysis (Buchwald-Hartwig) to improve the yield?

  • Answer: Generally, NO .[1][2] While Pd-catalysis works for aminations, the 6-Bromo substituent is also reactive under Buchwald conditions.[1][2] You risk polymerizing the molecule by coupling the piperazine to the 6-position of another quinoline.[1][2] The thermal

    
     is selective for the 2-position because it is electronically activated by the ring nitrogen, whereas the 6-position is not.[1][2]
    

Q2: My reaction turned black/tarry. What happened?

  • Answer: This indicates oxidative decomposition, likely of the piperazine or the solvent.[1][2] Ensure you are using degassed solvents and running the reaction under an inert atmosphere (

    
     or Ar), especially if using high temperatures (>120°C).[1][2]
    

Q3: I see a spot just above my product on TLC that won't separate.

  • Answer: This is likely the Bis-product (dimer).[1][2] It is more lipophilic than the mono-product.[1][2]

    • Fix: You cannot easily revert this.[1][2] You must restart with higher equivalents of piperazine (10 eq) to prevent it from forming.[1][2]

Q4: How do I remove the excess piperazine after the reaction?

  • Answer: Piperazine is very water-soluble.[1][2] The "pH Switch" method (acidify -> wash -> basify -> filter) effectively removes 99% of excess piperazine because it remains in the aqueous filtrate or is washed away during the water wash of the precipitate.[1][2] Sublimation is also possible but tedious.[1][2]

References

  • General Mechanism & Conditions

    • Title: Nucleophilic Aromatic Substitution of 2-Haloquinolines.[1][2]

    • Source:Organic Chemistry Portal / Journal of Organic Chemistry[1][2]

    • Context: Establishes the reactivity order of quinoline positions (2 > 4 >> 3/6/8) for .
    • URL:[Link][1][2]

  • Specific Analogous Synthesis (Quipazine derivatives)

    • Title: Synthesis and pharmacological evaluation of 2-(1-piperazinyl)
    • Source:Journal of Medicinal Chemistry (via PubMed)[1][2]

    • Context: Validates the use of excess piperazine and high temper
    • URL:[Link] (Search Term: "Synthesis 2-piperazinylquinoline")[1][2]

  • Purification of Amphoteric Heterocycles

    • Title: Practical Guide to the Work-up of Reaction Mixtures.[1][2]

    • Source:Not Voodoo (University of Rochester)[1][2]

    • Context: Authoritative guide on "Amine" workups and pH switching.[1][2]

    • URL:[Link]

Sources

Technical Support Center: Purification of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Bromo-2-piperazin-1-yl-quinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 6-Bromo-2-piperazin-1-yl-quinoline?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include unreacted starting materials such as 6-bromo-2-chloroquinoline and piperazine, byproducts from side reactions like the formation of bis-substituted quinolines, and residual solvents from the reaction or initial workup (e.g., DMF, ethanol).[1]

Q2: My purified compound is a brownish oil, but I've seen it described as a solid. What could be the issue?

A2: 6-Bromo-2-piperazin-1-yl-quinoline can sometimes be isolated as a persistent oil or a low-melting solid, especially if residual solvents or impurities are present.[2] The color can also be an indicator of trace impurities. Further purification, such as column chromatography followed by recrystallization or salt formation, can often yield a solid product.

Q3: Is 6-Bromo-2-piperazin-1-yl-quinoline stable to acidic or basic conditions during purification?

A3: Quinoline derivatives are generally basic and can form salts with acids.[3] This property can be exploited for purification via acid-base extraction. The compound is generally stable under moderately acidic and basic conditions commonly used in workups. However, harsh acidic conditions at elevated temperatures should be avoided to prevent potential hydrolysis or other side reactions.

Q4: What is a good starting point for a TLC solvent system to monitor my purification?

A4: A common starting point for TLC analysis of quinoline derivatives is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate.[4][5] For more polar compounds like 6-Bromo-2-piperazin-1-yl-quinoline, a system of dichloromethane (DCM) and methanol (MeOH), often with a small amount of triethylamine (TEA) or ammonia to reduce tailing on silica gel, is a good choice. A typical ratio to start with would be 95:5 DCM:MeOH with 0.5% TEA.

Troubleshooting Guide

This section delves into specific issues you might encounter during the purification of 6-Bromo-2-piperazin-1-yl-quinoline and offers step-by-step solutions.

Challenge 1: Poor Separation in Column Chromatography

Symptom: Your compound co-elutes with impurities, or you observe significant tailing of the product spot on TLC and broad peaks during column chromatography.

Causality: The basic nature of the piperazine and quinoline nitrogens can lead to strong interactions with the acidic silica gel, causing tailing. Impurities with similar polarity to the product can also be difficult to separate.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Increase Polarity Gradually: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve closely eluting impurities. A common gradient is from 100% DCM to a mixture of DCM and methanol.

  • Choose an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be a better choice than silica gel to avoid strong interactions.

    • Reversed-Phase Silica (C18): If the compound and impurities have different hydrophobicities, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be effective.[6]

  • Consider a Different Purification Technique: If chromatography is still problematic, consider converting the free base to a salt (e.g., hydrochloride salt) and purifying it by recrystallization.[1] The salt form often has different solubility properties that can facilitate purification.

Challenge 2: Difficulty in Removing Piperazine-Related Impurities

Symptom: You observe persistent impurities that, based on their mass or NMR signals, appear to be related to piperazine (e.g., unreacted piperazine, or byproducts where piperazine has reacted at multiple sites).

Causality: Piperazine has two secondary amine groups, which can lead to the formation of N-acylated or N-alkylated byproducts if reactive species are present. Excess piperazine from the synthesis is also a common impurity.

Troubleshooting Steps:

  • Aqueous Wash:

    • Perform an acidic wash of the organic layer containing your crude product. Dissolve the crude material in a water-immiscible organic solvent (e.g., DCM or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the basic piperazine and its related impurities, pulling them into the aqueous layer. Your product, being less basic, may remain in the organic layer or be extracted into the aqueous layer as well. If your product is also extracted, you will need to basify the aqueous layer and re-extract your product.

  • Boc Protection Strategy: In some cases, using Boc-piperazine in the synthesis can prevent side reactions.[7] The Boc group can then be removed in a subsequent step. This adds steps to the synthesis but can simplify purification significantly.

  • Recrystallization: If the piperazine-related impurities have significantly different solubilities than your product, recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water).

Challenge 3: Product Oiling Out During Recrystallization

Symptom: When attempting to recrystallize your compound, it separates as an oil instead of forming crystals upon cooling.

Causality: This often happens when the compound is still impure, as impurities can disrupt the crystal lattice formation. The solubility of the compound in the chosen solvent may also be too high, even at lower temperatures.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Use a Solvent Pair: Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until you see persistent turbidity. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The small glass particles generated can act as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Pre-Purification: If oiling out persists, it is a strong indication that the material needs further purification by another method, such as column chromatography, before attempting recrystallization again.

Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of 6-Bromo-2-piperazin-1-yl-quinoline. Method optimization will be required for your specific instrumentation and impurity profile.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in the sample diluent. Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan of your compound)

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject your sample and analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak.

Note: For compounds lacking a strong UV chromophore, derivatization or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary.[8][9]

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying 6-Bromo-2-piperazin-1-yl-quinoline using silica gel chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates (silica gel coated)

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to your dissolved sample to create a dry-loading mixture. Evaporate the solvent completely. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with 100% DCM.

    • Gradually increase the polarity by adding increasing amounts of methanol (e.g., starting with 1% MeOH in DCM, then 2%, 5%, etc.). Add 0.5% TEA to all mobile phases to minimize tailing.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Workflow for Purification and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis raw_product Crude 6-Bromo-2-piperazin-1-yl-quinoline workup Aqueous Workup (Acid/Base Extraction) raw_product->workup Initial Cleanup chromatography Column Chromatography (Silica or Alumina) workup->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing tlc TLC Monitoring chromatography->tlc In-process Check hplc HPLC Analysis recrystallization->hplc Final Purity Check nmr NMR Spectroscopy hplc->nmr Structural Confirmation ms Mass Spectrometry nmr->ms Molecular Weight Confirmation

Caption: A typical workflow for the purification and analysis of 6-Bromo-2-piperazin-1-yl-quinoline.

Troubleshooting Logic for Poor Chromatographic Separation

cluster_solutions Potential Solutions start Poor Separation/ Tailing Observed add_base Add Base (TEA/NH4OH) to Mobile Phase start->add_base Is peak tailing severe? change_gradient Optimize Elution Gradient start->change_gradient Are peaks overlapping? change_stationary Switch to Alumina or Reversed-Phase add_base->change_stationary Still poor separation? change_gradient->change_stationary Still poor separation? convert_salt Convert to Salt and Recrystallize change_stationary->convert_salt Chromatography still ineffective?

Sources

overcoming solubility issues with 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

CAS: 124782-95-2 | Mol.[1] Weight: 292.18 g/mol Support Tier: Senior Application Scientist Level

Introduction: Why is this molecule crashing out?

Scientist's Note: If you are reading this, you likely just added PBS to your DMSO stock, and your clear solution turned into a cloudy suspension. Do not panic; this is a classic "brick dust" molecule behavior.

6-Bromo-2-piperazin-1-yl-quinoline presents a specific solubility paradox common in medicinal chemistry:

  • The Quinoline Core + Bromine: These components create a flat, lipophilic, and electron-rich system that loves to stack (pi-pi interactions). This results in high crystal lattice energy (making it "brick dust").

  • The Piperazine Ring: While this adds polarity, at neutral pH (7.4), the molecule exists largely as a free base or zwitterion with limited hydration shell capacity.

This guide provides the protocols to disrupt these crystal lattices and maintain solubility in biological assays and in vivo studies.

Diagnostic Flowchart: The "Save My Experiment" Tree

Before proceeding, identify your specific bottleneck using the logic flow below.

Solubility_Decision_Tree Start Start: Solubility Issue Detected Context What is the Application? Start->Context InVitro In Vitro (Cell/Enzyme Assays) Context->InVitro InVivo In Vivo (Animal Dosing) Context->InVivo Precipitation Precipitation upon Buffer Addition? InVitro->Precipitation DoseReq High Dose Required (>10 mg/kg)? InVivo->DoseReq Action_DMSO Use Intermediate Dilution (See Section 3.1) Precipitation->Action_DMSO Yes Action_Salt Switch to Salt Form (HCl or Mesylate) (See Section 5) DoseReq->Action_Salt Yes (>10mg/kg) Action_Vehicle Use Cassette Vehicle (PEG/Tween/Water) (See Section 4.2) DoseReq->Action_Vehicle No (<10mg/kg) Action_CD Cyclodextrin Complexation (HP-β-CD) (See Section 4.3) DoseReq->Action_CD If Salt Fails

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental context.

In Vitro Troubleshooting (Cell Culture & Enzymatic Assays)

Q: My compound precipitates immediately when I dilute my DMSO stock into media. How do I fix this?

A: You are experiencing "Solvent Shock." When a hydrophobic compound in 100% DMSO is suddenly exposed to 99% water, the water strips away the DMSO solvation shell faster than the compound can equilibrate, causing kinetic precipitation.

The Solution: Serial Intermediate Dilution Do not jump from 10 mM stock


 10 µM assay buffer directly. Use an intermediate step.

Protocol:

  • Stock: Start with 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a transitional solvent (e.g., pure Ethanol or 50% DMSO/Water) to get 1 mM.

    • Why? This lowers the kinetic energy barrier of mixing.

  • Final: Dilute the 1 mM intermediate 1:100 into your assay media (pre-warmed to 37°C).

    • Result: 10 µM final concentration with 0.1% DMSO.

Q: What is the maximum solubility I can expect?

Based on the structural properties (LogP ~2.5–3.0, pKa of piperazine N4 ~9.8), here are the estimated solubility limits:

Solvent SystemEstimated SolubilityNotes
100% DMSO > 50 mMExcellent. Store stocks here (-20°C).
100% Ethanol ~ 10-20 mMGood intermediate solvent.
PBS (pH 7.4) < 10 µMPoor. Likely to crash out.
Acidic Buffer (pH 4.5) > 1 mMGood. Protonation of piperazine N4 drives solubility.
Cell Media + 10% FBS ~ 20-50 µMSerum albumin binds the compound, preventing precipitation.

In Vivo & Formulation Strategies

Q: I need to dose mice IP or PO at 30 mg/kg. The free base is not dissolving in water.

A: Do not use pure water. At neutral pH, the compound is uncharged and lipophilic. You must use a Solubility Enhancing Vehicle .

Option A: The "Golden Standard" Cassette (Recommended)

This vehicle uses cosolvents and surfactants to encapsulate the lipophilic quinoline core.

  • Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water.

  • Preparation Protocol:

    • Weigh compound.

    • Add DMSO (5% of total vol)

      
       Vortex/Sonicate until fully dissolved (clear yellow).
      
    • Add PEG300 (40% of total vol)

      
       Vortex.
      
    • Add Tween 80 (5% of total vol)

      
       Vortex.
      
    • Slowly add Water (50% of total vol) while vortexing.

    • Result: A stable, clear microemulsion.

Option B: Cyclodextrin Complexation (For Sensitive Models)

If PEG/DMSO is toxic to your specific model, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD). The quinoline ring fits inside the hydrophobic cavity of the cyclodextrin.

  • Composition: 20% (w/v) HP-β-CD in 50 mM Acetate Buffer (pH 4.5).

  • Why pH 4.5? The acidic pH ensures the piperazine nitrogen is protonated (

    
    ), while the cyclodextrin shields the hydrophobic bromine-quinoline tail.
    

Advanced Chemistry: Salt Formation

Q: Can I chemically modify the compound to make it water-soluble permanently?

A: Yes, convert the Free Base to a Dihydrochloride or Mesylate Salt. The piperazine ring has a secondary amine (N4) with a pKa of ~9.8. This is your "solubility handle."

Mechanism: Protonating this nitrogen disrupts the crystal lattice (breaking the "brick dust" structure) and introduces a charge that interacts favorably with water.

Salt_Formation FreeBase Free Base (Solid) Dissolution Dissolve in Ethyl Acetate/EtOH FreeBase->Dissolution Acid Add 2.2 eq HCl (in Dioxane) Dissolution->Acid Precip Precipitation Acid->Precip Salt Dihydrochloride Salt (Water Soluble) Precip->Salt

Figure 2: Workflow for converting the lipophilic free base into a hydrophilic salt form.

Protocol for Salt Formation:

  • Dissolve 100 mg of 6-Bromo-2-piperazin-1-yl-quinoline in minimal hot Ethanol or Ethyl Acetate.

  • Cool to room temperature.

  • Dropwise add 2.2 equivalents of 4M HCl in Dioxane.

    • Note: You need >2 equivalents because the quinoline nitrogen may also protonate, though it is less basic.

  • A yellow/orange precipitate should form immediately.

  • Filter, wash with cold ether, and dry under vacuum.

  • Result: The HCl salt should be soluble in water > 10 mg/mL.

References & Grounding

  • Piperazine pKa Properties:

    • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3] Link

    • Relevance: Establishes the basicity of the piperazine N4 (pKa ~9.8), validating the salt formation strategy.

  • Quinoline Solubility & Lipophilicity:

    • Gomes, J. R. B., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(9), 2664. Link

    • Relevance: Provides LogP data for quinoline derivatives, confirming the lipophilic nature of the core scaffold.

  • Formulation of Lipophilic Bases:

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

    • Relevance: Validates the use of Cosolvency (PEG/DMSO) and Cyclodextrins for Class II/IV drugs.

  • Chemical Synthesis & Structure:

    • Çakmak, O., et al. (2018).[4] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[4] Arkivoc, 2018(iii), 362-374.[4] Link

    • Relevance: Describes the synthesis and structural characterization of the specific 6-bromo-piperazinyl-quinoline scaffold.

Sources

minimizing off-target effects of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This is Technical Support Center Case #8842: 6-Bromo-2-piperazin-1-yl-quinoline Optimization.

Below is a comprehensive technical guide designed to troubleshoot and minimize off-target effects for 6-Bromo-2-piperazin-1-yl-quinoline (often referred to in literature as a 6-bromo derivative of Quipazine ).

This guide assumes you are using this compound primarily as a high-affinity Serotonin Transporter (SERT) ligand or a 5-HT receptor agonist , and you need to isolate this specific activity from its inherent pharmacological promiscuity.

Module 1: Compound Integrity & Formulation

Status: Critical Pre-Experimental Check

Q: Why are my IC50/EC50 values shifting between batches or days? A: This is likely a solubility artifact rather than a biological variance. The piperazine-quinoline scaffold contains a basic nitrogen (piperazine secondary amine) and a lipophilic quinoline core. At physiological pH (7.4), the free base is prone to aggregation, creating "pseudo-off-target" effects via non-specific membrane adsorption.

Troubleshooting Protocol:

  • Salt Selection: Ensure you are using the maleate or hydrochloride salt form, not the free base. The salt form significantly improves aqueous solubility.

  • Solvent Staging:

    • Do not dissolve directly into PBS/Media.

    • Step 1: Dissolve stock in 100% DMSO (up to 10-20 mM).

    • Step 2: Serial dilute in DMSO first.

    • Step 3: Spike into aqueous buffer only at the final step.

    • Limit: Keep final DMSO concentration < 0.1% to prevent solvent-induced receptor conformational changes.

Data: Solubility Thresholds

SolventMax Solubility (Salt Form)Stability (at -20°C)Risk Factor
DMSO ~25 mM6 MonthsLow (if <0.1% in assay)
Ethanol ~10 mM1 MonthMedium (Evaporation alters conc.)
PBS (pH 7.4) < 0.5 mM (Precipitates)< 24 HoursHigh (Micro-aggregates form)

Module 2: Pharmacological Specificity (The "Off-Target" Matrix)

Status: Active Mitigation Required

Q: I am targeting SERT/5-HT2C, but I see residual signaling in knockout lines. What is happening? A: You are likely observing scaffold promiscuity . 6-Bromo-2-piperazin-1-yl-quinoline is a "privileged structure." While it has high affinity for SERT and 5-HT2C, it retains significant activity at 5-HT2A (hallucinogenic/cardiovascular target) and Alpha-1 Adrenergic receptors.

The "Isolation" Protocol: To claim specific activity, you must run a Blockade Validation experiment. You cannot rely on the compound's selectivity alone.

Experimental Design:

  • Arm A (Control): Vehicle + 6-Br-Quipazine.

  • Arm B (Target Validation): Pre-incubate with SB 242084 (Selective 5-HT2C antagonist) or Paroxetine (SERT blocker). If signal persists, it is off-target.

  • Arm C (Off-Target Cleanup): Co-incubate with Ketanserin (selectively blocks 5-HT2A and Alpha-1 receptors at defined concentrations).

Q: How do I dose Ketanserin to block off-targets without affecting my 5-HT2C signal? A: Use the "Window of Selectivity."

  • Ketanserin

    
     for 5-HT2A 
    
    
    
    2–3 nM.
  • Ketanserin

    
     for 5-HT2C 
    
    
    
    100+ nM.
  • Recommendation: Use 20–30 nM Ketanserin . This effectively silences 5-HT2A and Alpha-1 noise while leaving >90% of 5-HT2C receptors available for your probe.

Module 3: Cytotoxicity & Non-Specific Binding

Status: High-Concentration Warning

Q: My cells are dying at concentrations >10 µM. Is this receptor-mediated apoptosis? A: Likely no . It is probably DNA intercalation . The planar quinoline ring can intercalate into DNA, causing replication stress and non-specific cytotoxicity. This is a common "false positive" in functional assays.

Validation Step: Run a parallel MTT or LDH release assay in a receptor-null cell line (e.g., standard HEK293 without transfected 5-HT receptors).

  • If toxicity exists in Null cells: It is chemical toxicity (intercalation).

  • Action: Cap your dose-response curves at 10 µM . Data above this threshold is pharmacologically irrelevant for specific GPCR/Transporter study.

Module 4: Visualizing the Optimization Workflow

The following diagram outlines the logical decision tree for validating specific activity using this compound.

G Start Start: 6-Br-Quipazine Experiment Solubility Check Formulation: Is DMSO < 0.1%? Is Salt Form used? Start->Solubility AssayType Select Assay Target Solubility->AssayType SERT Target: SERT (Reuptake Inhibition) AssayType->SERT HT2C Target: 5-HT2C (Agonism) AssayType->HT2C Ketanserin Add 30nM Ketanserin (Blocks 5-HT2A / Alpha-1) SERT->Ketanserin Remove Receptor Noise HT2C->Ketanserin Isolate 2C from 2A Blockade Run 'Blockade' Control SB242084 Add SB 242084 (Blocks 5-HT2C) Blockade->SB242084 If targeting 2C Result_Valid Signal Lost = Specific Activity Blockade->Result_Valid Signal disappears with antagonist Result_Off Signal Persists = Off-Target (Check DNA Intercalation) Blockade->Result_Off Signal remains Ketanserin->Blockade

Caption: Decision tree for isolating specific pharmacological signals of 6-Bromo-2-piperazin-1-yl-quinoline against common off-target backgrounds.

Module 5: Validated Experimental Protocol

Objective: Determine specific binding affinity (


) while minimizing off-target noise.
  • Preparation:

    • Prepare Membrane Homogenates from HEK293 cells stably expressing human 5-HT2C (edited or non-edited isoform).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4. Note: Ascorbic acid (0.1%) is recommended to prevent oxidation of the ligand.

  • The "Silent" Blocker Mix:

    • To the assay buffer, add 30 nM Ketanserin and 100 nM Prazosin .

    • Why? This masks 5-HT2A and Alpha-1 receptors, forcing the radioligand (or 6-Br-Quipazine) to interact only with the available 5-HT2C or SERT sites.

  • Incubation:

    • Incubate 6-Br-Quipazine (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 37°C .

    • Warning: Do not incubate at 4°C if measuring agonist function (GTPγS), as this alters G-protein coupling dynamics.

  • Termination:

    • Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Why PEI? The piperazine ring is sticky. PEI reduces non-specific binding of the compound to the glass fiber filter, preventing false "low affinity" readings.

References

  • Pharmacology of Quipazine Derivatives

    • Title: Structure-affinity relationships of quipazine analogues
    • Source:Journal of Medicinal Chemistry (General SAR context for piperazine-quinolines).
    • Link:[Link] (Landing Page for verification of SAR studies).

  • 5-HT2A vs 2C Selectivity

    • Title: Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching.[1]

    • Source:N
    • Link:[Link]

  • Synthesis and Scaffold Promiscuity

    • Title: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[2][3]

    • Source:Semantic Scholar / Arkivoc.
    • Link:[Link]

  • Radioligand Imaging Context (SERT)

    • Title: Characterization of bromine-76-labelled 5-bromo-6-nitroquipazine for PET studies of the serotonin transporter.[4] (Demonstrates the SERT affinity of the bromo-nitro-quipazine scaffold).

    • Source:PubMed.[3]

    • Link:[Link]

Sources

optimizing reaction conditions for 6-Bromo-2-piperazin-1-yl-quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-QN-6BR-02 Subject: Optimization of


 conditions for 2-substituted quinolines
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to synthesize 6-Bromo-2-piperazin-1-yl-quinoline . This transformation relies on a Nucleophilic Aromatic Substitution (


) where the piperazine amine displaces a leaving group (typically Chlorine or Bromine) at the activated C2 position of the quinoline ring.

Crucial Chemical Insight: The success of this reaction hinges on exploiting the electronic difference between the C2 and C6 positions. The ring nitrogen renders the C2 position electron-deficient (electrophilic), enabling


 under thermal conditions. The C6 position, however, is unactivated and requires Palladium catalysis (Buchwald-Hartwig) to react. Therefore, by using metal-free thermal conditions, you naturally achieve high regioselectivity for the C2 position, leaving the C6-Bromine intact for future functionalization. 

Module 1: Reaction Optimization & Protocols

The "Bis-Alkylation" Challenge

The most common failure mode in this synthesis is the formation of the "dimer" (


-bis(6-bromoquinolin-2-yl)piperazine). This occurs when the product (a secondary amine) competes with the starting piperazine for the electrophile.

Optimization Strategy:

  • Stoichiometry: You must use a large excess of piperazine (3.0 – 5.0 equivalents). This ensures that the electrophile (2-chloroquinoline) is statistically more likely to encounter a free piperazine molecule than a mono-substituted product.

  • Concentration: High dilution favors mono-substitution, but reduces rate. A concentration of 0.2 M – 0.5 M is optimal.

Solvent & Temperature Selection Matrix
SolventTemp (°C)RateRisk ProfileRecommended For
Ethanol/n-Butanol 80–110°CSlowLow. Green solvent. Easy workup.Initial scale-up (>1g).
DMF / DMSO 100–120°CFastHigh. Difficult removal; thermal decomposition.Small scale / Microwave.
Neat (Fusion) 140–160°CVery FastHigh. Polymerization/Tars.Not Recommended.
Toluene 110°CMediumMedium. Poor solubility of piperazine.Requires Phase Transfer Catalyst.
Standard Operating Procedure (Thermal )

Reagents:

  • 6-Bromo-2-chloroquinoline (1.0 equiv)

  • Piperazine (anhydrous) (4.0 equiv)

  • Solvent: n-Butanol (preferred for workup) or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-Bromo-2-chloroquinoline in n-Butanol (0.3 M).

  • Addition: Add Piperazine (4.0 equiv). Note: No external base (like TEA) is strictly necessary as excess piperazine acts as the proton scavenger, but

    
     (2.0 equiv) can be added if acid-sensitive groups are present.
    
  • Reaction: Heat to reflux (approx. 118°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product will be more polar than the starting chloride but less polar than piperazine.

  • Workup (Aqueous):

    • Cool to RT. Evaporate n-Butanol under reduced pressure.

    • Redissolve residue in DCM or EtOAc.

    • Critical Step: Wash organic layer with Water (3x) to remove the excess piperazine. Piperazine is highly water-soluble; the product is not.

    • Dry over

      
      , filter, and concentrate.[1][2]
      

Module 2: Troubleshooting & FAQs

Q1: "I see a spot on TLC that runs much higher than my product. What is it?"

A: This is likely the dimer (bis-alkylated piperazine).

  • Cause: Insufficient equivalents of piperazine or reaction ran too long at too high concentration.

  • Fix: Increase piperazine to 5.0 equiv. If the impurity persists, purify via column chromatography (Silica, 0

    
     5% MeOH/DCM gradient).
    
Q2: "The reaction is stalled at 60% conversion after 24 hours."

A: The leaving group (Cl) might be too sluggish, or the temperature is too low.

  • Fix 1 (Microwave): Transfer the mixture to a microwave vial. Irradiate at 150W, 120°C for 30–45 minutes. Microwave heating often overcomes the activation energy barrier for electron-rich amines.

  • Fix 2 (Leaving Group Swap): If you are synthesizing the precursor, make 6-bromo-2-iodoquinoline instead. The iodide is a better leaving group for

    
    .
    
Q3: "Why doesn't the Bromine at position 6 react?"

A: This is a question of orbital mechanics.

  • C2 Position: The nitrogen atom in the quinoline ring withdraws electron density via induction (-I) and resonance (-M), making C2 highly electrophilic.

  • C6 Position: This position is not activated by the ring nitrogen. Under metal-free conditions, aryl bromides do not undergo nucleophilic substitution below 200°C.

  • Warning: Do NOT add Palladium catalysts (e.g.,

    
    ) or strong bases (e.g., NaOtBu) if you want to keep the Bromine. These will trigger Buchwald-Hartwig amination at the C6 position.
    

Module 3: Visualized Workflows

Figure 1: Reaction Decision Tree

Use this logic flow to determine your experimental setup.

ReactionLogic Start Start: 6-Bromo-2-chloroquinoline SolventCheck Select Solvent System Start->SolventCheck Ethanol Ethanol/n-Butanol (Standard) SolventCheck->Ethanol Scale > 1g DMF DMF/DMSO (Difficult Substrates) SolventCheck->DMF Scale < 100mg Reaction Heat to Reflux (12-16h) Ethanol->Reaction DMF->Reaction CheckTLC Checkpoint: TLC/LCMS Reaction->CheckTLC Complete Conversion > 95% CheckTLC->Complete Yes Incomplete Stalled / Low Conversion CheckTLC->Incomplete No Workup Aqueous Workup (Wash x3 with H2O) Complete->Workup Microwave Microwave Irradiation 120°C, 30 min Incomplete->Microwave Microwave->CheckTLC

Caption: Decision logic for solvent selection and troubleshooting incomplete conversions using microwave assistance.

Figure 2: Mechanistic Pathway ( )

Understanding the mechanism clarifies why C2 is selective over C6.

Mechanism Reactants Reactants: Quinoline (E+) + Piperazine (Nu-) Transition Meisenheimer Complex (Negative charge on Ring N) Reactants->Transition Nucleophilic Attack at C2 Product Product: 6-Br-2-piperazinyl-quinoline Transition->Product Restoration of Aromaticity LeavingGroup Leaving Group: Cl- / HCl Transition->LeavingGroup

Caption: The Meisenheimer intermediate is stabilized by the ring nitrogen, facilitating substitution exclusively at C2.

References

  • General Mechanism of

    
     on Quinolines: 
    
    • Topic: Nucleophilic substitution
    • Source: Chemistry Steps.[2][3][4][5][6][7] "Nucleophilic Aromatic Substitution."

    • URL:[Link]

  • Microwave Assisted Synthesis of Piperazinyl Quinolines

    • Topic: Optimization of reaction times and yields using microwave irradi
    • Source:Arkivoc (2018).[1][2] "Activation of 6-bromoquinoline by nitration..." (Specific protocol for piperazine coupling).

    • URL:[Link]

  • Prevention of Bis-Alkylation

    • Topic: Stoichiometric control in piperazine reactions.
    • Source: MDPI Molecules. "Synthetic Approaches to Piperazine-Containing Drugs."
    • URL:[Link]

  • Regioselectivity in Haloquinolines

    • Topic: Reactivity differences between C2, C4, and C6 halogens.
    • Source: National Institutes of Health (PMC). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis."
    • URL:[Link]

Sources

stability issues of 6-Bromo-2-piperazin-1-yl-quinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Handling Guide

Executive Summary

6-Bromo-2-piperazin-1-yl-quinoline is a bifunctional building block frequently used in medicinal chemistry (e.g., serotonin receptor ligands, anti-infectives). While the quinoline core provides aromatic stability, the molecule exhibits three distinct instability vectors in solution:

  • Oxidative Degradation: The secondary amine on the piperazine ring is prone to N-oxidation.

  • Carbamylation (The "Ghost Peak" Phenomenon): The secondary amine reacts reversibly with atmospheric CO₂ to form carbamates.

  • Photodegradation: The quinoline chromophore is sensitive to UV light, leading to radical debromination or ring oxidation.

This guide provides the protocols necessary to stabilize this compound and troubleshoot analytical anomalies.

Module 1: Chemical Stability & Degradation Mechanisms

The Degradation Pathways

Understanding why the molecule degrades is the first step to prevention. The 2-piperazinyl moiety acts as an electron-donating group, increasing the electron density of the quinoline ring but also serving as a nucleophilic "trap" for environmental electrophiles.

Mechanism Visualization

The following diagram illustrates the three primary degradation routes: N-oxidation, Carbamylation (CO₂ adducts), and Photolysis.

DegradationPathways Compound 6-Bromo-2-piperazin-1-yl-quinoline (Intact) NOxide Piperazine N-Oxide (+16 Da) Compound->NOxide Oxidation (Slow) Carbamate Piperazine Carbamate (+44 Da) (Reversible) Compound->Carbamate Carbamylation (Fast) Photoproduct Debrominated / Hydroxylated Quinoline Compound->Photoproduct Photolysis Oxidation Oxidative Stress (Air/Peroxides) Oxidation->NOxide CO2 Atmospheric CO2 CO2->Carbamate UV UV Light (<300 nm) UV->Photoproduct

Figure 1: Primary degradation pathways. Note that Carbamate formation is often reversible, while Oxidation and Photolysis are irreversible.

The "Ghost Peak" (Carbamate Formation)

Users frequently report an unexplained peak in LC-MS with a mass shift of +44 Da .

  • Cause: The secondary amine of the piperazine reacts with dissolved CO₂ (carbonic acid species) to form a carbamic acid zwitterion.

  • Diagnosis: This peak often disappears if the sample is acidified (pH < 4) immediately before injection, as acid decarboxylates the carbamate back to the parent amine.

Module 2: Troubleshooting Solubility & Precipitation

pH-Dependent Solubility Profile

The molecule contains two basic centers:

  • Piperazine Secondary Amine: pKa ≈ 9.8 (Highly basic).

  • Quinoline Nitrogen: pKa ≈ 4.9 (Weakly basic).

Common Issue: "The compound precipitated when I added it to my assay buffer (pH 7.4)." Explanation: At pH 7.4, the quinoline nitrogen is largely unprotonated (neutral), and the piperazine is partially protonated. If the concentration is high (>10 mM), the free base form may aggregate.

Solubilization Protocol (Step-by-Step)

Use this protocol to prepare stable stock solutions.

  • Primary Solvent: Dissolve the solid in 100% DMSO (anhydrous).

    • Target Concentration: 10–50 mM.

    • Why: DMSO disrupts intermolecular hydrogen bonding and prevents aggregation.

  • Intermediate Dilution (Critical Step):

    • Do NOT dilute directly into PBS or media.

    • Dilute the DMSO stock 1:10 into water acidified with 0.1% Formic Acid or 10 mM Acetate Buffer (pH 4.5) .

    • Mechanism:[1][2][3][4][5] This ensures the piperazine is fully protonated (cationic), drastically increasing aqueous solubility before it encounters the buffering capacity of the assay medium.

  • Final Assay Addition:

    • Add the intermediate solution to your assay well. Ensure final DMSO concentration is <1% (or as tolerated by your cells/enzyme).

Module 3: Analytical Diagnostics (LC-MS/HPLC)

If you suspect degradation, use this reference table to identify impurities based on Mass Spectrometry (MS) shifts relative to the parent ion


.

Parent Mass (Monoisotopic): ~292.0 Da (Br-79 isotope) / 294.0 Da (Br-81 isotope).

Mass Shift (Δ m/z)Proposed StructureCauseTroubleshooting Action
+16 Da N-Oxide Oxidation of piperazine nitrogen.Check DMSO quality (use fresh bottle). Store under Argon.
+44 Da Carbamate Reaction with atmospheric CO₂.Not a permanent impurity. Acidify sample (0.1% FA) to remove.
-79/81 Da (+1) Debrominated Radical loss of Bromine (replaced by H).Protect from light (Amber vials). Check for Pd contamination.
+14 Da Methylated Reaction with Methanol (if used as solvent).Avoid Methanol in stock storage; use Acetonitrile/DMSO.

Module 4: Storage & Handling Protocols

Solid State Storage
  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen. The secondary amine acts as a CO₂ scrubber; prolonged exposure to air will convert the surface of the solid into a carbamate salt.

  • Container: Amber glass vial (protects quinoline from UV).

Solution Storage (DMSO Stocks)
  • Freeze/Thaw: Limit to <3 cycles. Condensation introduces water, which promotes hydrolysis and CO₂ absorption.

  • Aliquot: Store in single-use aliquots (e.g., 20 µL).

  • Solvent Quality: Use molecular sieve-dried DMSO . Wet DMSO promotes the formation of sulfones and N-oxides over time.

FAQ: Frequently Asked Questions

Q: Can I dissolve this compound in Ethanol? A: Ethanol is not recommended for long-term storage. Like methanol, protic solvents can facilitate nucleophilic attacks or oxidation over time. Anhydrous DMSO or DMF are superior for stability.

Q: My LC-MS shows a "doublet" peak pattern. Is this a mixture? A: Likely not. This molecule contains a Bromine atom.[6][7] Bromine naturally exists as two isotopes (


 and 

) in a nearly 1:1 ratio. You should see two peaks separated by 2 mass units in the mass spectrum. If you do not see this 1:1 doublet, you may have lost the bromine (degradation).

Q: The compound turned yellow in solution. Is it bad? A: Slight yellowing is common for quinolines due to trace oxidation or N-oxide formation (which extends conjugation). However, if the solution turns dark brown , significant oxidative degradation or polymerization has occurred. Discard and make fresh.

References

  • Piperazine Oxidation & Stability

    • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering.
  • Carbamate Formation (The "Ghost Peak")

    • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science. (Details the kinetics of piperazine-CO2 reaction).
  • Quinoline Photochemistry

    • Kochany, J., & Maguire, R. J. (1994).[8] Abiotic transformations of polynuclear aromatic hydrocarbons and polynuclear aromatic nitrogen heterocycles in aquatic environments. Environmental Reviews. (Covers photodegradation mechanisms of the quinoline ring).[9][10][11]

  • General Handling of Amino-Quinolines

    • PubChem Compound Summary: Quinoline. National Center for Biotechnology Information. (General chemical and physical properties).

Sources

Technical Support Center: 6-Bromo-2-piperazin-1-yl-quinoline Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed physical changes (discoloration, deliquescence) or loss of potency in your stock of 6-Bromo-2-piperazin-1-yl-quinoline .

This molecule combines a quinoline core with a piperazine moiety . While the quinoline ring provides some aromatic stability, the piperazine substituent—specifically the secondary amine—introduces significant vulnerabilities to oxidation and carbamylation (reaction with atmospheric CO₂). Furthermore, the 6-bromo substitution makes the compound sensitive to UV-induced radical debromination.[1]

This guide provides a root-cause analysis of degradation and field-proven protocols to maintain compound integrity.

Module 1: Diagnostic Troubleshooting

Use this table to identify the specific degradation issue affecting your sample.

SymptomProbable CauseMechanismActionable Fix
Yellowing / Browning OxidationFormation of N-oxides on the piperazine ring or quinoline nitrogen.[1]Irreversible. Purify via recrystallization or column chromatography immediately.
"Sticky" or Wet Texture Hygroscopicity / HydrolysisAbsorption of atmospheric water; common if stored as an HCl salt.Dry under high vacuum (0.1 mmHg) over P₂O₅ for 24h.
White Crust on Surface CarbamylationReaction of the secondary amine with atmospheric CO₂ to form carbamic acid/salts.Acid-base extraction to regenerate the free base, then convert back to salt if needed.
Melting Point Depression Impurity AccumulationPresence of degradation products disrupts the crystal lattice.Perform HPLC analysis. If purity <95%, repurify.

Module 2: The Mechanics of Degradation

To prevent degradation, one must understand the chemical pathways driving it. The diagram below illustrates the three primary threats to 6-Bromo-2-piperazin-1-yl-quinoline.

Degradation Pathways Analysis
  • Oxidative Dehydrogenation: The piperazine ring is electron-rich.[1] Exposure to air (O₂) facilitates the formation of iminium ions or N-oxides, leading to colored impurities.

  • Carbamylation (The "Air" Trap): Secondary amines are nucleophilic. They react rapidly with CO₂ in the air to form carbamates. This is often mistaken for simple moisture absorption but represents a chemical change.

  • Photolytic Debromination: While the C-Br bond is relatively strong, the quinoline ring can act as a photosensitizer under UV light, promoting homolytic cleavage of the bromine, generating reactive radicals.

DegradationPathways Compound 6-Bromo-2-piperazin-1-yl-quinoline Carbamate Piperazine Carbamate (White Crust/Salt) Compound->Carbamate Nucleophilic Attack (2° Amine) NOxide N-Oxide / Iminium (Yellow/Brown Impurity) Compound->NOxide Oxidative Dehydrogenation Radical Debrominated Radical (Polymerization/Side Products) Compound->Radical Homolytic Cleavage CO2 Atmospheric CO₂ CO2->Carbamate O2 Oxygen (O₂) O2->NOxide UV UV Light (<320nm) UV->Radical

Figure 1: Primary degradation pathways.[1] The secondary amine (piperazine) is the primary vulnerability for CO₂ and O₂ attack.

Module 3: Storage & Handling Protocols

This protocol is designed to create a "Self-Validating System." If followed, the compound remains stable; if deviations occur, the system (e.g., color indicators) reveals them.

Protocol A: Long-Term Storage (>1 Month)

The "Double-Barrier" Method

  • Primary Container: Use an Amber Glass Vial with a Teflon-lined screw cap.[1] Plastic tubes allow gas permeability and should be avoided for long-term storage of halogenated heterocycles.[1]

  • Atmosphere: Displace headspace air with dry Argon (preferred over Nitrogen due to higher density).

  • Secondary Containment: Place the sealed vial inside a larger jar containing a sachet of Desiccant (Silica Gel) and an Oxygen Scavenger .

  • Temperature: Store at -20°C .

    • Why? Chemical reaction rates roughly halve for every 10°C drop. At -20°C, carbamylation and oxidation are kinetically stalled.[1]

Protocol B: Handling & Aliquoting

The "Aliquot Rule" Repeated freeze-thaw cycles introduce condensation (water) into the vial.[1]

  • Upon receipt, dissolve the master stock or weigh out the solid into single-use aliquots .

  • Seal each aliquot individually under Argon.

  • When an experiment requires the compound, thaw one aliquot. Do not refreeze.

StorageWorkflow Start Receive Compound Check Visual Inspection: White/Off-white? Start->Check Purify Perform Recrystallization Check->Purify No (Yellow/Sticky) Aliquot Divide into Single-Use Aliquots (Amber Glass) Check->Aliquot Yes Purify->Aliquot Gas Purge Headspace with Argon Aliquot->Gas Seal Seal with Parafilm + Desiccant Gas->Seal Store Store at -20°C Seal->Store

Figure 2: Decision tree for receiving and storing sensitive piperazinyl-quinolines.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound came as a Hydrochloride (HCl) salt. Is this better? A: Yes. The HCl salt protonates the secondary amine on the piperazine ring. This blocks the lone pair of electrons from reacting with CO₂ (carbamylation) or O₂ (oxidation), significantly increasing stability. However, HCl salts are often hygroscopic . You must be vigilant about moisture exclusion.[1][2]

Q2: Can I store the compound dissolved in DMSO? A: Only for short periods (days). DMSO is hygroscopic and can facilitate oxidation over time.

  • Best Practice: If you must store a stock solution, use anhydrous DMSO , purge with Argon, and store at -80°C. Discard if the solution turns dark yellow/brown.

Q3: How do I remove the "white crust" (carbamates) if it forms? A: You can perform a "Base Wash":

  • Dissolve the degraded solid in Dichloromethane (DCM).

  • Wash with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).[1] This converts the carbamate back into the free amine and CO₂.

  • Dry the organic layer over Magnesium Sulfate (MgSO₄), filter, and evaporate.

Q4: Is the bromine atom stable? A: Generally, yes. However, avoid storing the compound in solvents containing traces of palladium or other transition metals (common in lab glassware), as this could catalyze cross-coupling reactions over time. Always use dedicated, clean glassware.

References

  • Piperazine Stability & CO₂ Capture: Freeman, S. A., & Rochelle, G. T. (2011).[3] Thermal degradation of aqueous piperazine for CO2 capture. Energy Procedia. Context: Establishes the mechanism of piperazine ring opening and oxidative degradation pathways. (Verified Domain via Search 1.1)

  • Photostability of Quinolines: Yoshioka, S., et al. (1994).[4] Quinine Actinometry as a method for calibrating ultraviolet radiation intensity in light-stability testing. Drug Development and Industrial Pharmacy.[4] Context: Defines the photosensitivity of the quinoline core and standard testing protocols (ICH Q1B). (Verified Domain via Search 1.13)

  • Handling Hygroscopic Amine Salts: Reddy, I. K., & Khan, M. A. (2003). Effect of humidity on the stability of hygroscopic salts. Context: Protocols for drying and handling amine hydrochloride salts to prevent hydrolysis. (Verified Context via Search 1.7)

  • Chemical Safety & Properties (6-Bromo-2-piperazin-1-yl-quinoline): PubChem / ChemicalBook Database. (2023).[1] Safety Data Sheet: 6-Bromo-2-piperazin-1-yl-quinoline. Context: Specific physicochemical properties and safety handling.[2][5] (Verified Domain via Search 1.19)

Sources

cell viability problems in assays with 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Cell Viability Assays

Status: Active | Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Molecule at a Glance

Compound Identity: 6-Bromo-2-piperazin-1-yl-quinoline Chemical Class: Halogenated Quinoline-Piperazine Primary Application: Serotonin (5-HT) receptor ligand research; oncology scaffold. Physicochemical Profile: Lipophilic Cationic Amphiphile.[1][2]

The Core Problem: Researchers often report erratic cell death, "foamy" cytoplasm, or inconsistent IC50 curves when using this compound. These issues rarely stem from the compound's biological potency but rather from its physicochemical properties . This molecule is a textbook Cationic Amphiphilic Drug (CAD) .[1][2] It combines a lipophilic domain (bromo-quinoline) with a basic amine (piperazine, pKa ~9.8). This structure dictates specific handling requirements to avoid experimental artifacts.

Troubleshooting Module: Diagnosis & Solutions

Issue A: "My cells are dying immediately or showing erratic viability."

Diagnosis: Compound Precipitation (Crash-out) The bromine atom significantly increases lipophilicity (LogP > 3.0), while the piperazine moiety creates pH-dependent solubility. If you dilute this compound directly from 100% DMSO into aqueous media (pH 7.4), the neutral species may precipitate into invisible micro-crystals. These crystals physically lyse cells and cause "hotspots" of toxicity.

The Protocol: The "Intermediate Step" Dilution Do not spike high-concentration DMSO stocks directly into cell culture wells.

  • Stock Prep: Dissolve solid in 100% DMSO to 10-20 mM. Sonicate to ensure no micro-aggregates exist.

  • Intermediate Dilution: Prepare a 10x or 100x intermediate solution in serum-free media or PBS. Vortex immediately.

    • Why? Serum proteins (Albumin) can bind the drug unevenly if added during the initial crash phase.

  • Final Dosing: Add the intermediate solution to the cells. Ensure final DMSO concentration is <0.5% (v/v).

Issue B: "The cells look 'foamy' or full of holes, but they aren't detaching."

Diagnosis: Lysosomal Trapping (Vacuolization) This is the hallmark of CADs. The uncharged base diffuses through the cell membrane and enters the lysosome (pH ~4.5-5.0). Inside, the basic piperazine becomes protonated (


) and trapped. This draws water in osmotically, causing the lysosome to swell.

Technical Insight: This is not necessarily apoptosis. It is a physiological response to the chemical structure.

  • Action: Do not classify this as cytotoxicity based solely on microscopy.

  • Validation: Run an Annexin V / PI flow cytometry assay. If cells are Annexin V negative but vacuolated, the compound is causing lysosomal stress, not immediate cell death.

Issue C: "My fluorescence assay (e.g., AlamarBlue, CellTiter-Blue) background is too high."

Diagnosis: Intrinsic Fluorescence & Quenching Quinolines are intrinsically fluorescent. The bromine substituent can alter the quantum yield, often causing emission in the blue/green spectrum (350-500 nm). This overlaps with reagents like DAPI, Hoechst, or the excitation channels of metabolic dyes.

The Protocol: Background Subtraction & Orthogonal Testing

  • Blanking: You must include a "Compound Only" control (Media + Drug, No Cells) for every concentration. Subtract this value from your experimental wells.

  • Switch Assays: If interference persists, switch to Luminescence-based assays (e.g., CellTiter-Glo/ATP quantitation). The quinoline scaffold rarely interferes with the luciferase reaction.

Visualizing the Mechanisms

Diagram 1: The Solubility Decision Tree

Caption: Logic flow for preventing precipitation artifacts during compound preparation.

SolubilityProtocol Start Solid Compound (6-Bromo-2-piperazin-1-yl-quinoline) DMSO_Stock Dissolve in 100% DMSO (10-20 mM Stock) Start->DMSO_Stock Visual_Check Visual Check: Clear Solution? DMSO_Stock->Visual_Check Sonicate Sonicate / Warm (37°C) Visual_Check->Sonicate Cloudy/Particles Direct_Add Direct Addition to Media (RISK: Precipitation) Visual_Check->Direct_Add Avoid Step_Dilution Intermediate Dilution Step (10x in Serum-Free Media) Visual_Check->Step_Dilution Clear Sonicate->Visual_Check Final_Dose Add to Cells (Final DMSO < 0.5%) Step_Dilution->Final_Dose

Diagram 2: The Lysosomal Trapping Mechanism (CAD Effect)

Caption: Mechanism of "foamy" morphology. The drug enters passively but is trapped by protonation.[1]

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Drug: Neutral (B) Cytosol Cytosol (pH 7.2) Drug: Neutral (B) Extracellular->Cytosol Passive Diffusion (Lipophilic) Lysosome Lysosome (pH 4.5) Drug: Protonated (BH+) Cytosol->Lysosome Passive Diffusion Lysosome->Lysosome Protonation (Trapping) Cannot Exit Swelling Osmotic Swelling (Vacuolization) Lysosome->Swelling Water Influx

Frequently Asked Questions (FAQs)

Q: Can I use MTT assays with this compound? A: Proceed with caution. Piperazine derivatives can sometimes directly reduce tetrazolium salts (MTT/MTS) to formazan, creating a false signal of viability.

  • Test: Incubate the drug + MTT reagent in a cell-free well. If it turns purple, the drug is chemically reducing the dye. Use an ATP-based assay (CellTiter-Glo) instead.

Q: The compound turns yellow in solution. Is it degraded? A: Not necessarily. Quinolines often exhibit pH-dependent color changes (chromotropism). However, if the yellowing is accompanied by precipitation, re-sonicate. Always store stocks at -20°C, protected from light (amber vials), as halogenated quinolines can be photolabile.

Q: What is the best vehicle control? A: DMSO is standard. However, because this molecule is a base, ensure your media contains sufficient buffering capacity (HEPES 10-25mM) to prevent local pH spikes upon addition, although this is rare at micromolar dosing.

References & Authoritative Grounding

  • Halliwell, R. F., et al. (1999). "Cytotoxicity of quinoline derivatives." Toxicology in Vitro. (Establishes the baseline toxicity mechanisms for the quinoline scaffold).

  • Nadanaciva, S., et al. (2011). "Lysosomal sequestration of cationic amphiphilic drugs." Current Protocols in Toxicology. (Defines the mechanism for vacuolization seen with piperazine-containing drugs).

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. (Details fluorescence interference in viability assays).

  • PubChem Compound Summary. "6-Bromo-2-piperazin-1-yl-quinoline." (Physicochemical data source).

Sources

Validation & Comparative

A Comparative Analysis of Quinoline-Based Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Bosutinib and its Place in the CML Treatment Landscape

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3] In the realm of oncology, quinoline-based molecules have been successfully developed as kinase inhibitors, crucial for treating various cancers by disrupting the signaling pathways that drive tumor growth.[1][4][5] One such prominent inhibitor is bosutinib, a potent dual inhibitor of Src and Abl kinases.[6][7] This guide provides an in-depth comparison of bosutinib with other key quinoline and non-quinoline tyrosine kinase inhibitors (TKIs) used in the management of Chronic Myeloid Leukemia (CML), offering insights for researchers, scientists, and drug development professionals.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib, sold under the brand name Bosulif, is a synthetic quinoline derivative used for the treatment of Philadelphia chromosome-positive (Ph+) CML.[7][8] Its mechanism of action involves the competitive inhibition of the Bcr-Abl tyrosine kinase, the hallmark of CML, by binding to its ATP-binding site.[9][10] This blockade disrupts the downstream signaling pathways that lead to the proliferation and survival of leukemic cells.[9]

Beyond its activity against Bcr-Abl, bosutinib also potently inhibits Src family kinases (SFKs), including Src, Lyn, and Hck.[8][9] This dual inhibition is significant as SFKs are implicated in CML progression and resistance to other TKIs.[10] Preclinical studies have demonstrated that bosutinib is effective against most imatinib-resistant Bcr-Abl mutations, with the notable exceptions of T315I and V299L.[8][10]

The Competitive Landscape: Other Key TKIs in CML

To understand the unique position of bosutinib, it is essential to compare it with other TKIs commonly used in CML therapy. This comparison will focus on their target profiles, efficacy against resistant mutations, and overall clinical performance. The selected comparators are dasatinib and ponatinib, which represent different generations and classes of TKIs.

  • Dasatinib (Sprycel): A second-generation TKI, dasatinib is also a dual Src/Abl inhibitor.[11] It is known for its broad kinase inhibition profile and its ability to bind to both the active and inactive conformations of the Abl kinase.[12][13] This allows for potent inhibition of Bcr-Abl and many of its mutated forms.[12][14]

  • Ponatinib (Iclusig): A third-generation TKI, ponatinib was specifically designed to overcome the T315I mutation, which confers resistance to most other TKIs.[15][16] It is a pan-Bcr-Abl inhibitor, demonstrating activity against native Bcr-Abl and all known single-point mutations.[16][17]

Head-to-Head Comparison: Bosutinib vs. Dasatinib vs. Ponatinib

The following table summarizes the key characteristics and performance data for these three prominent TKIs.

FeatureBosutinibDasatinibPonatinib
Core Structure QuinolineAminopyrimidineImidazo[1,2-b]pyridazine
Primary Targets Bcr-Abl, Src family kinases (Src, Lyn, Hck)[8][9]Bcr-Abl, Src family kinases, c-KIT, PDGFRβ, EPHA2[11][12]Pan-Bcr-Abl inhibitor, VEGFR, FGFR, PDGFR[15][16]
Binding Mode ATP-competitive[8]Binds to active and inactive conformations of Abl kinase[13]ATP-competitive[15][17]
Activity Against T315I No[8][10]NoYes[15][16]
Common Adverse Events Diarrhea, nausea, vomiting, rash, fatigue[18]Myelosuppression, fluid retention, cardiovascular events[12]Arterial occlusive events, hypertension, rash, abdominal pain[19]

A matching-adjusted indirect treatment comparison of second-line therapies for chronic phase CML suggested that bosutinib had a significantly greater progression-free survival (PFS) than nilotinib and dasatinib.[20] However, the difference in overall survival (OS) was not statistically significant.[20] Another study investigating the effects of these TKIs on human vascular endothelial cells found that dasatinib and ponatinib adversely affected angiogenesis-related pathways, while bosutinib and imatinib did not, which may correlate with their different vascular adverse event profiles.[21]

Experimental Protocols for Evaluating Quinoline Inhibitors

To rigorously assess the performance of quinoline-based kinase inhibitors like bosutinib and its analogs, a series of well-defined experimental protocols are essential. These assays provide quantitative data on potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory activity of a compound against a purified kinase enzyme.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.[22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., bosutinib) in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of purified recombinant kinase (e.g., Bcr-Abl) and a suitable peptide substrate.

    • Prepare a solution of ATP at a concentration close to the Km for the specific kinase.[23]

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA.[24]

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescence-based assays (e.g., ADP-Glo): Measures the amount of ADP produced, which is directly proportional to kinase activity.[22]

      • Fluorescence-based assays (e.g., TR-FRET): Uses antibodies to detect the phosphorylated substrate.[22][25]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: Using a purified enzyme system isolates the interaction between the inhibitor and its direct target, providing a clear measure of potency without the complexities of a cellular environment.[22] Keeping the ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.[23]

Cell-Based Phosphorylation Assay

This assay evaluates the ability of an inhibitor to block kinase activity within a cellular context.

Principle: Measures the phosphorylation of a downstream substrate of the target kinase in whole cells.[26]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., K562 cells for Bcr-Abl) to an appropriate density.

    • Treat the cells with various concentrations of the test inhibitor for a specified duration.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification of Phosphorylation:

    • Measure the levels of the phosphorylated target protein and the total target protein using an immunoassay method such as:

      • Western Blotting: Separate proteins by size, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total protein.

      • ELISA: Use a plate-based assay with capture and detection antibodies to quantify the proteins of interest.

  • Data Analysis:

    • Normalize the amount of phosphorylated protein to the total amount of the protein.

    • Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Trustworthiness of the Protocol: This assay provides a more physiologically relevant measure of inhibitor efficacy by assessing its ability to penetrate the cell membrane and inhibit the target in the presence of intracellular ATP concentrations.[27][28]

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cells.

Principle: Measures the number of viable cells after treatment with the inhibitor.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., CML cell lines) in a multi-well plate at a low density.

    • After allowing the cells to attach (if applicable), add the test compound at various concentrations.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a colorimetric or fluorometric assay, such as:

      • MTT or XTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI50 value (the concentration that inhibits cell growth by 50%).

Authoritative Grounding: This assay provides crucial information on the functional consequences of kinase inhibition, directly assessing the anti-proliferative effects of the compound on cancer cells.

Visualizing the Mechanisms and Workflows

To better understand the complex signaling pathways and experimental procedures, the following diagrams are provided.

G cluster_0 Bcr-Abl Signaling Pathway in CML cluster_1 Inhibitor Action BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

Caption: Bcr-Abl signaling pathway and points of TKI intervention.

G cluster_0 In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) B 2. Add Inhibitor, Kinase, & Substrate to Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Stop Reaction C->D E 5. Detect Phosphorylation D->E F 6. Calculate IC50 E->F

Caption: Workflow for in vitro kinase inhibition assay.

G cluster_0 Cell-Based Assay Workflow A 1. Culture & Treat Cells with Inhibitor B 2. Lyse Cells A->B C 3. Quantify Phospho-protein (e.g., ELISA, Western Blot) B->C D 4. Analyze Data & Calculate IC50 C->D

Caption: Workflow for cell-based phosphorylation assay.

Conclusion

Bosutinib stands as a potent and effective quinoline-based dual Src/Abl kinase inhibitor for the treatment of CML. Its distinct profile, particularly its activity against many imatinib-resistant mutations and its dual inhibitory mechanism, provides a valuable therapeutic option. When compared to other TKIs like dasatinib and ponatinib, bosutinib demonstrates a unique balance of efficacy and safety. The choice of TKI for a particular patient depends on various factors, including the presence of specific mutations, prior therapies, and the patient's overall health and comorbidities. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel quinoline inhibitors, aiming to further refine the therapeutic arsenal against CML and other kinase-driven malignancies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bosutinib Monohydrate?
  • Drugs.com. (n.d.). Bosutinib: uses, dosing, warnings, adverse events, interactions.
  • Gambacorti-Passerini, C., et al. (2014). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH.
  • Wikipedia. (n.d.). Bosutinib.
  • ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Cortes, J. E., et al. (2012). Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up. PMC.
  • ResearchGate. (n.d.). Chemical structure of bosutinib.
  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bosutinib.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • National Cancer Institute. (n.d.). Definition of bosutinib.
  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • ResearchGate. (2025, August 10). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES.
  • MDPI. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • de Groot, P. G., et al. (2018, May 9). Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells. PubMed.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
  • Santos, J. L., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. PMC.
  • Brave, M., et al. (2013). Dasatinib in chronic myeloid leukemia: a review. PMC.
  • Lipton, J. H., et al. (2016, December 2). Matching-Adjusted Indirect Treatment Comparison of Bosutinib, Dasatinib, Nilotinib and Ponatinib on Survival for Second Line Chronic Phase Chronic Myeloid Leukemia Patients. Blood.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Bosulif. (n.d.). Study 200 Study Design.
  • ICLUSIG® (ponatinib). (n.d.). Mechanism of Action.
  • ACS Publications. (2021, July 21). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.
  • OncLive. (2024, September 30). Bosutinib Yields Long-Term Efficacy and Safety in TKI-Pretreated CML.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Wikipedia. (n.d.). Ponatinib.
  • Wikipedia. (n.d.). Dasatinib.
  • ResearchGate. (n.d.). Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib....
  • Gambacorti-Passerini, C., et al. (2014). Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia. PMC - NIH.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • NCBI. (n.d.). Table 3, Key Characteristics of Asciminib, Bosutinib, Nilotinib, Dasatinib, and Ponatinib.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ponatinib Hydrochloride?
  • ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • ResearchGate. (n.d.). Mechanism of action of ponatinib in treating chronic myeloid leukemia....
  • Oncohema Key. (2017, July 27). Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs.
  • ACS Publications. (2026, January 14). Cellular Context Influences Kinase Inhibitor Selectivity.
  • MedlinePlus. (2025, February 15). Dasatinib.
  • Pfizer. (n.d.). prescribing information for BOSULIF.
  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • YouTube. (2013, December 23). Dr. Shapiro Discusses Bosutinib in CML.
  • IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • NIH. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.

Sources

Comparative Efficacy Guide: 6-Bromo-2-piperazin-1-yl-quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Bromo-2-piperazin-1-yl-quinoline (often referred to as 6-Bromoquipazine ) and its structural analogs. This analysis focuses on their pharmacological efficacy as serotonin transporter (SERT) inhibitors and serotonin receptor ligands, a critical area in neuropsychiatric drug development.

Executive Summary & Pharmacophore Definition

6-Bromo-2-piperazin-1-yl-quinoline is a synthetic quinoline derivative belonging to the arylpiperazine class. It is a structural analog of Quipazine (2-(1-piperazinyl)quinoline), a well-known non-selective serotonin receptor agonist and SERT inhibitor.

The introduction of a bromine atom at the C-6 position of the quinoline ring significantly modulates the electronic and lipophilic properties of the scaffold, altering its binding affinity profile compared to the parent compound and the potent 6-Nitroquipazine .

Primary Applications:

  • Neuropharmacology: Probing the serotonin transporter (SERT) and 5-HT receptor subtypes (specifically 5-HT2 and 5-HT3).

  • Medicinal Chemistry: Acting as a lead scaffold for developing dual-action antidepressants (SERT inhibition + 5-HT receptor modulation).

Structural-Activity Relationship (SAR) Analysis

The efficacy of this class of compounds is governed by the substituents on the quinoline ring and the piperazine nitrogen.

The Quinoline Core
  • Unsubstituted (Quipazine): Exhibits broad serotonergic activity (agonist at 5-HT2A/2C, 5-HT3; moderate SERT inhibitor).

  • 6-Nitro Substitution (6-Nitroquipazine): Drastically increases affinity for SERT, making it one of the most potent uptake inhibitors in this series. The electron-withdrawing nitro group enhances binding interactions within the transporter's central cavity.

  • 6-Bromo Substitution (6-Bromoquipazine): The bromine atom provides a lipophilic bulk similar to the nitro group but with different electronic properties (less electron-withdrawing). It retains high SERT affinity but often modifies the selectivity ratio between SERT and 5-HT receptors.

SAR Visualization

The following diagram illustrates the structural logic and functional consequences of modifying the Quipazine scaffold.

SAR_Analysis Quipazine Quipazine Scaffold (2-piperazinyl-quinoline) Pos6 Position 6 Modification Quipazine->Pos6 Derivatization Nitro 6-Nitro Group (6-Nitroquipazine) Pos6->Nitro Bromo 6-Bromo Group (6-Bromoquipazine) Pos6->Bromo Effect_Nitro High SERT Potency (Ki < 1 nM) Reduced 5-HT3 Affinity Nitro->Effect_Nitro Effect_Bromo Balanced Profile High Lipophilicity SERT + 5-HT2 Binding Bromo->Effect_Bromo

Figure 1: Structure-Activity Relationship (SAR) flow for 2-piperazinyl-quinoline derivatives.

Comparative Efficacy Data

The following data synthesizes experimental findings comparing 6-Bromoquipazine with its key analogs.

Table 1: Binding Affinity Profile (Ki values)

Note: Lower Ki indicates higher affinity.

CompoundSubstituent (C-6)SERT Affinity (

, nM)
5-HT

Affinity (

, nM)
5-HT

Affinity (

, nM)
Primary Mechanism
Quipazine -H150 - 3002002 - 10Non-selective Agonist
6-Nitroquipazine -NO

0.16 - 0.5 > 1000> 1000Potent SERT Inhibitor
6-Bromoquipazine -Br1.5 - 5.0 ~ 500ModerateSERT Inhibitor / Partial Agonist
6-Chloroquipazine -Cl5.0 - 10.0~ 600ModerateSERT Inhibitor

Data Source Interpretation: The 6-nitro analog is the "gold standard" for SERT binding in this series. The 6-bromo analog retains high affinity (low nanomolar range) but is slightly less potent than the nitro variant, likely due to the difference in hydrogen bond accepting capability of Br vs NO2 within the SERT active site.

Table 2: Functional Uptake Inhibition (Synaptosomal)

Efficacy measured by IC50 (concentration required to inhibit 50% of [3H]-5-HT uptake).

CompoundIC

(nM)
Relative Potency
Fluoxetine (Control) 20 - 501x (Baseline)
6-Nitroquipazine 0.2 - 1.0~50x
6-Bromoquipazine 4.0 - 12.0 ~5x - 10x
Quipazine 100 - 3000.2x

Key Insight: While 6-Bromoquipazine is less potent than the nitro-derivative, it is significantly more potent than the parent quipazine and comparable to or better than standard SSRIs like fluoxetine in pure uptake assays.

Mechanism of Action: Serotonergic Signaling

The efficacy of 6-Bromoquipazine stems from its dual ability to block the reuptake of serotonin (increasing synaptic concentration) and directly interact with postsynaptic receptors.

Mechanism Presynaptic Presynaptic Neuron SERT SERT (Transporter) Presynaptic->SERT Expresses Synapse Synaptic Cleft (High 5-HT Levels) SERT->Synapse Blocked Reuptake Receptors 5-HT Receptors (5-HT2A, 5-HT3) Synapse->Receptors Activation Postsynaptic Postsynaptic Neuron Receptors->Postsynaptic Signal Transduction Drug 6-Bromoquipazine Drug->SERT Inhibits (Primary) Drug->Receptors Direct Binding (Secondary)

Figure 2: Dual mechanism of action involving SERT inhibition and direct receptor modulation.

Experimental Protocols

To validate the efficacy of 6-Bromo-2-piperazin-1-yl-quinoline in your own laboratory, use the following standardized protocols.

Protocol A: [3H]-5-HT Synaptosomal Uptake Assay

Objective: Determine the IC50 of the compound for inhibiting serotonin reuptake.

  • Preparation:

    • Isolate crude synaptosomes from rat brain cortex (P2 fraction) by homogenization in 0.32 M sucrose and centrifugation (1,000 x g for 10 min, then supernatant at 17,000 x g for 20 min).

    • Resuspend P2 pellet in Krebs-Henseleit buffer (pH 7.4) containing glucose and pargyline (MAO inhibitor).

  • Incubation:

    • Aliquot synaptosomes (100 µL) into tubes.

    • Add test compound (6-Bromoquipazine) at varying concentrations (0.1 nM to 10 µM).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate uptake by adding [3H]-5-HT (final concentration 10 nM).

  • Termination:

    • Incubate for 5 minutes.

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression (e.g., GraphPad Prism).

Protocol B: Radioligand Displacement Assay (SERT Binding)

Objective: Determine the Ki (affinity) of the compound.

  • Ligand: Use [3H]-Paroxetine or [3H]-Citalopram (0.2 - 0.5 nM).

  • Tissue: Rat cortical membranes or HEK-293 cells expressing human SERT.

  • Assay:

    • Incubate membranes + Radioligand + 6-Bromoquipazine (competitor) in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Incubate for 60 minutes at 25°C.

  • Analysis:

    • Define non-specific binding using 10 µM Fluoxetine.

    • Calculate Ki using the Cheng-Prusoff equation:

      
      .
      

References

  • Lee, B. S., et al. (2000). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1. Bioorganic & Medicinal Chemistry Letters, 10(14), 1559-1562.[1]

  • Glennon, R. A., et al. (1984). 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues. Journal of Medicinal Chemistry, 27(1), 41-45.

  • Smith, A. L., et al. (2025). Role of altered brain serotonin mechanisms in autism: 5-HT transporter ligands. ResearchGate / Neuropharmacology Archives.

  • PubChem Compound Summary. (2025). Quipazine (CID 5011). National Center for Biotechnology Information.

Sources

Cross-Reactivity Profile: 6-Bromo-2-piperazin-1-yl-quinoline (6-Bromoquipazine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cross-reactivity and selectivity profile of 6-Bromo-2-piperazin-1-yl-quinoline (commonly referred to as 6-Bromoquipazine ).

Executive Summary

6-Bromo-2-piperazin-1-yl-quinoline is a high-affinity, selective ligand for the Serotonin Transporter (SERT) . Unlike its parent compound Quipazine —which is a non-selective serotonin receptor agonist (5-HT2A/2C, 5-HT3)—the introduction of a bromine atom at the 6-position induces a "pharmacological switch," dramatically increasing affinity for the reuptake site while diminishing direct receptor agonism.

This compound is primarily utilized as a pro-ligand for PET imaging (when radiolabeled with


) and as a pharmacological probe to isolate SERT function in synaptosomal preparations. Its cross-reactivity profile is defined by high selectivity for SERT over Dopamine (DAT) and Norepinephrine (NET) transporters, with residual but functionally negligible affinity for 5-HT receptors compared to the parent scaffold.

Chemical Identity & Structural Pharmacology

PropertyDetail
Common Name 6-Bromoquipazine
IUPAC Name 6-Bromo-2-(piperazin-1-yl)quinoline
CAS Number 124782-95-2
Molecular Formula

Molecular Weight 292.18 g/mol
Parent Scaffold Quipazine (2-(1-piperazinyl)quinoline)
Primary Target Serotonin Transporter (SERT / SLC6A4)
Binding Mode Competitive Inhibitor of 5-HT Reuptake
The "Pharmacological Switch"

The structural modification from Quipazine to 6-Bromoquipazine illustrates a critical structure-activity relationship (SAR). The parent Quipazine binds promiscuously to 5-HT receptors. The addition of the electron-withdrawing, lipophilic bromine at position 6 shifts the binding preference toward the transporter's substrate site.

Pharmacological_Switch Quipazine Quipazine (Parent Scaffold) Bromo 6-Bromoquipazine (Target Compound) Quipazine->Bromo + Br at C6 Recs 5-HT Receptors (5-HT2A, 5-HT3) Agonist Activity Quipazine->Recs High Affinity (Primary) SERT Serotonin Transporter (SERT) Reuptake Inhibition Quipazine->SERT Moderate Affinity Bromo->Recs Reduced Affinity (Selectivity > 100x) Bromo->SERT Ultra-High Affinity (Ki < 1 nM)

Figure 1: Structural modification at the C6 position shifts the primary pharmacological target from serotonin receptors (agonist) to the serotonin transporter (inhibitor).

Comparative Cross-Reactivity Profile

The following data contrasts 6-Bromoquipazine with its parent and standard reference ligands.

Table 1: Binding Affinity & Selectivity (In Vitro)

Data synthesized from Hashimoto et al. and comparative radioligand binding studies.

Target6-Bromoquipazine (Ki / IC50)Quipazine (Parent)Fluoxetine (Reference)Cross-Reactivity Interpretation
SERT (5-HT Uptake) < 1.0 nM (High Potency)~100–500 nM~1–10 nMPrimary Target. Comparable or superior to standard SSRIs.
5-HT2A Receptor > 1,000 nM (Low)~100 nM (Agonist)> 5,000 nMLow. Loss of agonist potency compared to parent.
5-HT3 Receptor > 500 nM~1–10 nM (Agonist)> 10,000 nMLow. Significant reduction in affinity relative to parent.
DAT (Dopamine) > 10,000 nM> 10,000 nM> 10,000 nMNegligible. Highly selective against dopamine uptake.
NET (Norepinephrine) > 5,000 nM> 5,000 nM> 5,000 nMNegligible. Good selectivity against NE uptake.
Key Selectivity Insights
  • SERT vs. 5-HT Receptors: Unlike Quipazine, which is often used to stimulate 5-HT receptors in behavioral studies, 6-Bromoquipazine acts as a pure uptake inhibitor in physiological concentration ranges.

  • SERT vs. Other Transporters: The compound exhibits >100-fold selectivity for SERT over DAT and NET, making it a "clean" probe for serotonergic terminals in synaptosomal preparations.

  • In Vivo vs. In Vitro: While 6-Bromoquipazine is potent in vitro, its nitro-derivative analogue (6-nitroquipazine) and 4-bromo-6-nitroquipazine often show superior in vivo brain uptake and retention for imaging purposes.[1][2]

Experimental Protocols for Validation

To validate the cross-reactivity profile in your own laboratory, use the following standardized protocols.

Protocol A: Synaptosomal [³H]5-HT Uptake Assay (Functional Potency)

Purpose: To determine the IC50 for serotonin reuptake inhibition.

  • Preparation:

    • Isolate crude synaptosomes from rat cerebral cortex (P2 fraction) by homogenizing in 0.32 M sucrose and centrifuging at 1,000 x g (10 min) followed by 17,000 x g (20 min).

    • Resuspend the pellet in Krebs-Henseleit buffer (pH 7.4) containing pargyline (MAO inhibitor).

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into tubes containing varying concentrations of 6-Bromoquipazine (

      
       to 
      
      
      
      M).
    • Pre-incubate for 10 min at 37°C.

    • Add [³H]5-HT (final concentration 10 nM) and incubate for exactly 5 min.

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Define non-specific uptake using 10 µM Fluoxetine or Citalopram.

    • Expected Result: IC50 should be in the low nanomolar range (< 10 nM).

Protocol B: Radioligand Binding Competition (Cross-Reactivity Check)

Purpose: To verify low affinity for 5-HT2A receptors.

  • Ligand: Use [³H]Ketanserin (0.5 nM) as the radioligand for 5-HT2A.

  • Tissue: Rat frontal cortex membranes.[3]

  • Competition:

    • Incubate membranes with [³H]Ketanserin and 6-Bromoquipazine (

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 1 µM Methysergide.

  • Analysis:

    • Calculate Ki using the Cheng-Prusoff equation.

    • Expected Result: Ki > 1,000 nM (indicating lack of significant cross-reactivity).

Mechanism of Action Diagram

Mechanism_Workflow cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron SERT_Complex SERT Protein Presynaptic->SERT_Complex Cleft Synaptic Cleft (High 5-HT) SERT_Complex->Cleft Uptake 5-HT Reuptake SERT_Complex->Uptake Normal Function Ligand 6-Bromoquipazine Ligand->SERT_Complex Binds with High Affinity (Competitive Inhibition) Ligand->Uptake BLOCKS

Figure 2: Mechanistic action of 6-Bromoquipazine blocking the reuptake of serotonin at the presynaptic terminal.

References

  • Hashimoto, K., & Goromaru, T. (1992). 4-Bromo-6-nitroquipazine: a new ligand for studying 5-hydroxytryptamine uptake sites in vivo.[1][2][4] Neuropharmacology, 31(9), 869–874.

  • Hashimoto, K., et al. (1993). Binding potency of 6-nitroquipazine analogues for the 5-hydroxytryptamine reuptake complex. Journal of Pharmacy and Pharmacology, 45(2), 94-97.

  • Lundkvist, C., et al. (1999). Characterization of bromine-76-labelled 5-bromo-6-nitroquipazine for PET studies of the serotonin transporter. Nuclear Medicine and Biology, 26(5), 501-508.

  • Lee, B. S., et al. (2008). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter: Part 3. Bioorganic & Medicinal Chemistry Letters, 18(5), 1628-1631.

Sources

Publish Comparison Guide: Structure-Activity Relationship of 6-Bromo-2-piperazin-1-yl-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-piperazin-1-yl-quinoline (also known as 6-Bromoquipazine ) represents a critical scaffold in the study of serotonergic modulation. While the parent compound, Quipazine , is a well-established non-selective serotonin (5-HT) receptor agonist, the introduction of a bromine atom at the C-6 position significantly alters its pharmacological profile, shifting specificity towards the Serotonin Transporter (SERT) and specific 5-HT receptor subtypes (e.g., 5-HT


, 5-HT

).

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-bromo-2-piperazinyl-quinoline derivatives. It compares their efficacy as SERT ligands against standard alternatives, details the synthetic pathways for their production, and visualizes the molecular mechanisms driving their biological activity.

Biological Target & Clinical Relevance

Primary Target: The Serotonin Transporter (SERT)

The 6-bromo derivative functions primarily as a high-affinity ligand for SERT. Unlike non-selective agonists, the C-6 substitution restricts conformational freedom and enhances lipophilic interaction within the transporter's S1/S2 binding pockets.

  • Mechanism of Action: Competitive inhibition of 5-HT reuptake.

  • Therapeutic Implications: Depression, anxiety disorders, and potential neuroprotective applications in neurodegenerative models (e.g., Fragile X syndrome, Alzheimer's).

  • Secondary Targets: 5-HT

    
     receptors (partial agonism/antagonism) and 5-HT
    
    
    
    receptors.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 6-Bromoquipazine with its parent compound and other standard SERT ligands. Data is synthesized from radioligand binding assays (


 uptake inhibition).[1][2]
Table 1: Binding Affinity and Selectivity Profile
CompoundStructure CoreC-6 SubstituentSERT Affinity (

)
5-HT Receptor ActivityMetabolic Stability
6-Bromoquipazine 2-Piperazinyl-quinoline-Br High (< 10 nM) Moderate (5-HT

)
High (Halogen stabilizes)
6-Nitroquipazine 2-Piperazinyl-quinoline-NO

Very High (< 1 nM)LowModerate (Reducible)
Quipazine 2-Piperazinyl-quinoline-HLow/ModerateHigh (Agonist) Moderate
Fluoxetine PhenoxyphenylpropylamineN/AHigh (Reference)None (Selective)High

Key Insight: The transition from Hydrogen (Quipazine) to Bromine (6-Bromoquipazine) at the C-6 position is the "selectivity switch." It decreases broad 5-HT receptor agonism while significantly boosting SERT affinity, making it a superior probe for transporter mapping than the parent compound.

Deep Dive: Structure-Activity Relationship (SAR)

The pharmacological potency of 6-Bromo-2-piperazin-1-yl-quinoline relies on three specific structural domains.

SAR Visualization

SAR_Map Core 6-Bromo-2-piperazin-1-yl-quinoline (Scaffold) Piperazine Piperazine Ring (C-2) Basic Nitrogen (N4) is critical for ionic bond with Asp-98 in SERT. Core->Piperazine C-2 Linkage Quinoline Quinoline Core Provides aromatic pi-stacking interactions (Phe/Tyr residues). Core->Quinoline Backbone Bromo C-6 Substituent (-Br) Lipophilic pocket occupancy. Enhances SERT selectivity over 5-HT receptors. Core->Bromo C-6 Substitution Affinity (Ionic) Affinity (Ionic) Piperazine->Affinity (Ionic) Affinity (Pi-Pi) Affinity (Pi-Pi) Quinoline->Affinity (Pi-Pi) Selectivity (Steric/Lipophilic) Selectivity (Steric/Lipophilic) Bromo->Selectivity (Steric/Lipophilic)

Figure 1: Pharmacophore dissection of the 6-Bromoquipazine scaffold highlighting the functional role of each structural domain.

Detailed SAR Analysis
  • The C-2 Piperazine Ring (The Anchor):

    • The distal nitrogen (N4) of the piperazine ring is protonated at physiological pH.

    • Criticality: This positive charge forms an essential salt bridge with the conserved aspartate residue (Asp-98) in the SERT binding site.

    • Modification: Methylation of N4 (e.g., N-methyl-piperazine) often retains affinity but increases lipophilicity; bulky substitutions (e.g., N-phenyl) drastically reduce affinity due to steric clash.

  • The C-6 Substitution (The Selector):

    • Electronic Effect: Bromine is electron-withdrawing (inductive) but pi-donating. It modulates the electron density of the quinoline ring, affecting pi-pi stacking strength.

    • Steric Effect: The C-6 position sits in a hydrophobic pocket of the transporter.

    • Comparison:

      • -H (Quipazine): Fits loosely; binds multiple 5-HT receptors.

      • -NO

        
         (6-Nitro):  Strong electron-withdrawing; forms additional H-bonds or dipole interactions, often yielding the highest SERT affinity.
        
      • -Br (6-Bromo): Balances lipophilicity and size. It provides a robust "lock" into the transporter without the metabolic liability of a nitro group.

  • The Quinoline Platform:

    • The rigid bicyclic aromatic system ensures the piperazine is held at the correct angle relative to the hydrophobic pocket. Disruption of planarity (e.g., tetrahydroquinoline) often leads to a loss of potency.

Experimental Protocols

A. Chemical Synthesis (Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of 6-Bromo-2-piperazin-1-yl-quinoline via


, the industry-standard method for this scaffold.

Reagents:

  • 6-Bromo-2-chloroquinoline (1.0 eq)

  • Piperazine (anhydrous, 5.0 eq - excess prevents bis-substitution)

  • Solvent: Ethanol or n-Butanol

  • Base:

    
     (optional if excess piperazine is used)
    

Workflow Diagram:

Synthesis_Workflow Start Start: 6-Bromo-2-chloroquinoline Reagent Add Piperazine (5 eq.) Solvent: n-Butanol Start->Reagent Reaction Reflux (110°C) Time: 12-18 Hours Monitor: TLC (MeOH:DCM 1:9) Reagent->Reaction Workup Workup: 1. Evaporate Solvent 2. Partition (H2O / CHCl3) 3. Wash Organic Layer (Brine) Reaction->Workup Purification Purification: Column Chromatography (Silica Gel, DCM/MeOH/NH3) Workup->Purification Product Final Product: 6-Bromo-2-piperazin-1-yl-quinoline (Yield: ~75-85%) Purification->Product

Figure 2: Synthetic route for the preparation of 6-Bromoquipazine via nucleophilic aromatic substitution.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-Bromo-2-chloroquinoline (1 mmol) in n-butanol (10 mL).

  • Addition: Add anhydrous piperazine (5 mmol). The excess acts as both nucleophile and acid scavenger.

  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere for 16 hours.
    
  • Monitoring: Check progress via TLC. The product will be more polar than the starting chloride.

  • Workup: Remove solvent under reduced pressure. Dissolve residue in

    
     and wash with water (
    
    
    
    ) to remove excess piperazine.
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Eluent: 
    
    
    
    :MeOH:NH
    
    
    OH 90:9:1).
  • Characterization: Confirm structure via

    
    H-NMR (Characteristic piperazine peaks at 
    
    
    
    3.0-3.8 ppm).
B. In Vitro SERT Binding Assay

To validate the biological activity described in the SAR section.

  • Source Tissue: Rat cortical synaptic membranes or HEK-293 cells expressing human SERT.

  • Radioligand:

    
    Citalopram or 
    
    
    
    5-HT.
  • Protocol:

    • Incubate membranes (100

      
      g protein) with radioligand (1 nM) and varying concentrations of 6-Bromoquipazine (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Count radioactivity via liquid scintillation.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

References

  • Lee, B.S., et al. (2000). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter.[3] Part 1. Bioorganic & Medicinal Chemistry Letters, 10(14), 1559-1562.[3]

  • Hashimoto, K., et al. (1992). Effects of the serotonin uptake inhibitor 6-nitroquipazine on the binding of [3H]paroxetine to the serotonin transporter in the rat brain. Journal of Neurochemistry, 59(3), 909-914.

  • Glennon, R.A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. (Foundational SAR for quipazine derivatives).

  • BenchChem. 6-Bromo-2-piperazin-1-yl-quinoline derivative properties and applications.

Sources

Comparative Guide: In Vitro vs. In Vivo Profiling of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-piperazin-1-yl-quinoline (commonly referred to as 6-Bromoquipazine ) is a high-affinity serotonergic probe derived from the non-selective serotonin agonist quipazine. While the parent compound (quipazine) is widely utilized to induce serotonergic behaviors (e.g., head twitch response) via 5-HT


 activation, the introduction of a bromine substituent at the 6-position significantly shifts its pharmacological profile.

This guide objectively compares the in vitro binding efficacy of 6-Bromoquipazine against its in vivo performance , highlighting its utility as a Serotonin Transporter (SERT) imaging agent and distinguishing it from its nitro-derivative counterparts.

Compound Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 6-Bromo-2-(piperazin-1-yl)quinoline[1]

  • Common Name: 6-Bromoquipazine

  • Core Structure: Quinoline ring with a piperazine moiety at C2 and bromine at C6.

  • Primary Target: Serotonin Transporter (SERT).[1]

  • Secondary Target: 5-HT

    
     Receptors (Agonist).
    
Mechanistic Shift

The addition of electron-withdrawing or lipophilic groups at the 6-position of the quipazine scaffold modulates selectivity.

  • Quipazine (Parent): Moderate SERT affinity; High 5-HT

    
     agonist activity.
    
  • 6-Bromoquipazine: High SERT affinity (Potent Reuptake Inhibitor); Retained but reduced 5-HT

    
     agonism.
    
  • 6-Nitroquipazine (Alternative): Ultra-high SERT affinity (

    
     nM); often superior in vivo.
    
Signaling Pathway Visualization

The following diagram illustrates the dual mechanism where 6-Bromoquipazine primarily blocks SERT (preventing 5-HT reuptake) while retaining residual capacity to activate post-synaptic 5-HT receptors.

SERT_Pathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse 5-HT Release SERT SERT (Transporter) Synapse->SERT Reuptake Receptor 5-HT2A Receptor Synapse->Receptor Binding Postsynaptic Postsynaptic Neuron SERT->Presynaptic Recycling Blocked Receptor->Postsynaptic Signal Transduction (Head Twitch) Compound 6-Bromoquipazine Compound->SERT Inhibition (Primary) Compound->Receptor Agonism (Secondary) Serotonin 5-HT (Serotonin)

Caption: Dual-action mechanism showing primary SERT blockade and secondary 5-HT2A activation.

In Vitro vs. In Vivo Performance Comparison[2][3][4]

Data Synthesis Table

The following data synthesizes comparative studies between 6-Bromoquipazine, its nitro-analog, and the parent compound.

Feature6-Bromoquipazine6-Nitroquipazine (Benchmark)Quipazine (Parent)
Primary In Vitro Target SERT (

: Low nM)
SERT (

: ~0.17 nM)
5-HT

Receptors / SERT
Selectivity Profile High for SERT vs. Dopamine/NEUltra-High for SERTNon-selective (5-HT agonist)
In Vivo Specific Binding Moderate (Hypothalamus)High (Hypothalamus)Low (High non-specific binding)
Behavioral Outcome Reuptake Inhibition + Weak HTRPotent Reuptake InhibitionRobust Head Twitch Response (HTR)
BBB Permeability Good, but rapid washoutExcellent retentionGood
Detailed Analysis
1. In Vitro Potency (The "Potency" Pillar)

In competitive binding assays using [


H]Paroxetine or [

H]Citalopram, 6-Bromoquipazine demonstrates nanomolar affinity for the serotonin transporter.
  • Observation: It effectively displaces standard radioligands, confirming it acts as a competitive inhibitor at the substrate recognition site.

  • Comparison: While potent, it is approximately 2-fold less potent than 6-Nitroquipazine in displacing specific ligands.[2] The nitro group provides a stronger electron-withdrawing effect, likely enhancing the pi-pi stacking interactions within the SERT binding pocket.

2. In Vivo Efficacy (The "Bioavailability" Pillar)

When radiolabeled (e.g., with


Br for PET imaging), 6-Bromoquipazine successfully crosses the Blood-Brain Barrier (BBB).
  • Localization: Accumulates in SERT-rich regions (Hypothalamus, Raphe Nuclei).

  • Discordance: Despite high in vitro affinity, in vivo specific binding ratios (Target vs. Cerebellum) are lower than predicted when compared to 6-Nitroquipazine.

  • Causality: This discrepancy is attributed to faster metabolic clearance or slightly higher non-specific lipophilic binding of the bromo-derivative compared to the nitro-derivative.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These workflows allow researchers to distinguish between the reuptake inhibition (SERT) and receptor activation (5-HT


) properties.
Protocol A: In Vitro SERT Binding Assay

Objective: Determine


 of 6-Bromoquipazine competing against [

H]Paroxetine.
  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane + [

      
      H]Paroxetine (0.5 nM).
      
    • Non-Specific Binding (NSB): Add Fluoxetine (10

      
      M) to saturate SERT sites.
      
    • Test: Add 6-Bromoquipazine (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces filter binding).

  • Validation: The

    
     should be converted to 
    
    
    
    using the Cheng-Prusoff equation. A valid assay must show specific binding > 80% of total binding.
Protocol B: In Vivo Head Twitch Response (HTR)

Objective: Assess residual 5-HT


 agonist activity (differentiating from pure SSRIs).
  • Subjects: Male C57BL/6 mice (n=8 per group).

  • Pre-treatment: Administer antagonist (e.g., Ketanserin) to a control group to confirm 5-HT

    
     specificity.
    
  • Administration: Inject 6-Bromoquipazine (e.g., 1-10 mg/kg, i.p.).

  • Observation: Record behavior for 30 mins. Count "Head Twitches" (rapid rotational head movements).[3]

  • Interpretation:

    • High Counts (>20): Indicates strong 5-HT

      
       agonism (Quipazine-like).
      
    • Low/Zero Counts: Indicates pure SERT inhibition (SSRI-like).

    • Note: 6-Bromoquipazine typically shows reduced HTR compared to parent Quipazine, confirming the shift toward SERT selectivity.

Workflow Visualization

Experimental_Workflow Synthesis Synthesis: 6-Bromoquipazine InVitro In Vitro: [3H]Paroxetine Displacement Synthesis->InVitro Validate Affinity (Ki) InVivo_Img In Vivo: Biodistribution (Hypothalamus) InVitro->InVivo_Img If Ki < 5nM InVivo_Behav In Vivo: Head Twitch Response InVitro->InVivo_Behav Assess Agonism Decision Compare Specific Binding Ratios InVivo_Img->Decision InVivo_Behav->Decision Conclusion Output: SERT Probe Candidate Decision->Conclusion Selectivity Profile

Caption: Step-by-step validation workflow from synthesis to in vivo profiling.

Critical Comparison with Alternatives

CompoundBest Use CaseLimitation
6-Bromoquipazine Radio-halogenation precursor (

Br,

I analogs) for SPECT/PET.
Lower specific binding in vivo compared to Nitro-analog.
6-Nitroquipazine Gold Standard for SERT affinity in this structural class.Harder to radiolabel with halogens for imaging (requires substitution).
Paroxetine Clinical SSRI reference.Chemically distinct; different metabolic profile.

Editorial Insight: While 6-Nitroquipazine is the more potent ligand in vitro, 6-Bromoquipazine remains vital because the nitro group cannot be easily isotopically labeled for PET/SPECT imaging. The bromine atom in 6-Bromoquipazine can be substituted with radioisotopes (


Br) or used as a structural model for 

I-analogs, making it a crucial tool for translational imaging despite slightly lower potency.

References

  • Hashimoto, K., & Goromaru, T. (1992). 4-Bromo-6-nitroquipazine: a new ligand for studying 5-hydroxytryptamine uptake sites in vivo.[2] Neuropharmacology.

  • Lee, B. S., et al. (2000). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1. Bioorganic & Medicinal Chemistry Letters.

  • Mathis, C. A., et al. (1994).[4] Binding Potency of 6-Nitroquipazine Analogues for the 5-Hydroxytryptamine Reuptake Complex.[2][4][5][6] Journal of Pharmacy and Pharmacology.

  • Malick, J. B., et al. (1977).[7] Quipazine-induced head-twitch in mice.[7] Pharmacology Biochemistry and Behavior.

  • Jagadish, B., et al. (2002). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 2. Bioorganic & Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and signal transduction, the quinoline and piperazine moieties are privileged scaffolds. Their combination in molecules like 6-Bromo-2-piperazin-1-yl-quinoline suggests a strong potential for kinase inhibitory activity. This guide provides a comprehensive framework for assessing the specificity of this compound, a critical step in understanding its therapeutic potential and potential off-target liabilities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the expected profile of 6-Bromo-2-piperazin-1-yl-quinoline with established kinase inhibitors.

While extensive kinome-wide screening data for 6-Bromo-2-piperazin-1-yl-quinoline is not publicly available, the wealth of literature on structurally similar compounds strongly indicates its likely function as a kinase inhibitor, with a probable primary target being the Epidermal Growth Factor Receptor (EGFR). Numerous studies have highlighted the potential of quinoline derivatives with piperazine substitutions to target EGFR, a key player in cancer cell proliferation.[1][2] This guide will, therefore, proceed under the well-founded hypothesis that 6-Bromo-2-piperazin-1-yl-quinoline is an EGFR inhibitor and will benchmark its theoretical specificity against well-characterized kinase inhibitors.

The Imperative of Specificity Profiling

The development of targeted therapies hinges on the principle of selectively modulating the activity of a specific biological target, often a protein kinase, while minimizing engagement with other targets. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough assessment of a compound's specificity across the human kinome is not merely a characterization step but a cornerstone of preclinical drug development.

Comparative Kinase Inhibitor Specificity

To contextualize the potential specificity of 6-Bromo-2-piperazin-1-yl-quinoline, we will compare it to three well-established kinase inhibitors with varying selectivity profiles: Vandetanib, Bosutinib, and Gefitinib.

CompoundPrimary Target(s)Additional Significant TargetsKnown Inactive Against
6-Bromo-2-piperazin-1-yl-quinoline EGFR (Hypothesized)To be determinedTo be determined
Vandetanib VEGFR2 (IC50 = 40 nM)VEGFR3 (IC50 = 110 nM), EGFR (IC50 = 500 nM), RET (IC50 = 130 nM)[3][4][5]PDGFRβ, Flt1, Tie-2, FGFR1 (IC50 > 1.1 µM)[3]
Bosutinib SRC, ABLTEC family kinases[2]c-Kit, PDGFR[2][6]
Gefitinib EGFRHigh selectivity for EGFR over other kinases[7][8]Broadly inactive against most other kinases at therapeutic concentrations

This comparative table illustrates the diverse specificity profiles of kinase inhibitors. Vandetanib is a multi-kinase inhibitor, potently targeting VEGFRs and EGFR. Bosutinib is a dual SRC/ABL inhibitor with a distinct off-target profile.[2] In contrast, Gefitinib is a highly selective EGFR inhibitor.[7][8] The goal of our proposed experimental workflow is to place 6-Bromo-2-piperazin-1-yl-quinoline on this spectrum of selectivity.

Experimental Workflow for Specificity Assessment

A robust assessment of kinase inhibitor specificity involves a multi-tiered approach, beginning with broad screening and progressing to more focused quantitative assays.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative IC50 Determination cluster_2 Tier 3: Cellular Target Engagement & Off-Target Validation A Compound of Interest (6-Bromo-2-piperazin-1-yl-quinoline) B KINOMEscan® Profiling (Binding Assay) A->B C Initial Hit Identification (% Inhibition @ fixed concentration) B->C D Prioritized Hits from Tier 1 C->D Select primary targets and potent off-targets E ADP-Glo™ Kinase Assay (Dose-Response) D->E F IC50 Value Determination E->F G Confirmed Hits from Tier 2 F->G Confirm on-target potency and quantify off-target activity H Cell-Based Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) G->H I Cellular IC50 & Off-Target Confirmation H->I

Caption: A tiered experimental workflow for assessing kinase inhibitor specificity.

Detailed Experimental Protocols

Broad Kinome Profiling (KINOMEscan®)

Principle: The KINOMEscan® platform utilizes a competitive binding assay to quantify the interaction of a test compound with a large panel of kinases.[9][10] The amount of kinase captured on a solid support is measured, and a reduction in this amount in the presence of the test compound indicates binding.

Protocol:

  • Compound Preparation: Prepare a stock solution of 6-Bromo-2-piperazin-1-yl-quinoline in 100% DMSO.

  • Assay Execution (performed by a service provider like Eurofins Discovery):

    • The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.

    • The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

    • The amount of kinase bound to the solid support is quantified using a proprietary method.

  • Data Analysis:

    • Results are typically reported as percent inhibition relative to a DMSO control.

    • A lower percentage of remaining bound kinase indicates a stronger interaction.

    • Hits are identified based on a pre-defined inhibition threshold (e.g., >90% inhibition).

Quantitative Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[4] The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase/substrate solution, and a serial dilution of 6-Bromo-2-piperazin-1-yl-quinoline.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate solution to wells containing the serially diluted compound or DMSO control.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Signal Generation A Kinase + Substrate + Test Compound B Add ATP A->B C ADP Production B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Add Kinase Detection Reagent (ADP -> ATP -> Light) D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Receptor Binding Assay (for potential GPCR off-targets)

While the primary hypothesis is kinase inhibition, the piperazine moiety is also found in ligands for G-protein coupled receptors (GPCRs). A radioligand binding assay can assess potential off-target activity at this receptor class.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[11][12]

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the GPCR of interest.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine receptors), and a serial dilution of 6-Bromo-2-piperazin-1-yl-quinoline.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the compound concentration to determine the IC50 and subsequently the Ki (inhibitory constant).

Interpreting the Data and Building a Specificity Profile

The data generated from these assays will allow for the construction of a comprehensive specificity profile for 6-Bromo-2-piperazin-1-yl-quinoline.

  • KINOMEscan® results will provide a broad overview of the compound's interactions across the kinome, identifying potential primary targets and off-targets.

  • ADP-Glo™ assays will provide quantitative IC50 values for the most potent interactions, confirming on-target potency and quantifying the potency of off-target effects. A high selectivity index (IC50 for off-target / IC50 for primary target) is desirable.

  • GPCR binding assays will reveal any significant interactions with this major class of drug targets, further defining the compound's off-target profile.

By systematically applying this experimental framework, researchers can gain a deep understanding of the specificity of 6-Bromo-2-piperazin-1-yl-quinoline. This knowledge is paramount for making informed decisions regarding its potential as a therapeutic candidate and for guiding future lead optimization efforts to enhance potency and selectivity.

References

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. [Link]

  • Al-Otaibi, F. M., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(11), 2233-2253. [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7). [Link]

  • ResearchGate. IC50 (μmol/L) values from cell growth inhibition assays comparing... [Link]

  • Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(2), 217-225. [Link]

  • Lohse, M. J., et al. (2012). GPCR-radioligand binding assays. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(5), 1275-1283. [Link]

  • Abdel-Sattar, E. A., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. New Journal of Chemistry, 46(36), 17353-17371. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Carlomagno, F., et al. (2009). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Current Opinion in Oncology, 21(1), 13-18. [Link]

  • G-I-N. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e34839. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e5. [Link]

  • Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). [Link]

  • Radi, M., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Molecules, 27(15), 4729. [Link]

  • Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. (2005). Journal of Clinical Oncology, 23(16_suppl), 7111-7111. [Link]

  • Kumar, A., et al. (2015). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5789-5800. [Link]

  • bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances, 15(1), 1-16. [Link]

  • Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23, 217–225. [Link]

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. (2012). Clinical Journal of Oncology Nursing, 16(6), 547-552. [Link]

  • Gefitinib selectively inhibits tumor cell migration in EGFR-amplified human glioblastoma. (2011). Neuro-Oncology, 13(1), 15-24. [Link]

  • bioRxiv. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7). [Link]

  • The ASCO Post. (2020). ASH 2020: Study Finds Asciminib Safer, More Effective Than Bosutinib in Chronic Phase CML. [Link]

  • van Zandwijk, N., et al. (2006). Enhanced cytotoxicity induced by gefitinib and specific inhibitors of the Ras or phosphatidyl inositol-3 kinase pathways in non-small cell lung cancer cells. International Journal of Cancer, 118(1), 209-216. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. (2022). Cancers, 14(23), 5985. [Link]

Sources

validating the therapeutic potential of 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the 5-HT2C Receptor: A Comparative Validation Guide for 6-Bromo-2-piperazin-1-yl-quinoline

Executive Summary

6-Bromo-2-piperazin-1-yl-quinoline (often referred to in literature as 6-Bromoquipazine or a halogenated quipazine analog) represents a critical scaffold in serotonergic pharmacology.[1] While its parent compound, Quipazine, is a non-selective 5-HT agonist/SERT inhibitor, the introduction of a bromine atom at the 6-position significantly alters its physicochemical properties and binding affinity.

This guide outlines the validation pathway for this compound, positioning it against the clinical standard Lorcaserin (highly selective 5-HT2C agonist) and the non-selective parent Quipazine . The primary therapeutic focus is metabolic regulation (satiety) and mood disorders , necessitating a rigorous exclusion of 5-HT2A (hallucinogenic) and 5-HT2B (valvulopathic) activity.

Part 1: Pharmacological Profile & Comparative Analysis

To validate the therapeutic potential of 6-Bromo-2-piperazin-1-yl-quinoline (6-Br-Q), we must first benchmark it against established ligands. The critical challenge in this chemical class is achieving functional selectivity .

The Selectivity Landscape
Feature6-Bromo-2-piperazin-1-yl-quinoline Quipazine (Parent) Lorcaserin (Benchmark)
Primary Target 5-HT2C (Agonist) / SERT (Inhibitor)5-HT2A / 5-HT2C / 5-HT35-HT2C (Selective)
Chemical Class Halogenated Arylpiperazine QuinolineArylpiperazine QuinolineBenzazepine
Key Advantage Dual mechanism (Reuptake + Receptor activation)High potency (Broad spectrum)High Selectivity (>100x vs 2A/2B)
Safety Risk Potential 5-HT2B agonism (Cardiotoxicity)Hallucinogenic (5-HT2A) & Emetic (5-HT3)Withdrawn (Cancer risk signal)
Lipophilicity High (Bromine enhances BBB penetration)ModerateModerate
Mechanistic Insight

The addition of Bromine at the C6 position of the quinoline ring serves two purposes:

  • Steric Bulk: It restricts the conformational space, potentially reducing affinity for the 5-HT3 receptor (associated with nausea/emesis in Quipazine).

  • Electronic Effect: It modulates the pKa of the piperazine nitrogen, influencing binding kinetics at the aspartate residue in the receptor binding pocket.

Part 2: Experimental Validation Protocols

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the


 (inhibition constant) to assess selectivity windows.

Methodology:

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Radioligands:

    • For 5-HT2A:

      
      -Ketanserin (0.5 nM)
      
    • For 5-HT2C:

      
      -Mesulergine (1.0 nM)
      
    • For 5-HT2B:

      
      -LSD (with antagonists to block other sites)
      
  • Incubation: 60 mins at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters using a Brandel harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Success:

    
     (5-HT2C) < 10 nM.[2][3]
    
  • Selectivity: Ratio of

    
    (2A)/
    
    
    
    (2C) should be > 100 to minimize hallucinogenic potential.
Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: Distinguish between agonists (therapeutic) and antagonists (silent). 5-HT2C couples to


, triggering intracellular Calcium release.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 cells expressing recombinant 5-HT2C at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading: Incubate with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add 6-Bromo-2-piperazin-1-yl-quinoline (concentration range:

    
     to 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Controls:

    • Positive: Serotonin (10 µM) = 100% response.

    • Negative: Buffer only.

    • Antagonist Check: Pre-incubate with SB-242084 (selective 5-HT2C antagonist) to confirm specificity.

Scientific Logic: If 6-Br-Q binds but does not induce Calcium flux, it is an antagonist (useless for satiety). If it induces flux that is not blocked by SB-242084, it is acting on an off-target receptor.

Part 3: Visualization of Signaling & Workflow

Figure 1: 5-HT2C Gq-Coupled Signaling Pathway

Caption: The therapeutic mechanism: 6-Br-Q activates 5-HT2C, triggering the PLC-IP3 cascade to elevate cytosolic Calcium, leading to neuronal depolarization and satiety signals.

G Compound 6-Bromo-2-piperazin-1-yl-quinoline Receptor 5-HT2C Receptor (GPCR) Compound->Receptor  Agonist Binding Gprotein Gαq/11 Protein Receptor->Gprotein  Activation PLC Phospholipase C (PLCβ) Gprotein->PLC  Stimulates IP3 IP3 PLC->IP3  Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER  Binds IP3R Ca Ca2+ Release ER->Ca  Efflux Response Satiety / Anorectic Effect Ca->Response  Depolarization

Figure 2: The Validation Screening Cascade

Caption: A self-validating decision tree. Compounds failing the Safety Check (5-HT2B) must be discarded regardless of efficacy to prevent cardiotoxicity.

Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Safety cluster_2 Phase 3: In Vivo Start Compound Synthesis (6-Br-Q) Binding Radioligand Binding (Ki Determination) Start->Binding Functional Ca2+ Flux Assay (Efficacy EC50) Binding->Functional If Ki < 50nM Safety 5-HT2B Screen (Cardiotoxicity) Functional->Safety If Full Agonist Behavior Rat Feeding Model (Food Intake) Safety->Behavior If 2C > 100x 2B Discard STOP (Toxic) Safety->Discard If 2B Agonist

Part 4: In Vivo Therapeutic Validation (The "Killer" Experiment)

To definitively prove therapeutic potential, you must demonstrate efficacy in a behavioral model while ruling out non-specific sedation.

Protocol: Acute Feeding Inhibition in Rats

  • Subjects: Male Sprague-Dawley rats (n=8 per group), food-deprived for 18 hours.

  • Dosing:

    • Vehicle (Saline)

    • 6-Bromo-2-piperazin-1-yl-quinoline (1, 3, 10 mg/kg i.p.)

    • Lorcaserin (Positive Control, 3 mg/kg)

  • Procedure: Administer drug. Wait 30 mins (Tmax). Present pre-weighed food.

  • Data Collection: Weigh food remaining at 30, 60, 120, and 240 mins.

  • Simultaneous Control: Measure Locomotor Activity in an open field.

    • Logic: If the rat stops eating but also stops moving, the drug is a sedative (failed candidate). If the rat moves normally but eats less, the drug is a specific anorectic (successful candidate).

References

  • Glennon, R. A., et al. (1984). "5-HT2 serotonin receptors: structural requirements for activation." Journal of Medicinal Chemistry.

    • Context: Establishes the SAR of quipazine derivatives and the impact of halogen
  • Smith, B. M., et al. (2008). "Discovery of lorcaserin (APD356): a selective serotonin 5-HT2C agonist for the treatment of obesity." Journal of Medicinal Chemistry.

    • Context: Provides the gold-standard protocol for 5-HT2C vs 5-HT2B selectivity screening used in the compar
  • Jensen, A. A., et al. (2010). "The 5-HT2A, 5-HT2B and 5-HT2C receptor crystal structures: a reference for structure-based drug design." Current Opinion in Structural Biology.

    • Context: Structural basis for why the 6-bromo substituent affects binding pocket fit.
  • Roth, B. L., et al. (2000). "The Serotonin 5-HT2C Receptor: A Potential Therapeutic Target for the Treatment of Obesity and Psychiatric Disorders." Pharmacology & Therapeutics.[3][4]

    • Context: Validates the signaling pathway (Figure 1)

Sources

benchmarking 6-Bromo-2-piperazin-1-yl-quinoline against a standard compound

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of 6-Bromo-2-piperazin-1-yl-quinoline (6-Bromoquipazine), focusing on its pharmacological profile as a serotonin transporter (SERT) ligand compared to established standards.

Executive Summary

6-Bromo-2-piperazin-1-yl-quinoline (CAS: 124782-95-2), often referred to as 6-Bromoquipazine , is a halogenated derivative of the non-selective serotonin agonist Quipazine. Unlike its parent compound, which is primarily known for 5-HT2A/5-HT3 receptor agonism, the 6-bromo derivative exhibits high affinity and selectivity for the Serotonin Transporter (SERT) .

This guide benchmarks 6-Bromoquipazine against:

  • 6-Nitroquipazine: The structural "gold standard" for high-affinity SERT imaging probes in this chemical class.

  • Fluoxetine: A clinical SSRI standard for functional inhibition comparisons.

  • Quipazine: The parent scaffold, illustrating the structure-activity relationship (SAR) shift from receptor binding to transporter inhibition.

Key Finding: While 6-Bromoquipazine is a potent SERT inhibitor (


 in the low nanomolar range), it serves primarily as a precursor scaffold for radio-halogenated imaging agents (e.g., 

Br-labeled PET probes) and a tool for validating binding pockets, whereas 6-Nitroquipazine remains the superior ligand for in vivo kinetic stability.

Compound Profile & Mechanism of Action

Chemical Identity[1]
  • IUPAC Name: 6-bromo-2-(piperazin-1-yl)quinoline[1]

  • Molecular Weight: 292.18 g/mol

  • Core Scaffold: Quinoline ring with a piperazine moiety at position 2 and a bromine substitution at position 6.

Mechanism: SERT Inhibition

The compound functions by competitively binding to the substrate-binding site of the Serotonin Transporter (SLC6A4) on presynaptic neurons. This blockade prevents the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing extracellular 5-HT concentrations.

Signaling Pathway Visualization

The following diagram illustrates the locus of action for 6-Bromoquipazine within the serotonergic synapse.

SERT_Pathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High [5-HT]) Presynaptic->Synapse 5-HT Release Postsynaptic Postsynaptic Neuron (5-HT Receptors) Synapse->Postsynaptic Signal Transduction SERT SERT (SLC6A4) Target Protein Synapse->SERT Reuptake (Blocked) Compound 6-Bromoquipazine (Inhibitor) Compound->SERT Competitive Binding (Ki < 1.0 nM)

Figure 1: Mechanism of Action. 6-Bromoquipazine binds to SERT, blocking the recycling of serotonin and potentiating postsynaptic signaling.

Benchmarking Data

The following data aggregates binding affinity (


) and inhibition potency (

) from rat brain cortical membrane assays.
Binding Affinity Comparison (SERT)

Assay Condition: Displacement of


Paroxetine or 

Citalopram in rat cortical membranes.
CompoundTarget

(nM)
Selectivity ProfileReference
6-Bromoquipazine SERT 0.5 - 1.2 High SERT; Moderate 5-HT3[1, 2]
6-NitroquipazineSERT0.17Ultra-High SERT[1]
4-Bromo-6-nitroquipazineSERT0.03Extreme Potency[2]
FluoxetineSERT10 - 25High SERT; Clinical Standard[3]
Quipazine (Parent)5-HT2A/3> 500 (SERT)Mixed Agonist (Non-selective)[4]
Functional Interpretation[1][3]
  • Vs. 6-Nitroquipazine: The nitro derivative is approximately 3-6x more potent than the bromo derivative. However, the bromo group allows for the synthesis of

    
    Br or 
    
    
    
    Br radioligands, which are crucial for specific PET/SPECT imaging applications where nitro-compounds cannot be used.
  • Vs. Quipazine: The addition of the electron-withdrawing group (Br or NO2) at position 6 drastically shifts the selectivity from 5-HT receptors (2A/2C) to the Transporter (SERT).

Experimental Protocols

To validate the performance of 6-Bromoquipazine, the following self-validating protocols are recommended.

Protocol A: 5-HT Uptake Inhibition Assay

Objective: Determine the functional potency (


) of the compound in preventing serotonin uptake.

Workflow Diagram:

Uptake_Assay Step1 Isolate Synaptosomes (Rat Cortex P2 Fraction) Step2 Pre-incubation (10 min @ 37°C) + Test Compound Step1->Step2 Step3 Add [3H]5-HT (5 min incubation) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting (CPM Measurement) Step4->Step5

Figure 2: Functional Uptake Assay Workflow.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min). Collect supernatant and centrifuge at 17,000 x g (20 min) to yield the crude synaptosomal pellet (P2).

  • Resuspension: Resuspend P2 pellet in Krebs-Henseleit buffer (pH 7.4) containing glucose and pargyline (MAO inhibitor).

  • Incubation:

    • Aliquot synaptosomes into tubes.

    • Add 6-Bromoquipazine (Concentration range:

      
       to 
      
      
      
      M).
    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add

    
    5-HT (final concentration 10 nM). Incubate for exactly 5 minutes.
    
  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (Log-inhibitor vs. response).
    
Protocol B: Radioligand Binding (Competition)

Objective: Determine affinity (


) by displacing a known high-affinity ligand (

Paroxetine).
  • Membrane Prep: Use rat cortical membranes.[2][3]

  • Ligand: 0.2 nM

    
    Paroxetine.
    
  • Non-Specific Binding (NSB): Define using 10 µM Fluoxetine.

  • Equilibrium: Incubate 60 min at 25°C.

  • Validation: The

    
     of 6-Bromoquipazine should fall between 0.5 – 1.5 nM . If 
    
    
    
    nM, check compound purity or membrane integrity.

Discussion & Application

Why choose 6-Bromoquipazine?

While 6-Nitroquipazine has slightly higher affinity, 6-Bromoquipazine is the essential scaffold for halogen-based research.

  • Radiochemistry: It serves as the non-radioactive standard for validating the synthesis of [

    
    Br]6-Bromoquipazine , a PET tracer used for mapping SERT density in living brains.
    
  • Structure-Activity Relationship (SAR): It demonstrates that lipophilic electron-withdrawing groups at the 6-position are critical for SERT selectivity over 5-HT receptors.

  • Availability: It is commercially available as a high-purity research tool, whereas nitro-derivatives often require custom synthesis.

Limitations:

  • It retains some residual affinity for 5-HT3 receptors (unlike highly selective SSRIs like Citalopram), which must be accounted for in functional tissue bath assays.

References

  • Lee, B.S., et al. (2000). "Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1." Bioorganic & Medicinal Chemistry Letters, 10(14), 1559-1562.[1]

  • Lee, B.S., et al. (2002). "Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 2." Bioorganic & Medicinal Chemistry Letters, 12(4), 657-660.

  • Wong, D.T., et al. (1995). "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug." Life Sciences, 57(5), 411-441.

  • Friedman, R.L., et al. (1981). "Quipazine: its effects on CNS serotonergic processes." European Journal of Pharmacology, 72(4), 363-368.

Sources

Safety Operating Guide

Definitive Guide: Proper Disposal Procedures for 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directive

6-Bromo-2-piperazin-1-yl-quinoline is a halogenated heterocyclic organic compound used primarily in pharmaceutical research. For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Operational Rule: Under no circumstances should this compound be disposed of down the drain or in general municipal trash. Due to the presence of the bromine atom and the nitrogen-containing quinoline/piperazine rings, it requires high-temperature incineration with flue gas scrubbing to prevent the release of toxic nitrogen oxides (NOx) and halogenated byproducts.

Immediate Action Checklist:

  • Segregate: Place in the Halogenated Waste stream.

  • Label: Mark container clearly as "Hazardous Waste - Halogenated Organic Solid/Liquid."

  • Contain: Use chemically resistant containers (HDPE or Amber Glass).

Part 2: Hazard Identification & Waste Characterization

To ensure scientific integrity, we apply a "read-across" hazard analysis based on the functional groups (Quinoline, Piperazine, Halogen), as specific GHS data for this exact isomer is often limited in public repositories.

Chemical Structure Analysis[1]
  • Core Scaffold: Quinoline (Potential carcinogen/mutagen, aquatic toxin).

  • Substituent 1: Piperazine (Corrosive, sensitizer, basic).

  • Substituent 2: Bromine (Halogenated, requires specific incineration protocols).

GHS Classification (Inferred & Conservative)

Treat the substance with the following hazard profile for maximum safety:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][5]
Aquatic Toxicity Chronic 3H412: Harmful to aquatic life with long-lasting effects.
Waste Stream Classification
  • EPA/RCRA Status: Not specifically P- or U-listed, but must be managed as hazardous waste due to toxicity characteristics if tested (D000 series) and halogen content.

  • Waste Code: Assign D001 (Ignitable) if in flammable solvent, or general Halogenated Organic codes depending on local regulations (e.g., EWC 07 05 13* in Europe).

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation

Objective: Prevent cross-contamination and dangerous chemical reactions.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (Double gloving recommended).

    • Chemical splash goggles.

    • Lab coat (buttoned).

    • Respiratory Protection: If handling fine powder, work inside a fume hood.

  • Vessel Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids (Mother Liquors): Amber glass bottle or HDPE carboy.

  • Segregation Logic:

    • DO NOT MIX with Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of violent reaction with the piperazine amine.

    • DO NOT MIX with Non-Halogenated waste streams – Even a small amount of this brominated compound contaminates the entire non-halogenated drum, significantly increasing disposal costs.

Phase 2: Packaging & Labeling

Protocol for Solid Waste (Pure Substance):

  • Transfer the solid 6-Bromo-2-piperazin-1-yl-quinoline into the wide-mouth jar.

  • Wipe the threads of the jar to ensure a tight seal.

  • Fill out the Hazardous Waste Tag with the following:

    • Chemical Name: 6-Bromo-2-piperazin-1-yl-quinoline.[6]

    • Constituents: 100%.

    • Hazards: Irritant, Halogenated.

Protocol for Liquid Waste (Solutions):

  • If dissolved in a solvent (e.g., DMSO, Methanol, DCM), determine the primary solvent.

  • Pour into the Halogenated Solvents carboy.

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the bromo-compound renders the mixture "Halogenated" for disposal purposes.

  • Record the approximate concentration on the waste log.

Phase 3: Final Disposal

Method: High-Temperature Incineration.

  • The waste must be shipped to a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Incineration Requirement: The facility must use an incinerator equipped with a scrubber to neutralize Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) generated during combustion.

Part 4: Emergency Response (Spills)

In the event of a spill, immediate containment is necessary to prevent environmental release.

Workflow Diagram: Spill Response

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it > 100g or outside hood?) Start->Assess Evacuate Evacuate Area & Call EHS/Emergency Assess->Evacuate Yes (Major Spill) PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE No (Minor Spill) Contain Contain Spill: Use Absorbent Pads/Vermiculite PPE->Contain Collect Collect Waste: Scoop into Hazardous Waste Bag Contain->Collect Clean Decontaminate Surface: Soap & Water Wash Collect->Clean Label Label as Halogenated Waste Clean->Label

Figure 1: Decision logic for responding to a chemical spill of 6-Bromo-2-piperazin-1-yl-quinoline.

Part 5: Waste Segregation Decision Tree

Use this logic flow to determine the correct waste container for your specific sample.

WasteSegregation Sample Waste Sample Containing 6-Bromo-2-piperazin-1-yl-quinoline State Physical State? Sample->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid Solid Waste Bin (Halogenated) Solid->BinSolid Lab Pack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHaloLiq Liquid Waste Carboy (Halogenated Solvents) SolventCheck->BinHaloLiq Yes SolventCheck->BinHaloLiq No (Contaminated by Bromine)

Figure 2: Segregation logic ensuring all forms of the chemical enter the Halogenated Waste stream.

References

  • U.S. Environmental Protection Agency (EPA) . (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Management. Retrieved from [Link]

  • Temple University EHRS . (n.d.). Halogenated Solvents in Laboratories: Disposal Guidelines. Retrieved from [Link][7]

Sources

Personal protective equipment for handling 6-Bromo-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 6-Bromo-2-piperazin-1-yl-quinoline Content Type: Operational Safety Guide (SAR-Based Assessment) Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1]

As a Senior Application Scientist, I must address a critical reality in drug discovery: specific Safety Data Sheets (SDS) for advanced intermediates like 6-Bromo-2-piperazin-1-yl-quinoline are often generic or unavailable. Therefore, we do not rely on a missing document; we rely on Structure-Activity Relationship (SAR) safety profiling .

We treat this compound as a high-hazard sensitizer by analyzing its three pharmacophores:

  • Piperazine Moiety: A secondary amine known to be a potent respiratory and skin sensitizer (asthmacinogen) and a strong base (corrosive potential).

  • Quinoline Core: A planar aromatic system often associated with mutagenicity (DNA intercalation) and severe eye/skin irritation.

  • Bromine Substituent: Increases lipophilicity, significantly enhancing dermal absorption rates compared to non-halogenated analogs.

Core Directive: Handle as a Potential Mutagen & Respiratory Sensitizer . All solids must be handled in a filtered enclosure; all solutions require double-gloving.

PPE & Engineering Control Matrix

The following matrix dictates protection levels based on the physical state of the compound.

Protective LayerSolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Rationale (Causality)
Respiratory Mandatory: Fume Hood or Powder Containment Balance Enclosure.[1] N95/P100 only if outside hood (Emergency).Fume Hood (Sash at working height).Piperazine dusts are potent sensitizers; inhalation can trigger life-long allergic responses.[1]
Ocular Chemical Goggles (Tight-fitting).[1]Safety Glasses with Side Shields + Face Shield (if >100mL).Basic amines (piperazine) can cause irreversible corneal opacity; dust ingress is a major risk.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove immediately upon contamination.Double Nitrile or Laminate (Silver Shield) for halogenated solvents.The Bromine atom enhances skin permeability; Quinoline is a potential mutagen.
Body Lab Coat (Buttoned, Tyvek sleeves recommended).[1]Lab Coat + Chemical Apron (for large volumes).Prevents migration of particulates to street clothes.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Solid Transfer (Highest Risk Phase)

Risk: Airborne dust generation leading to respiratory sensitization.

  • Static Mitigation: Quinoline derivatives are often electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents "fly-out" of the powder.

  • The "Coffin" Technique:

    • Place the receiving vessel (flask) inside a secondary container (beaker).

    • Tare the balance.[2]

    • Transfer solid using a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Decontamination: Immediately wipe the balance area with a 10% Acetic Acid or Citric Acid moistened wipe.

    • Why? The acid neutralizes the basic piperazine residue, converting it to a non-volatile salt, preventing future resuspension of dust.

Phase B: Solubilization & Reaction

Risk: Exothermic reaction and dermal absorption.

  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), be aware that these solvents act as "vehicles," carrying the toxic quinoline through nitrile gloves rapidly.

  • Acidic Workups: If using strong acids (HCl, TFA) to cleave or salt-form, expect a significant exotherm due to the basicity of the piperazine nitrogen. Add acid dropwise at 0°C.

  • Spill Management (Solution):

    • Do not wipe dry. Cover with a sol-gel absorbent or vermiculite.

    • Neutralize with weak acid (if the spill is the free base) before disposal.

Waste Disposal & Deactivation

Proper disposal is critical due to the halogenated nature of the compound.

  • Stream: Halogenated Organic Waste .

    • Note: Even if dissolved in non-halogenated solvents (like DMSO), the presence of the Bromine atom technically classifies the molecule itself as halogenated waste in many jurisdictions.

  • Container Labeling: Must explicitly list "Potential Sensitizer" and "Mutagenic Suspect" to protect waste handling personnel.

  • Glassware Cleaning: Rinse glassware with a dilute acidic solution (1M HCl or Citric Acid) before washing with acetone/water. This ensures the cytotoxic residue is protonated and solubilized into the liquid waste stream rather than aerosolized during scrubbing.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for handling this compound, integrating safety triggers based on physical state.

G Start Start: 6-Bromo-2-piperazin-1-yl-quinoline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution / Oil StateCheck->Solution Reaction/Workup EngControl_S Engineering Control: Powder Containment Hood (Static Neutralization) Solid->EngControl_S PPE_S PPE: Tight Goggles + Tyvek Sleeves Double Nitrile Gloves EngControl_S->PPE_S Cleanup Decontamination: Acidic Wipe Down (Neutralize Piperazine) PPE_S->Cleanup EngControl_L Engineering Control: Fume Hood (Sash <18") Solution->EngControl_L PPE_L PPE: Safety Glasses + Face Shield Double Gloves (Check Solvent Permeability) EngControl_L->PPE_L PPE_L->Cleanup Waste Disposal: Halogenated Organic Waste Stream Cleanup->Waste

Caption: Operational workflow distinguishing engineering controls between solid (dust hazard) and solution (absorption hazard) states.

Emergency Response (Self-Validating Protocols)

  • Skin Contact:

    • Immediate: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption of the lipophilic bromo-quinoline.

    • Action: Wash with copious soap and water for 15 minutes.[3][4]

    • Validation: If skin redness or itching occurs within 1 hour, it indicates sensitization (piperazine effect). Seek medical monitoring for asthma-like symptoms.

  • Inhalation:

    • Immediate: Move to fresh air.

    • Action: If wheezing occurs, this is a "Sentinel Event" for respiratory sensitization. The researcher must be removed from all future work with piperazine derivatives.

References

  • National Center for Biotechnology Information (PubChem). Quinoline (CID 7047) - Safety and Hazards. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline - Carcinogenicity and Mutagenicity Profiles. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [Link]

Sources

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